N,N'-Diacetyl-1,4-phenylenediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetamidophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)11-9-3-5-10(6-4-9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEDKKLZCJBVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059695 | |
| Record name | Acetamide, N,N'-1,4-phenylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140-50-1 | |
| Record name | N,N′-Diacetyl-p-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Diacetyl-1,4-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diacetamidobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N,N'-1,4-phenylenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N,N'-1,4-phenylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(p-phenylene)di(acetamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-DIACETYL-1,4-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I96A01798W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N,N'-Diacetyl-1,4-phenylenediamine chemical properties
An In-depth Technical Guide to the Chemical Properties of N,N'-Diacetyl-1,4-phenylenediamine
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this document delves into the synthesis, characterization, reactivity, and biological relevance of this compound, emphasizing the causal relationships behind its chemical behavior and analytical signatures.
Core Identity and Nomenclature
This compound, also known as 1,4-diacetamidobenzene, is a symmetrically disubstituted aromatic diamide. Its chemical identity is established by a consistent set of identifiers across multiple authoritative chemical databases.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 140-50-1 | [1][2][3] |
| IUPAC Name | N-(4-acetamidophenyl)acetamide | [2] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][3][4] |
| Molecular Weight | 192.21 g/mol | [2][4] |
| Synonyms | 1,4-Diacetamidobenzene, N,N'-Diacetyl-p-phenylenediamine, p-Phenylenediacetamide, 4'-Acetamidoacetanilide |[1][2][3] |
Physicochemical Properties
This compound is a stable, solid material under standard laboratory conditions. Its high melting point is indicative of a well-ordered crystal lattice structure stabilized by intermolecular hydrogen bonding between the amide N-H and carbonyl C=O groups of adjacent molecules.
Table 2: Physicochemical Data
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Appearance | White to brown crystalline powder | [5] | |
| Melting Point | >300 °C | Some sources report a specific range of 310-312 °C. The high value reflects strong intermolecular forces. | [1][5][6] |
| Boiling Point | 483.8 ± 28.0 °C | Predicted value; decomposition may occur at lower temperatures. | [5][6] |
| Density | 1.235 ± 0.06 g/cm³ | Predicted value. | [5][6][7] |
| Solubility | Insoluble in water. Soluble in hot acetic acid and other polar organic solvents. | Poor aqueous solubility is expected due to the dominant nonpolar aromatic core. |
| pKa | 14.29 ± 0.70 | Predicted value, referring to the amide proton. |[5] |
Synthesis and Purification
The most direct and common laboratory-scale synthesis of this compound is through the diacylation of p-phenylenediamine using an acetylating agent, typically acetic anhydride.
Expertise & Causality: The choice of acetic anhydride is strategic; it is a potent, readily available, and cost-effective acetylating agent. Glacial acetic acid is often used as the solvent because it readily dissolves the starting p-phenylenediamine and is compatible with the acetic anhydride reagent. The reaction is an example of nucleophilic acyl substitution, where the amine groups of p-phenylenediamine act as nucleophiles attacking the electrophilic carbonyl carbons of acetic anhydride. Using an excess of acetic anhydride ensures the reaction proceeds to the di-acetylated product, preventing significant formation of the mono-acetylated intermediate.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where successful synthesis is confirmed by the physical properties of the product and subsequent spectroscopic analysis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 5.4 g (0.05 mol) of p-phenylenediamine in 50 mL of glacial acetic acid. Gentle heating may be required to achieve full dissolution.
-
Reagent Addition: Cautiously add 15.3 mL (0.16 mol) of acetic anhydride to the solution. The addition is exothermic and should be done in a controlled manner.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 30 minutes. This ensures the reaction goes to completion.
-
Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Then, cool the mixture further in an ice bath to maximize precipitation of the product.
-
Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold distilled water (to remove residual acetic acid) and then with a small amount of cold ethanol (to facilitate drying).
-
Drying: Dry the product in a vacuum oven at 80-100 °C until a constant weight is achieved. The expected yield is typically high (>90%).
-
Verification (Self-Validation): Confirm the identity and purity of the synthesized product by measuring its melting point and performing the spectroscopic analyses detailed in the following section. A sharp melting point close to the literature value indicates high purity.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure and purity. The symmetry of the molecule (C₂ₕ point group) simplifies its NMR spectra.
Table 3: Summary of Spectroscopic Data
| Technique | Key Features and Interpretation | Source(s) |
|---|---|---|
| ¹H NMR | ~9.8 ppm (s, 2H): Amide N-H protons. The downfield shift is due to the deshielding effect of the adjacent carbonyl group. ~7.5 ppm (s, 4H): Aromatic C-H protons. A single peak is observed due to the chemical and magnetic equivalence of all four aromatic protons. ~2.1 ppm (s, 6H): Acetyl CH₃ protons. A single peak confirms the presence of two equivalent acetyl groups. | [2][8] |
| ¹³C NMR | ~168 ppm: Carbonyl carbons (C=O). ~133 ppm: Aromatic carbons bonded to nitrogen (C-N). ~120 ppm: Aromatic carbons bonded to hydrogen (C-H). ~24 ppm: Methyl carbons (CH₃). | [2][9] |
| FTIR (cm⁻¹) | ~3300: N-H stretching vibration of the secondary amide. ~3050: Aromatic C-H stretching. ~1660: C=O stretching (Amide I band), characteristic of secondary amides. ~1550: N-H bending and C-N stretching (Amide II band). | [1][2][3] |
| Mass Spec (EI) | m/z 192: Molecular ion peak [M]⁺. m/z 150: Loss of an acetyl radical (•COCH₃). m/z 108: Loss of both acetyl groups, corresponding to the p-phenylenediamine radical cation. |[1][3][10] |
Reactivity and Biological Significance
Chemical Reactivity
This compound is a relatively stable compound. The amide linkages are resistant to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions with heating to regenerate p-phenylenediamine. The electron-withdrawing nature of the acetyl groups deactivates the aromatic ring towards electrophilic substitution compared to aniline or p-phenylenediamine.
Role as a Detoxified Metabolite
From a drug development and toxicology perspective, the most critical property of this molecule is its role as a metabolite of p-phenylenediamine (PPD). PPD is a widely used component in oxidative hair dyes and an industrial chemical known for its potential to cause skin sensitization and genotoxicity.[11][12]
The human body, particularly the skin and liver, can detoxify PPD through N-acetylation, a phase II metabolic reaction. This process, catalyzed by N-acetyltransferase enzymes, converts the reactive primary amine groups of PPD into stable amide groups, forming first N-monoacetyl-p-phenylenediamine (MAPPD) and subsequently N,N'-diacetyl-p-phenylenediamine (DAPPD).[12]
Authoritative Insight: Crucially, studies have demonstrated that while PPD itself can be genotoxic, its N-monoacetylated and N,N'-diacetylated metabolites are non-genotoxic in vitro.[12] This detoxification pathway is a primary mechanism by which the body mitigates the potential harm of PPD exposure. Understanding the rate and extent of this biotransformation is essential for assessing the systemic risk of PPD-containing products.
Caption: Detoxification pathway of PPD to its non-genotoxic diacetylated metabolite.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
GHS Classification: The substance is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[2][7]
-
Hazard Statements (H-phrases): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][7]
-
Precautionary Statements (P-phrases):
-
Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[2][7]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][7]
-
-
Handling: Should be handled in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid generating dust. Store in a tightly closed container in a dry, cool place.[7]
References
- 1. This compound [webbook.nist.gov]
- 2. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 140-50-1 [chemicalbook.com]
- 5. 140-50-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. This compound(140-50-1) 1H NMR [m.chemicalbook.com]
- 9. This compound(140-50-1) 13C NMR spectrum [chemicalbook.com]
- 10. This compound(140-50-1) MS spectrum [chemicalbook.com]
- 11. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
N,N'-Diacetyl-1,4-phenylenediamine molecular weight
An In-depth Technical Guide to N,N'-Diacetyl-1,4-phenylenediamine (DAPPD): Properties, Synthesis, and Toxicological Significance
Introduction
This compound (DAPPD), also known as 1,4-bisacetamidobenzene, is a diamide derivative of benzene. While it has limited direct industrial applications, its significance in the fields of toxicology, dermatology, and drug development is substantial. DAPPD is the primary detoxification metabolite of p-phenylenediamine (PPD), a widely used chemical in oxidative hair dyes and a known contact allergen.[1][2][3] Understanding the physicochemical properties, synthesis, and biological profile of DAPPD is therefore critical for researchers assessing the safety and metabolism of PPD-containing consumer products.
This guide provides a comprehensive technical overview of DAPPD, designed for scientists and professionals in research and development. It covers the compound's core molecular properties, a detailed laboratory synthesis protocol, methods for analytical characterization, its crucial role in the metabolic detoxification of PPD, and essential safety information.
Core Molecular and Physicochemical Properties
The fundamental identity and behavior of a chemical compound are defined by its molecular and physical properties. For DAPPD, these data are foundational for its synthesis, analysis, and understanding its biological fate.
Molecular Identity and Weight
The molecular weight is a cornerstone for all stoichiometric calculations in synthesis and for quantitative analysis via mass spectrometry.
Physicochemical Data Summary
The properties of DAPPD are summarized in the table below. These values are essential for predicting its behavior in various solvents, determining appropriate purification methods, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 140-50-1 | [4][5][6] |
| Appearance | White to brown crystalline powder | [8] |
| Melting Point | >300 °C | [6] |
| Boiling Point | 483.8 ± 28.0 °C (Predicted) | [6] |
| Density | 1.235 ± 0.06 g/cm³ (Predicted) | [6] |
| Flash Point | 219.6 °C | [6][9] |
| Synonyms | N,N'-Diacetyl-p-phenylenediamine, 1,4-Bisacetamidobenzene, DAPPD | [4][5] |
Synthesis and Purification
DAPPD is not commonly available in large quantities and is often required as an analytical standard or for toxicological testing. It can be readily synthesized in the laboratory via the di-acetylation of p-phenylenediamine. The causality behind this process is a classic nucleophilic acyl substitution, where the amine groups of PPD attack the electrophilic carbonyl carbons of an acetylating agent.
Experimental Protocol: Synthesis of DAPPD
This protocol describes a standard, reliable method for synthesizing DAPPD from p-phenylenediamine and acetic anhydride.
Materials:
-
p-Phenylenediamine (PPD)
-
Acetic Anhydride
-
Ethanol (95%)
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reactant Setup: In the three-neck flask, dissolve 1.0 equivalent of p-phenylenediamine in a minimal amount of 95% ethanol with gentle warming and stirring. The ethanol acts as a solvent to facilitate the reaction between the solid PPD and liquid acetic anhydride.
-
Acetylation: While stirring, slowly add 2.2 equivalents of acetic anhydride to the PPD solution. An exothermic reaction may be observed. Using a slight excess of acetic anhydride ensures the complete di-acetylation of both amine groups on the PPD molecule.
-
Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The product will begin to precipitate as the reaction proceeds.
-
Quenching and Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation. Pour the mixture into a beaker of cold distilled water to precipitate the remaining product and quench any unreacted acetic anhydride.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate until effervescence ceases. This step neutralizes the acetic acid byproduct. This is crucial for preventing acid-catalyzed hydrolysis during workup and ensuring a pure final product.
-
Filtration: Collect the crude DAPPD precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove any residual salts and impurities.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to form pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly in a vacuum oven.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of DAPPD.
Analytical Characterization
Verification of the identity and purity of the synthesized DAPPD is a self-validating step essential for its use as a standard or in further studies. A combination of spectroscopic and chromatographic techniques is recommended.
Protocol: HPLC Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of organic compounds.
Materials & Equipment:
-
Synthesized DAPPD
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
Formic Acid (Optional)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized DAPPD and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution.
-
Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v). A small amount of formic acid (0.1%) can be added to improve peak shape.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 257 nm[10]
-
Column Temperature: 30 °C
-
-
Analysis: Inject the sample and run the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.
Analytical Workflow Diagram
Caption: Standard workflow for purity analysis of DAPPD by HPLC-UV.
Toxicological Significance: The Detoxification of PPD
The primary relevance of DAPPD to drug development and safety science lies in its role as a metabolite of p-phenylenediamine (PPD).[1] PPD itself is a prohapten, meaning it becomes a sensitizer after chemical or metabolic activation in the skin.[3]
The Acetylation Pathway
In humans, PPD is metabolized in the skin and liver by N-acetyltransferase enzymes.[2] This process involves the sequential addition of acetyl groups, first forming N-monoacetyl-p-phenylenediamine (MAPPD) and subsequently N,N'-diacetyl-p-phenylenediamine (DAPPD).[2]
Research has demonstrated that this acetylation pathway represents a detoxification mechanism.[3] Studies have shown:
-
Reduced Genotoxicity: While PPD shows some genotoxic potential in in-vitro tests like the Ames test and micronucleus test, both MAPPD and DAPPD were found to be negative in these same assays.[2] This suggests that the acetylated metabolites are biologically less reactive than the parent PPD molecule.[2]
-
Reduced Allergenicity: In patch tests conducted on individuals with a known allergy to PPD, the vast majority did not react to MAPPD or DAPPD.[3] This indicates that acetylation significantly reduces the allergenic potential of PPD.[3]
This metabolic conversion is a critical self-validating system of the body; the enzymatic modification of the parent compound directly leads to a measurable reduction in its toxic and allergenic potential.
Metabolic Pathway Diagram
Caption: Metabolic detoxification pathway of PPD to DAPPD.
Safety, Handling, and Storage
Although DAPPD is a detoxification product of PPD, it is still a chemical that requires careful handling in a laboratory setting.
GHS Hazard Classification
Aggregated GHS information indicates that DAPPD is an irritant.[4]
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[4][9] |
| Eye Irritation | H319 | Causes serious eye irritation[4][9] |
| Respiratory Irritation | H335 | May cause respiratory irritation[4][9] |
Handling and Storage Recommendations
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound of significant interest due to its molecular weight of 192.21 g/mol and its critical role as the stable, detoxified metabolite of the potent allergen p-phenylenediamine. Its properties are well-defined, and it can be reliably synthesized and purified using standard laboratory techniques. For researchers in toxicology and drug development, understanding the characteristics of DAPPD is essential for evaluating the metabolic fate and safety profile of PPD, providing a clear example of how enzymatic acetylation can serve as a crucial detoxification pathway in the human body.
References
- 1. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. This compound | 140-50-1 [chemicalbook.com]
- 8. This compound | 140-50-1 | TCI Deutschland GmbH [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N,N'-Diacetyl-1,4-phenylenediamine: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of N,N'-Diacetyl-1,4-phenylenediamine (DAPPD), a compound of significant interest in metabolic studies and chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, detailed synthesis protocols, and critical applications, grounding all information in established scientific principles and authoritative references.
Molecular Identity and Physicochemical Properties
This compound, also known as 1,4-diacetamidobenzene, is the N,N'-diacetylated derivative of p-phenylenediamine.[1][2][3] This acetylation significantly alters the parent molecule's chemical properties, leading to a more stable and less toxic compound.
The fundamental identifiers and properties are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][2][3] |
| Molecular Weight | 192.22 g/mol | [1][2][4][5] |
| CAS Number | 140-50-1 | [1][2][3] |
| IUPAC Name | N-(4-acetamidophenyl)acetamide | [6] |
| Synonyms | 1,4-Diacetamidobenzene, p-Phenylenediacetamide | [1][2][3][6] |
| Appearance | White to light-brown powder/crystalline solid | [7] |
| Melting Point | 310-312 °C | [1] |
Spectroscopic data, including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR), are available for structural confirmation and analysis through various chemical databases.[1][2][3][8][9]
Synthesis of this compound
The primary and most straightforward synthesis route for DAPPD is the diacetylation of p-phenylenediamine. This reaction is a classic example of nucleophilic acyl substitution.
Underlying Mechanism and Rationale
The synthesis involves the reaction of the two primary amino groups (-NH₂) of p-phenylenediamine with an acetylating agent.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of each amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride).
-
Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a leaving group (acetate ion in the case of acetic anhydride).
-
Deprotonation: A base, which can be another molecule of the starting amine or an added base like sodium acetate, removes a proton from the nitrogen atom, yielding the neutral amide product and regenerating the catalyst or neutralizing the acidic byproduct.
This process occurs sequentially on both amino groups to yield the final N,N'-diacetylated product. The use of an excess of the acetylating agent ensures the reaction goes to completion, forming the di-substituted product rather than the mono-acetylated version.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process, from reactants to the final purified product.
Caption: Workflow for the synthesis and purification of DAPPD.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Step | Procedure | Rationale / Field Insight |
| 1. Reactant Setup | In a 250 mL round-bottom flask, dissolve 5.4 g (0.05 mol) of p-phenylenediamine in 30 mL of glacial acetic acid.[10] | Glacial acetic acid serves as a solvent that readily dissolves the starting amine. p-Phenylenediamine can be toxic and darkens on exposure to air; handle with care.[10] |
| 2. Acetylation | Slowly add 15.3 g (0.15 mol, ~14.2 mL) of acetic anhydride to the solution while stirring. An exothermic reaction will occur. | Acetic anhydride is the acetylating agent. A 3:1 molar ratio ensures complete di-acetylation. The slow addition helps control the initial exotherm. |
| 3. Reaction | Equip the flask with a reflux condenser and heat the mixture to reflux for 30-45 minutes. | Heating provides the necessary activation energy to drive the reaction to completion, ensuring both amino groups are acetylated. |
| 4. Precipitation | Allow the reaction mixture to cool slightly, then carefully pour it into 250 mL of ice-cold water with vigorous stirring. | The product, DAPPD, is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate out of the solution, separating it from the acetic acid solvent and excess anhydride. |
| 5. Isolation | Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. | This step isolates the crude product. Washing with water removes residual acetic acid and other water-soluble impurities. |
| 6. Purification | Recrystallize the crude solid from ethanol or an ethanol/water mixture.[11][12] | Recrystallization is a critical purification step. DAPPD is soluble in hot ethanol and much less soluble at room temperature, allowing for the formation of pure crystals upon cooling, while impurities remain in the solvent. |
| 7. Drying | Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 80-100 °C until a constant weight is achieved. | Drying removes the residual recrystallization solvent, yielding the final, pure this compound. |
Core Applications in Research and Development
The primary utility of DAPPD is not as a therapeutic agent itself, but as a critical reference standard and metabolite in toxicology and drug development.
-
Metabolite of p-Phenylenediamine (PPD): PPD is a common ingredient in oxidative hair dyes and is known to be a skin sensitizer.[13] In the body, particularly in the skin and liver, PPD is detoxified through N-acetylation to form N-monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD).[13]
-
Toxicology and Genotoxicity Studies: DAPPD is used as a reference standard in studies investigating the metabolic fate of PPD. Research has shown that unlike the parent PPD, the diacetylated metabolite DAPPD is non-genotoxic in various in vitro assays, such as the Ames test.[13] This highlights the importance of acetylation as a detoxification pathway.
-
Chemical Intermediate: Due to its functional groups, DAPPD can serve as a starting material or intermediate in the synthesis of more complex molecules, including polymers and potentially novel pharmaceutical compounds.[14]
Safety, Handling, and Storage
While DAPPD is significantly less hazardous than its precursor, p-phenylenediamine, proper laboratory safety practices are mandatory.
Hazard Profile
Based on available Safety Data Sheets (SDS), DAPPD is classified as an irritant.[15]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[15]
-
Personal Protective Equipment: Wear protective gloves (nitrile rubber), safety goggles or a face shield, and a lab coat.[15][16] Avoid breathing dust by using appropriate respiratory protection if dust is generated.[17]
-
Hygiene: Wash hands thoroughly after handling.[15][16] Do not eat, drink, or smoke in the laboratory.[17]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][17] Store locked up.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][16]
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 140-50-1 [chemicalbook.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound(140-50-1) 1H NMR [m.chemicalbook.com]
- 9. This compound(140-50-1) 13C NMR [m.chemicalbook.com]
- 10. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sci-int.com [sci-int.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. pentachemicals.eu [pentachemicals.eu]
An In-depth Technical Guide to N,N'-Diacetyl-1,4-phenylenediamine: Nomenclature, Synonyms, and Scientific Context
Introduction
N,N'-Diacetyl-1,4-phenylenediamine is a chemical compound of significant interest in toxicology, dermatology, and organic synthesis. While it is widely recognized as a primary metabolite of p-phenylenediamine (PPD), a common ingredient in hair dyes, its precise nomenclature and the various synonyms used across scientific literature and chemical catalogs can be a source of ambiguity. This guide provides a comprehensive overview of the nomenclature and synonyms of this compound, grounded in its chemical structure and contextual applications. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work.
Understanding the Core Structure: 1,4-Phenylenediamine
To fully grasp the nomenclature of this compound, it is essential to first understand its precursor, 1,4-phenylenediamine, also known as p-phenylenediamine (PPD)[1][2]. PPD is an aromatic amine with the chemical formula C₆H₄(NH₂)₂[1]. The "1,4" or "para" (p-) designation indicates that the two amino (-NH₂) groups are attached to the benzene ring at opposite positions. This symmetrical structure is a key determinant of its chemical reactivity and biological activity.
Systematic and Common Nomenclature of this compound
The various names for this compound arise from different systematic and common naming conventions, each emphasizing different aspects of its molecular structure.
IUPAC Nomenclature
The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is N-(4-acetamidophenyl)acetamide [3][4]. This name is derived by considering the molecule as a substituted acetamide. One acetamido group (CH₃CONH-) is the principal functional group, and the rest of the molecule is treated as a substituent attached to the nitrogen atom. The substituent is a 4-acetamidophenyl group.
Another acceptable systematic name is N,N'-(1,4-phenylene)diacetamide . This name treats the central benzene ring as the parent structure, with two acetamide groups attached to the nitrogen atoms linked to the phenylene ring at positions 1 and 4[5].
Common and Trivial Names
In addition to the systematic IUPAC names, this compound is known by a variety of common and trivial names, which are frequently encountered in scientific literature and commercial listings. Understanding these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.
-
N,N'-Diacetyl-p-phenylenediamine : This is a widely used semi-systematic name that clearly indicates the di-acetylation of the para-positioned amino groups of p-phenylenediamine[3][6][7].
-
1,4-Diacetamidobenzene : This name emphasizes the benzene ring as the parent structure with two acetamido (-NHCOCH₃) groups at positions 1 and 4[3][7][8].
-
p-Phenylenediacetamide : Similar to the above, this name highlights the p-phenylene core with two attached acetamide groups[3][7].
-
4'-Acetamidoacetanilide : This name treats the molecule as a derivative of acetanilide (C₆H₅NHCOCH₃)[3][7]. The "4'-acetamido" prefix indicates the presence of an acetamido group at the para position of the phenyl ring of the acetanilide.
-
Diacetazotol : While less common for the pure compound, this name has been historically associated with related azo dyes and can sometimes be found in older literature[1][9]. However, modern chemical databases do not typically list this as a primary synonym for this compound.
The choice of synonym often depends on the context. In biological and toxicological studies focusing on the metabolism of PPD, "N,N'-diacetyl-p-phenylenediamine" (often abbreviated as DAPPD) is frequently used to emphasize its origin as a detoxification product[10][11][12][13]. In synthetic chemistry, names like "1,4-diacetamidobenzene" might be preferred to highlight its structure as a building block.
Chemical Identifiers and Properties
For unambiguous identification, a combination of its CAS Registry Number, molecular formula, and other chemical identifiers is essential.
| Identifier/Property | Value | Reference(s) |
| CAS Registry Number | 140-50-1 | [5][6][7][10][14][15][16][17][18] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [6][7][15][16][17] |
| Molecular Weight | 192.21 g/mol | [6][15][16][17] |
| IUPAC Name | N-(4-acetamidophenyl)acetamide | [3][4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | >300 °C | [19] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and acetone. | [5] |
| PubChem CID | 67324 | [3][9] |
Synthesis and Formation
This compound is most commonly synthesized through the di-acetylation of p-phenylenediamine. This reaction is a straightforward and high-yielding laboratory procedure.
Experimental Protocol: Acetylation of p-Phenylenediamine
-
Dissolution : Dissolve p-phenylenediamine in a suitable solvent, such as glacial acetic acid or a mixture of water and a base like sodium acetate.
-
Acylation : Add acetic anhydride to the solution. The reaction is typically exothermic, so controlled addition and cooling may be necessary.
-
Reaction : Stir the mixture at room temperature or with gentle heating to ensure complete di-acetylation.
-
Isolation : The product, being sparingly soluble, will often precipitate from the reaction mixture upon cooling or addition of water.
-
Purification : The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
The underlying mechanism involves the nucleophilic attack of the amino groups of p-phenylenediamine on the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of amide bonds.
Caption: Synthesis of this compound via di-acetylation of p-phenylenediamine.
Biological Significance: A Detoxification Metabolite
The primary context in which this compound is studied is as a detoxification product of p-phenylenediamine (PPD), a potent skin sensitizer found in many permanent hair dyes[3][10]. When PPD penetrates the skin, it can undergo two competing metabolic pathways: oxidation, which leads to the formation of reactive sensitizing compounds, and N-acetylation, a detoxification process[3][5].
The N-acetylation of PPD is catalyzed by N-acetyltransferase enzymes, particularly NAT1 in the skin[6][10][19]. This process occurs in two steps: the initial acetylation forms monoacetyl-p-phenylenediamine (MAPPD), which is then further acetylated to N,N'-diacetyl-p-phenylenediamine (DAPPD)[10]. These acetylated metabolites are significantly less reactive and more readily excreted from the body[3][5]. Therefore, the rate of N-acetylation is a critical factor in determining an individual's susceptibility to developing an allergic reaction to PPD[10].
Caption: Competing metabolic pathways of p-phenylenediamine (PPD) in the skin.
Applications in Research and Development
While its role as a metabolite is well-documented, this compound also serves as a valuable intermediate in organic synthesis. Its di-acetamido groups can be hydrolyzed back to amino groups under certain conditions, making it a protected form of p-phenylenediamine. This allows for selective reactions at other positions of the aromatic ring without interference from the highly reactive amino groups.
Furthermore, diamine and diacetamide compounds are fundamental building blocks in polymer chemistry, particularly for the synthesis of polyamides and polyimides, which are classes of high-performance polymers with excellent thermal and mechanical properties[20]. The rigid phenylene core of this compound can impart desirable properties to the resulting polymer backbone.
Conclusion
This compound is a compound with a multifaceted identity. Its nomenclature, ranging from the systematic IUPAC names to a variety of common synonyms, reflects its chemical structure and the diverse contexts in which it is studied and utilized. For researchers and professionals, a thorough understanding of these names is essential for accurate communication and comprehensive information retrieval. Beyond its well-established role as a key detoxification metabolite of p-phenylenediamine, its utility as a synthetic intermediate suggests a broader potential in materials science and drug development. This guide provides a foundational understanding of this important molecule, enabling scientists to navigate its complexities with greater confidence.
References
- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Penetration and haptenation of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigations on detoxification mechanisms of novel para-phenylenediamine analogues through <i>N</i>-acetyltransferase 1 (NAT-1) - ProQuest [proquest.com]
- 7. chemneo.com [chemneo.com]
- 8. researchgate.net [researchgate.net]
- 9. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Acetylation of paraphenylenediamine in human skin and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cir-safety.org [cir-safety.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 15. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 16. This compound | 140-50-1 [chemicalbook.com]
- 17. This compound [webbook.nist.gov]
- 18. This compound | 140-50-1 | TCI AMERICA [tcichemicals.com]
- 19. Investigations on detoxification mechanisms of novel para-phenylenediamine analogues through N-acetyltransferase 1 (NAT-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. files01.core.ac.uk [files01.core.ac.uk]
N,N'-Diacetyl-1,4-phenylenediamine spectral data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectral Analysis of N,N'-Diacetyl-1,4-phenylenediamine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering not just raw data but a field-proven interpretation of the results.
Introduction: The Molecular Profile of this compound
This compound, also known as 1,4-diacetamidobenzene, is a symmetrical aromatic diamide. Its structure is characterized by a central benzene ring substituted at the para positions with two acetamido groups. This symmetry has profound implications for its spectral signatures, particularly in NMR spectroscopy. Understanding its characterization is crucial for quality control, reaction monitoring, and regulatory submissions.
-
Chemical Formula: C₁₀H₁₂N₂O₂
-
Molecular Weight: 192.21 g/mol
-
CAS Number: 140-50-1[2]
-
IUPAC Name: N-(4-acetamidophenyl)acetamide[1]
The molecule's structure is foundational to interpreting its spectral output. The presence of amide linkages, an aromatic core, and methyl groups gives rise to distinct and predictable signals across different spectroscopic techniques.
Caption: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, its symmetry simplifies the spectra, providing a clear illustration of its chemical environment.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by three distinct signals, a direct consequence of the molecule's symmetry.
Data Summary: ¹H NMR
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.8 | Singlet | 2H | Amide (N-H) |
| ~7.5 | Singlet | 4H | Aromatic (Ar-H) |
| ~2.0 | Singlet | 6H | Methyl (CH₃) |
Solvent: DMSO-d₆[3]
Expert Interpretation:
-
Amide Protons (δ ~9.8): The downfield chemical shift is characteristic of amide protons, which are deshielded by the adjacent carbonyl group and can participate in hydrogen bonding. Their appearance as a singlet indicates that there is no significant coupling to adjacent protons.
-
Aromatic Protons (δ ~7.5): Due to the para-substitution and the molecule's symmetry, all four aromatic protons are chemically and magnetically equivalent. This results in a single, sharp signal, a classic indicator of a symmetrically 1,4-disubstituted benzene ring.
-
Methyl Protons (δ ~2.0): The two methyl groups are also equivalent. They appear as a sharp singlet, integrating to six protons, confirming the presence of the two acetyl groups.
Causality in Experimental Choice: The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is deliberate.[3] Its ability to dissolve the compound and its high polarity help in observing the amide N-H protons, which might otherwise exchange too rapidly in protic solvents like D₂O or methanol-d₄, leading to signal broadening or disappearance.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum further confirms the molecule's symmetry, showing only three signals for the ten carbon atoms.
Data Summary: ¹³C NMR
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~168 | Carbonyl (C=O) |
| ~135 | Aromatic C (quaternary, C-N) |
| ~120 | Aromatic C (C-H) |
| ~24 | Methyl (CH₃) |
Solvent: DMSO-d₆
Expert Interpretation:
-
Carbonyl Carbon (δ ~168): This downfield signal is typical for amide carbonyl carbons.
-
Aromatic Carbons (δ ~135 and ~120): The two signals for the six aromatic carbons confirm the symmetry. The quaternary carbons attached to the nitrogen atoms are deshielded and appear further downfield (~135 ppm) compared to the protonated aromatic carbons (~120 ppm).
-
Methyl Carbon (δ ~24): The upfield signal corresponds to the two equivalent methyl carbons of the acetyl groups.
Caption: General workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the amide and aromatic moieties.
Data Summary: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3300 | Strong | N-H stretch (Amide) |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~2950 | Weak | C-H stretch (Methyl) |
| ~1660 | Strong | C=O stretch (Amide I band) |
| ~1550 | Strong | N-H bend & C-N stretch (Amide II) |
| ~1500, ~1400 | Medium | C=C stretch (Aromatic ring) |
| ~830 | Strong | C-H out-of-plane bend (para-subst.)|
Expert Interpretation:
-
N-H Stretch (~3300 cm⁻¹): A strong, relatively sharp peak in this region is a definitive indicator of the N-H bond in the secondary amide.
-
Amide I Band (~1660 cm⁻¹): This is one of the most characteristic peaks in the spectrum, arising from the C=O stretching vibration. Its position is typical for a secondary amide.
-
Amide II Band (~1550 cm⁻¹): This band results from a combination of N-H bending and C-N stretching vibrations. The presence of strong Amide I and Amide II bands is conclusive evidence for the amide functional group.
-
Aromatic C-H Bending (~830 cm⁻¹): The strong absorption in the out-of-plane region is highly diagnostic for the substitution pattern of the benzene ring. A peak around 830 cm⁻¹ strongly suggests 1,4- (or para-) disubstitution.
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, offering clues to its structure.
Data Summary: Mass Spectrometry (Electron Ionization)
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
|---|---|---|
| 192 | High | M⁺ (Molecular Ion) |
| 150 | High | [M - CH₂=C=O]⁺ (Loss of ketene) |
| 108 | Very High (Base Peak) | [M - CH₂=C=O - CH₂=C=O]⁺ or [H₂NC₆H₄NH₂]⁺• |
| 43 | High | [CH₃CO]⁺ (Acetyl cation) |
Expert Interpretation & Fragmentation Pathway: The fragmentation of this compound under EI conditions is logical and follows established pathways for amides.
-
Molecular Ion (m/z 192): The presence of a strong molecular ion peak confirms the molecular weight of the compound.[1][4]
-
Loss of Ketene (m/z 150): A characteristic fragmentation for N-aryl acetamides is the McLafferty-type rearrangement leading to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). The peak at m/z 150 corresponds to the [M - 42]⁺ ion.
-
Formation of the Base Peak (m/z 108): The most abundant ion (base peak) at m/z 108 can be formed by a subsequent loss of another ketene molecule from the m/z 150 fragment. This ion corresponds to the radical cation of p-phenylenediamine.
-
Acetyl Cation (m/z 43): Cleavage of the C-N bond can generate the stable acetyl cation, [CH₃CO]⁺, which gives rise to the prominent peak at m/z 43.
Caption: Primary fragmentation pathways in EI-MS.
Experimental Protocols
These protocols represent standard, validated methodologies for obtaining high-quality spectral data for a solid sample like this compound.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube. The choice of DMSO-d₆ is critical for dissolving the sample and preserving the labile amide proton signals.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may be used if necessary.
-
Instrumentation: Insert the tube into the NMR spectrometer.
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.
-
¹H Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16 scans).
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required for a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
FTIR Spectroscopy Protocol (KBr Pellet)
-
Sample Preparation: Place approximately 1-2 mg of the sample into an agate mortar.
-
Matrix Addition: Add approximately 100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr). The KBr must be free of moisture, which can be ensured by drying it in an oven prior to use.
-
Grinding: Gently grind the sample and KBr together with a pestle until a fine, homogeneous powder is obtained. The quality of the grind is paramount for a clear spectrum, as large crystals will scatter the IR beam.
-
Pellet Formation: Transfer a portion of the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol (EI-MS)
-
Sample Introduction: For a stable, solid sample, introduction can be achieved via a direct insertion probe or, if sufficiently volatile, through a Gas Chromatograph (GC) inlet. For GC-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or ethyl acetate).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This energy is standardized to allow for consistent, reproducible fragmentation patterns that can be compared to library data.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is recorded for each m/z value.
-
Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion and analyze the fragmentation pattern to confirm the structure.
Conclusion
The collective data from NMR, IR, and Mass Spectrometry provide an unambiguous structural confirmation of this compound. The simplicity of the NMR spectra is a direct reflection of the molecule's symmetry. The IR spectrum confirms the presence of key amide and aromatic functional groups, with the out-of-plane bending region indicating the para-substitution pattern. Finally, the mass spectrum provides the correct molecular weight and a logical fragmentation pattern consistent with the proposed structure. This comprehensive spectral dataset serves as a reliable fingerprint for the identification and quality assessment of this important chemical compound.
References
An In-depth Technical Guide to the Solubility of N,N'-Diacetyl-1,4-phenylenediamine in Organic Solvents
For Distribution to: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of N,N'-Diacetyl-1,4-phenylenediamine. Recognizing the critical role of solubility in a myriad of chemical and pharmaceutical applications, this document delineates both the theoretical underpinnings and practical methodologies for its determination and prediction.
Introduction to this compound
This compound, also known as p-acetamidophenylacetamide, is a chemical compound with the molecular formula C₁₀H₁₂N₂O₂.[1][2] It is a diamide derivative of p-phenylenediamine. Its structure, characterized by a central aromatic ring with two opposing acetamido groups, imparts a significant degree of molecular symmetry and the potential for strong intermolecular hydrogen bonding. These structural features are paramount in dictating its physical properties, including its melting point and, crucially, its solubility in various organic solvents.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 140-50-1 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 192.22 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | >300 °C |
The high melting point of this compound suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.
Theoretical Framework for Solubility
The solubility of a crystalline solid in a liquid solvent is governed by the thermodynamic equilibrium between the solid and the dissolved state. This process can be understood through the interplay of two key energetic factors:
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid's crystal structure together. For this compound, these forces are primarily hydrogen bonding between the amide groups and van der Waals interactions between the aromatic rings.
-
Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules. The nature and strength of these interactions depend on the polarity and hydrogen bonding capabilities of both the solute and the solvent.
A fundamental principle in predicting solubility is the concept of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from London dispersion forces.
-
δp (Polar): Stemming from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.
UNIFAC Group Contribution Method
The UNIQUAC Functional-group Activity Coefficients (UNIFAC) method is another powerful predictive tool.[7][8] It is a semi-empirical model that calculates activity coefficients in mixtures based on the functional groups present in the molecules.[8] This allows for the prediction of phase equilibria, including solid-liquid equilibrium (solubility), with a reasonable degree of accuracy, particularly when experimental data is scarce.[7][9][10]
Experimental Determination of Solubility
Given the absence of comprehensive published solubility data for this compound, a robust experimental protocol is essential. The equilibrium solubility method is a reliable technique for this purpose.
Materials and Equipment
-
This compound (purity >99%)
-
A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran (THF), dichloromethane, chloroform, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[11][12][13][14]
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a precise volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.[15][16]
-
-
Sampling and Sample Preparation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Develop and validate an HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detector wavelength.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the calibration standards and the diluted samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | Data | Data |
| Ethanol | 24.5 | Data | Data |
| Acetone | 20.7 | Data | Data |
| Ethyl Acetate | 6.02 | Data | Data |
| Tetrahydrofuran | 7.6 | Data | Data |
| Dichloromethane | 8.93 | Data | Data |
| Chloroform | 4.81 | Data | Data |
| Dimethyl Sulfoxide | 46.7 | Data | Data |
| N,N-Dimethylformamide | 36.7 | Data | Data |
Note: The "Data" fields are placeholders for experimentally determined values.
The relationship between solvent polarity (as indicated by the dielectric constant) and solubility can provide insights into the nature of the solute-solvent interactions. For a molecule like this compound with hydrogen bonding capabilities, a correlation with the solvent's hydrogen bond donating or accepting ability is also expected.
Logical Relationships in Solubility Prediction
The following diagram illustrates the logical flow for predicting the solubility of a compound like this compound.
Caption: Logical workflow for the theoretical prediction and experimental validation of solubility.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While published data is scarce, this guide provides a robust framework for its determination and prediction. By combining a systematic experimental approach with theoretical models such as Hansen Solubility Parameters and UNIFAC, researchers can gain a comprehensive understanding of its solubility behavior. This knowledge is invaluable for process optimization, formulation development, and ensuring the successful application of this compound in various scientific endeavors.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 140-50-1 [chemicalbook.com]
- 3. This compound | 140-50-1 | TCI Deutschland GmbH [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. kinampark.com [kinampark.com]
- 6. scribd.com [scribd.com]
- 7. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UNIFAC - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 13. pp.bme.hu [pp.bme.hu]
- 14. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 15. Solubility determination of barely aqueous-soluble organic solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solubility determination of barely aqueous-soluble organic solids. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to N,N'-Diacetyl-1,4-phenylenediamine: From Historical Obscurity to a Modern Therapeutic Candidate
Abstract
N,N'-Diacetyl-1,4-phenylenediamine (DAPPD), a derivative of the well-known aromatic amine p-phenylenediamine, has traversed a remarkable scientific journey. Initially synthesized in the late 19th century, it remained a relatively obscure chemical entity for over a century, primarily noted as a stable derivative and a metabolite of its parent compound. However, recent groundbreaking research has catapulted DAPPD into the spotlight as a promising therapeutic agent for neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and evolving applications of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Renewed Significance
This compound, with the chemical formula C₁₀H₁₂N₂O₂, is a crystalline solid that is structurally characterized by a central benzene ring with two acetamido groups at the para positions. While the acetylation of amines was a common chemical practice in the late 19th century for the purpose of identification and purification, the specific diacetylated derivative of p-phenylenediamine did not garner significant independent attention for many decades. Its historical narrative is intrinsically linked to the burgeoning field of synthetic organic chemistry and the industrial importance of its precursor, p-phenylenediamine, a key component in the synthesis of dyes and polymers.
This guide will delve into the historical context of its first synthesis, explore the chemical principles behind its preparation, and detail its modern resurgence as a molecule of significant interest in the field of neuropharmacology.
The Genesis of this compound: A Historical Perspective
Pinpointing the exact moment of the first synthesis of this compound is challenging due to the conventions of early chemical literature. However, based on the established chemical knowledge of the time, its preparation was a logical and straightforward extension of the work on aniline and its derivatives.
The synthesis of acetanilide, the monoacetylated derivative of aniline, was first reported in 1886.[1][2] This, coupled with the widespread use of p-phenylenediamine in the burgeoning dye industry since the late 19th century, strongly suggests that this compound was likely first synthesized in a similar timeframe. The acetylation of p-phenylenediamine would have been a standard procedure for chemists of that era to characterize the diamine.
Early mentions of the compound are often in the context of it being a derivative or a metabolite of p-phenylenediamine, particularly in studies related to the toxicology and metabolism of aromatic amines used in hair dyes and other industrial applications.[3][4] For much of its history, DAPPD was not the primary subject of investigation but rather a chemical footnote in the study of its more industrially prominent parent molecule.
Synthesis and Characterization: From Classic Methods to Modern Protocols
The synthesis of this compound is a classic example of nucleophilic acyl substitution. The lone pairs of electrons on the nitrogen atoms of the amino groups in p-phenylenediamine act as nucleophiles, attacking the electrophilic carbonyl carbon of an acetylating agent.
Classical Synthesis: Acetylation with Acetic Anhydride
The most common and historically significant method for the preparation of this compound involves the reaction of p-phenylenediamine with acetic anhydride.
Reaction Mechanism:
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol (Illustrative):
A detailed, step-by-step methodology for a laboratory-scale synthesis is provided below. This protocol is a self-validating system, where the purity of the final product can be confirmed through standard analytical techniques.
-
Dissolution of p-Phenylenediamine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one molar equivalent of p-phenylenediamine in a suitable solvent, such as glacial acetic acid. Gentle heating may be required to facilitate dissolution.
-
Addition of Acetic Anhydride: Slowly add at least two molar equivalents of acetic anhydride to the stirred solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.
-
Reflux: Heat the reaction mixture to reflux for a period of 1-2 hours to ensure complete diacetylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After cooling the reaction mixture to room temperature, the product, this compound, will often precipitate out of the solution. The precipitation can be further induced by the addition of cold water.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and acetic acid. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 140-50-1 | [5][6] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [5][6] |
| Molecular Weight | 192.22 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 304-308 °C | [5] |
| Solubility | Sparingly soluble in water, soluble in ethanol |
Historical and Evolving Applications: From a Chemical Intermediate to a Neurotherapeutic Agent
Early Applications: A Stable Derivative and Intermediate
In its early history, the primary utility of this compound was as a more stable and less reactive derivative of p-phenylenediamine. The acetylation of the amino groups protects them from oxidation, which is a common issue with aromatic amines.[7] This property made it a useful intermediate in certain chemical syntheses where the reactivity of the amino groups needed to be temporarily masked.
While p-phenylenediamine itself was a crucial component in the development of aniline dyes and in early photography as a developing agent, there is limited direct evidence of widespread use of the diacetylated form in these applications.[8] Its role was more likely that of a laboratory curiosity and a well-characterized derivative for analytical purposes.
A Paradigm Shift: The Emergence of this compound in Neuroscience
The 21st century has witnessed a dramatic shift in the scientific perception of this compound. Recent research has unveiled its potential as a potent neuroprotective and anti-inflammatory agent, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action in a Neuroinflammatory Context:
Figure 2: Proposed mechanism of action of this compound in mitigating neuroinflammation.
Studies have shown that this compound can cross the blood-brain barrier and exert its therapeutic effects by modulating the activity of microglia, the resident immune cells of the central nervous system. It has been demonstrated to suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response, thereby reducing the production of pro-inflammatory cytokines. This anti-inflammatory action is believed to contribute to a reduction in neuronal damage and an improvement in cognitive function in animal models of Alzheimer's disease.
This newfound biological activity has transformed this compound from a simple chemical derivative into a lead compound for the development of novel therapies for a range of neuroinflammatory and neurodegenerative conditions.
Safety and Toxicology
As a derivative of p-phenylenediamine, a known skin sensitizer, the toxicological profile of this compound is of critical importance, especially in the context of its potential therapeutic applications. The acetylation of the amino groups generally reduces the toxicity and sensitizing potential compared to the parent compound.[4] However, comprehensive toxicological studies are ongoing to fully characterize its safety profile for pharmaceutical use.
Conclusion and Future Directions
The history of this compound is a compelling example of how a seemingly unremarkable compound can be rediscovered and repurposed for a completely novel and significant application. From its origins as a simple derivative in the era of classical organic chemistry, it has emerged as a molecule with the potential to address some of the most challenging diseases of our time.
Future research will undoubtedly focus on elucidating the precise molecular targets of this compound in the central nervous system, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in clinical trials. The journey of this once-obscure molecule is a testament to the enduring value of fundamental chemical knowledge and the unexpected discoveries that can arise from the continued exploration of the chemical world.
References
- 1. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 2. sci-int.com [sci-int.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [webbook.nist.gov]
- 6. This compound | 140-50-1 [chemicalbook.com]
- 7. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of N,N'-Diacetyl-1,4-phenylenediamine in Detoxification Pathways: A Technical Guide
Abstract
N,N'-Diacetyl-1,4-phenylenediamine (DAPPD) is a critical metabolite in the detoxification of the widely used industrial chemical, p-phenylenediamine (PPD). This guide provides an in-depth exploration of the biochemical pathways leading to the formation of DAPPD, its role in mitigating PPD-induced toxicity, and the analytical methodologies used for its quantification. We will delve into the enzymatic processes governed by N-acetyltransferases, the toxicological implications of this biotransformation, and provide detailed protocols for researchers in drug development and toxicology.
Introduction: The p-Phenylenediamine (PPD) Challenge
p-Phenylenediamine (PPD) is an aromatic amine with extensive applications in the manufacturing of polymers, as a component of hair dyes, and in the textile industry.[1][2] However, its utility is shadowed by significant health concerns. PPD is a potent skin sensitizer, capable of causing severe allergic contact dermatitis.[3][4][5] Furthermore, studies have indicated that PPD exhibits genotoxic potential in various in vitro assays.[6][7] Acute exposure to high concentrations of PPD can lead to systemic toxicity, including renal failure and respiratory distress.[2] The balance between the metabolic activation of PPD to reactive intermediates and its detoxification is a critical determinant of its toxicological outcome.[8][9]
The Primary Detoxification Route: N-Acetylation to DAPPD
The primary detoxification pathway for PPD in humans is N-acetylation, a phase II metabolic process. This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, with N-acetyltransferase 1 (NAT1) being the predominant isoform responsible for PPD metabolism in the skin and liver.[4][8][9] The process occurs in a stepwise manner:
-
Formation of Monoacetyl-p-phenylenediamine (MAPPD): PPD is first acetylated to form N-monoacetyl-p-phenylenediamine (MAPPD).[3][9]
-
Formation of this compound (DAPPD): MAPPD is subsequently acetylated to yield the final, fully detoxified product, this compound (DAPPD).[3][9]
This biotransformation is crucial as both MAPPD and DAPPD are significantly less reactive and toxic than the parent compound, PPD.[6][7] In fact, DAPPD is considered a non-genotoxic and non-sensitizing molecule.[6][7][10] The efficiency of this detoxification pathway can be influenced by genetic polymorphisms in the NAT1 enzyme, which may contribute to individual susceptibility to PPD-induced allergy.[9]
Caption: Metabolic Detoxification Pathway of p-Phenylenediamine (PPD) to this compound (DAPPD).
Toxicological Significance of DAPPD Formation
The conversion of PPD to DAPPD represents a critical detoxification event. The addition of acetyl groups to the amino functionalities of PPD significantly alters its chemical properties, leading to a reduction in its capacity to act as a hapten and elicit an immune response. Furthermore, the acetylated metabolites lack the genotoxic potential of the parent compound.
| Compound | Genotoxicity (Ames Test) | Skin Sensitization |
| p-Phenylenediamine (PPD) | Positive | Potent Sensitizer |
| N-Monoacetyl-p-phenylenediamine (MAPPD) | Negative | Non-sensitizer |
| This compound (DAPPD) | Negative | Non-sensitizer |
| Table 1: Comparative Toxicity of PPD and its Acetylated Metabolites.[6][7][10] |
Recent research has also shed light on a potential therapeutic role for DAPPD beyond detoxification. A 2019 study published in PNAS demonstrated that DAPPD can restore microglial phagocytosis and improve cognitive defects in a transgenic mouse model of Alzheimer's disease.[11] This suggests that DAPPD may possess anti-inflammatory and neuroprotective properties, opening new avenues for its investigation in neurodegenerative disorders.[11]
Experimental Protocols
Quantification of PPD, MAPPD, and DAPPD in Human Urine by LC-MS/MS
This protocol provides a validated method for the simultaneous quantification of PPD and its primary metabolites in human urine, a key biomarker for assessing exposure and metabolic capacity.
Methodology:
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard solution.
-
Add 1 mL of ammonium hydroxide to basify the sample.
-
Perform liquid-liquid extraction with 5 mL of methylene chloride.
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and 25 mM ammonium acetate solution.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for PPD, MAPPD, DAPPD, and the internal standard.
-
Validation Parameters:
-
Linearity: Calibration curves should be linear over the desired concentration range (e.g., 5-2000 ng/mL).[12]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%).
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
Caption: Workflow for the Quantification of PPD and its Metabolites in Urine.
Laboratory Synthesis of this compound
A reliable source of pure DAPPD is essential for its use as an analytical standard. The following is a general procedure for its synthesis.
Materials:
-
p-Phenylenediamine
-
Acetic anhydride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve p-phenylenediamine in a suitable solvent such as ethanol or glacial acetic acid.
-
Add an excess of acetic anhydride to the solution. The reaction is exothermic and may require cooling.
-
Add a catalytic amount of sodium acetate.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the crude this compound by filtration.
-
Recrystallize the product from ethanol or an ethanol/water mixture to obtain pure crystals.
-
Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
Conclusion
The N-acetylation of p-phenylenediamine to this compound is a paramount detoxification pathway that significantly reduces the toxic and allergenic potential of this widely used chemical. Understanding the kinetics and individual variations in this metabolic route is crucial for assessing the risk associated with PPD exposure. The analytical methods outlined in this guide provide the necessary tools for researchers to quantify PPD and its metabolites, thereby enabling further investigation into its toxicology and the development of safer alternatives. The emerging evidence for the neuroprotective effects of DAPPD warrants further exploration and may unveil novel therapeutic applications for this important metabolite.
References
- 1. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Acetylation of paraphenylenediamine in human skin and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
A-C-E-S-S: A Technical Guide to N,N'-Diacetyl-1,4-phenylenediamine as a Chemical Intermediate
Abstract
N,N'-Diacetyl-1,4-phenylenediamine (DAPPD), a derivative of p-phenylenediamine (PPD), is a pivotal chemical intermediate with significant utility in the synthesis of pharmaceuticals, high-performance polymers, and dyes. This guide provides an in-depth technical overview of DAPPD, beginning with its fundamental physicochemical properties. We will explore the robust synthesis via the acetylation of p-phenylenediamine, detailing a comprehensive, field-proven laboratory protocol. The causality behind experimental choices, from reagent stoichiometry to purification strategies, is explained to ensure reproducibility and high-purity yields. Furthermore, this document elucidates the critical role of DAPPD as a precursor in multi-step organic syntheses, supported by mechanistic insights and workflow diagrams. All protocols and claims are substantiated with citations from authoritative scientific literature, ensuring a trustworthy and expert-driven resource for researchers, chemists, and professionals in drug development and materials science.
Introduction: The Strategic Importance of a Symmetrical Intermediate
This compound, systematically named N-(4-acetamidophenyl)acetamide, is a symmetrical aromatic diamide.[1] Its structure, featuring two amide functionalities on a central phenylene ring, imparts a high degree of stability and specific reactivity, making it an ideal precursor in complex synthetic pathways. The acetylation of the primary amino groups of p-phenylenediamine serves not only as a method of purification but, more critically, as a protecting group strategy. This modification deactivates the amino groups towards oxidative degradation and moderates their reactivity, allowing for selective transformations at other positions on the aromatic ring in subsequent synthetic steps. In human metabolism, this N-acetylation is a primary detoxification pathway for p-phenylenediamine, converting it to the less reactive mono- and di-acetylated forms, a process catalyzed by the N-acetyltransferase 1 (NAT1) enzyme.[2][3][4] This inherent biological pathway underscores the stability of the acetylated form, a desirable trait for a chemical intermediate.
Physicochemical & Safety Profile
A thorough understanding of a chemical's properties is foundational to its effective use. The key properties of DAPPD are summarized below.
| Property | Value | Source |
| CAS Number | 140-50-1 | [5] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][6] |
| Molar Mass | 192.21 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >300 °C | [6] |
| Boiling Point | 483.8 ± 28.0 °C (Predicted) | [6] |
| Solubility | Sparingly soluble in cold water, more soluble in hot water and polar organic solvents. | [7] |
Safety Considerations: this compound is classified as an irritant to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6] All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The most common and efficient method for synthesizing DAPPD is the di-acetylation of p-phenylenediamine using an acylating agent, typically acetic anhydride.
Reaction Principle & Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine group in p-phenylenediamine attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and subsequent deprotonation of the nitrogen to form the stable amide bond. The reaction occurs sequentially on both amine groups.
Detailed Laboratory Protocol
This protocol is designed for reliability and high yield.
Materials:
-
p-Phenylenediamine (PPD)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel)
-
Heating mantle or hot plate with magnetic stirring
-
Ice bath
Procedure:
-
Dissolution of Starting Material: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of p-phenylenediamine in 50 mL of glacial acetic acid with gentle warming and stirring. The acetic acid acts as a solvent and can also catalyze the reaction.
-
Acetylation: While stirring the solution, cautiously add 10 mL of acetic anhydride dropwise. The reaction is exothermic; maintain the temperature below 80°C.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 100°C for 15-20 minutes to ensure complete di-acetylation.
-
Precipitation: Remove the flask from the heat and allow it to cool slightly before pouring the hot mixture into a beaker containing 200 mL of ice-cold deionized water. This will cause the crude DAPPD to precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two 25 mL portions of cold deionized water to remove residual acetic acid and other water-soluble impurities.
-
Drying: Press the crystals dry on the filter paper and then transfer them to a watch glass to air dry completely.
Synthesis & Purification Workflow
The entire process from starting materials to the purified final product can be visualized as follows:
Caption: Workflow for the synthesis and purification of DAPPD.
Purification and Characterization
Achieving high purity is essential for an intermediate's performance in subsequent reactions. Recrystallization is the standard and most effective method for purifying crude DAPPD.
Recrystallization Protocol
Principle: This technique relies on the difference in solubility of the compound in a hot versus a cold solvent.[7] Impurities are either insoluble in the hot solvent or remain dissolved in the cold solvent after the desired compound has crystallized.
-
Solvent Selection: A mixed solvent system of ethanol and water is effective. DAPPD is soluble in hot ethanol but less so in water.
-
Dissolution: Transfer the crude DAPPD to a clean Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal adsorbs colored impurities. Perform a hot filtration to remove the charcoal.
-
Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
Analytical Characterization
The identity and purity of the synthesized DAPPD must be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point at the literature value (>300 °C) is a strong indicator of purity.
-
FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present.[8] The spectrum of DAPPD will show characteristic peaks for N-H stretching of the secondary amide (around 3300 cm⁻¹), C=O stretching of the amide carbonyl (around 1660 cm⁻¹), and aromatic C-H and C=C bands. The disappearance of the primary amine N-H stretching bands from p-phenylenediamine confirms the reaction's completion.[9]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural information.[8] The spectrum of DAPPD is simple and symmetric, typically showing a singlet for the aromatic protons and a singlet for the methyl protons of the acetyl groups, along with a broad singlet for the N-H protons.[10]
Applications as a Versatile Chemical Intermediate
The true value of this compound lies in its role as a stable, versatile precursor for more complex molecules.
Key Role in Pharmaceutical Synthesis
DAPPD is a documented intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The acetyl groups serve as protecting groups that can be removed (hydrolyzed) under specific conditions, typically acidic or basic, to regenerate the free amine for further reaction.
Example Pathway: Intermediate for Further Functionalization
A common synthetic strategy involves nitration of the aromatic ring, followed by reduction and further elaboration. The acetyl groups direct nitration to the ortho positions relative to the amide groups.
Caption: Synthetic pathway utilizing DAPPD as an intermediate.
Precursor in Materials Science
Beyond pharmaceuticals, DAPPD is a monomer precursor in the synthesis of high-performance polymers like aramids. Hydrolysis of the acetyl groups yields the p-phenylenediamine monomer, which can then be polymerized. The high purity of DAPPD-derived monomer is crucial for achieving polymers with high molecular weight and desirable mechanical properties.
Conclusion
This compound is more than a simple derivative; it is a strategic intermediate that offers stability, controlled reactivity, and high purity. Its synthesis via the acetylation of p-phenylenediamine is a robust and scalable process. By understanding the principles behind its synthesis, purification, and subsequent reactivity, researchers and drug development professionals can effectively leverage DAPPD to build complex molecular architectures, paving the way for new pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical protocols to confidently incorporate this versatile building block into any synthetic program.
References
- 1. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetylation of paraphenylenediamine in human skin and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Penetration and haptenation of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound(140-50-1) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of N,N'-Diacetyl-p-phenylenediamine
Abstract
This comprehensive guide details the synthesis of N,N'-diacetyl-p-phenylenediamine via the acetylation of p-phenylenediamine (PPD). It provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and robust methods for product purification and characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights to ensure a successful and safe synthesis. The protocols described herein are designed as a self-validating system, emphasizing safety, efficiency, and high purity of the final product.
Introduction: The Significance of N,N'-Diacetyl-p-phenylenediamine
p-Phenylenediamine (PPD) is a widely utilized chemical intermediate, notably in the formulation of hair dyes and as a monomer in the synthesis of high-performance polymers.[1] However, PPD is also a known contact allergen and prohapten, meaning its metabolic activation can lead to skin sensitization.[2] The N-acetylation of PPD is a critical detoxification pathway in biological systems, catalyzed by N-acetyltransferase enzymes, which converts PPD into the less reactive monoacetyl- and N,N'-diacetyl-p-phenylenediamine (DAPPD) derivatives.[1][3][4]
Beyond its biological relevance, DAPPD is a valuable molecule in its own right. Recent studies have highlighted its potential neuroprotective effects, with research indicating its ability to restore microglial phagocytosis and ameliorate cognitive defects in models of Alzheimer's disease.[5] This underscores the importance of reliable and well-characterized methods for its synthesis. This guide provides the necessary framework for the laboratory-scale synthesis of DAPPD, focusing on the direct acetylation of PPD with acetic anhydride.
Reaction Mechanism: Electrophilic Acyl Substitution
The acetylation of p-phenylenediamine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atoms of the amino groups in PPD act as nucleophiles, attacking the electrophilic carbonyl carbon of acetic anhydride. The reaction proceeds in two successive steps to yield the final diacetylated product.
Step 1: Formation of the Monoacetyl Intermediate The first amino group of p-phenylenediamine attacks one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid as a leaving group and forming N-acetyl-p-phenylenediamine (a monoacetylated product).
Step 2: Formation of the Diacetyl Derivative The remaining free amino group on the monoacetylated intermediate then attacks a second molecule of acetic anhydride in the same manner. This second acetylation step yields the desired N,N'-diacetyl-p-phenylenediamine.
The overall reaction can be summarized as follows:
C₆H₄(NH₂)₂ + 2(CH₃CO)₂O → C₆H₄(NHCOCH₃)₂ + 2CH₃COOH
This reaction is typically carried out in a suitable solvent and can be catalyzed by either acid or base, though in many cases, the reaction proceeds efficiently without a catalyst.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed procedure for the synthesis of N,N'-diacetyl-p-phenylenediamine.
Materials and Equipment
| Reagents | Equipment |
| p-Phenylenediamine (PPD), ≥98% | 250 mL three-necked round-bottom flask |
| Acetic anhydride, ≥99% | Reflux condenser |
| Glacial acetic acid | Magnetic stirrer and stir bar |
| Deionized water | Heating mantle |
| Ethanol | Buchner funnel and filter flask |
| Activated charcoal | Beakers and Erlenmeyer flasks |
| Graduated cylinders | |
| Spatulas and weighing paper | |
| pH paper | |
| Melting point apparatus |
Safety Precautions
p-Phenylenediamine (PPD):
-
Hazards: Toxic if swallowed, inhaled, or in contact with skin.[6] Can cause severe skin and eye irritation and may cause an allergic skin reaction.[7][8]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7][8] Handle in a well-ventilated fume hood.[6] In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes.[7]
Acetic Anhydride:
-
Hazards: Corrosive and causes severe skin burns and eye damage.[9] Harmful if swallowed or inhaled.[9] Reacts violently with water.
-
Precautions: Handle in a chemical fume hood.[9] Wear acid-resistant gloves and clothing.[10] Keep away from water.[9]
Workflow Visualization:
Caption: Experimental workflow for the synthesis of N,N'-diacetyl-p-phenylenediamine.
Synthetic Procedure
-
Dissolution of PPD: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5.4 g (0.05 mol) of p-phenylenediamine. To this, add 20 mL of glacial acetic acid and stir until the PPD is completely dissolved. A gentle warming may be necessary.
-
Addition of Acetic Anhydride: While stirring, slowly add 15.3 g (14.1 mL, 0.15 mol) of acetic anhydride to the PPD solution. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and continue to stir for 1 hour.
-
Precipitation of the Crude Product: Allow the reaction mixture to cool to room temperature. Then, pour the cooled mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously. A precipitate of the crude N,N'-diacetyl-p-phenylenediamine will form.
-
Isolation of the Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the filtrate is neutral to pH paper. Allow the crude product to air dry on the filter paper.
Purification by Recrystallization
-
Solvent Selection: Transfer the crude, dried product to an Erlenmeyer flask. For recrystallization, a mixed solvent system of ethanol and water is effective.
-
Dissolution: Add the minimum amount of hot ethanol to the crude product to dissolve it completely. If there are insoluble impurities, perform a hot filtration.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture. Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Characterization of N,N'-Diacetyl-p-phenylenediamine
The identity and purity of the synthesized N,N'-diacetyl-p-phenylenediamine can be confirmed by several analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O₂[11] |
| Molecular Weight | 192.21 g/mol [11] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 304-306 °C (literature) |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group. Look for N-H stretching around 3300 cm⁻¹, and a strong C=O (amide I) stretching band around 1660 cm⁻¹.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a singlet for the methyl protons (CH₃) around δ 2.1 ppm, a singlet for the aromatic protons (Ar-H) around δ 7.5 ppm, and a broad singlet for the amide protons (N-H) at a higher chemical shift, which is exchangeable with D₂O.
-
¹³C NMR: Expect signals for the methyl carbon, the aromatic carbons, and the carbonyl carbon of the amide group.
-
Mechanism Visualization:
Caption: Mechanism of the two-step acetylation of p-phenylenediamine.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis, purification, and characterization of N,N'-diacetyl-p-phenylenediamine from p-phenylenediamine. By following the detailed protocols and adhering to the safety precautions, researchers can reliably produce a high-purity product. The provided mechanistic insights and characterization data serve as a valuable resource for validating the experimental outcome. The synthesis of DAPPD is not only a fundamental organic transformation but also yields a compound of increasing interest for its potential therapeutic applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylation of paraphenylenediamine in human skin and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nj.gov [nj.gov]
- 8. chemos.de [chemos.de]
- 9. purdue.edu [purdue.edu]
- 10. nj.gov [nj.gov]
- 11. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N,N'-Diacetyl-1,4-phenylenediamine [webbook.nist.gov]
Synthesis of N,N'-Diacetyl-1,4-phenylenediamine: A Detailed Experimental Guide for Researchers
This document provides a comprehensive guide for the experimental synthesis, purification, and characterization of N,N'-Diacetyl-1,4-phenylenediamine, a compound of interest in various research and development applications. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the experimental choices.
Introduction and Significance
This compound, also known as 1,4-diacetamidobenzene, is a chemical intermediate with applications in the synthesis of dyes, polymers, and pharmaceuticals. Its structure, featuring a central phenyl ring symmetrically substituted with two acetylated amino groups, imparts specific chemical properties that make it a valuable building block in organic synthesis. Understanding its preparation is fundamental for laboratories working on derivatives of p-phenylenediamine.
Mechanistic Insights: The "Why" Behind the Synthesis
The synthesis of this compound is achieved through the diacylation of p-phenylenediamine using acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution.
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of one of the amino groups of p-phenylenediamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the acetate ion, a good leaving group, is expelled.
-
Proton Transfer: A proton is lost from the nitrogen atom, which can be facilitated by a weak base (like another molecule of the diamine or a solvent), to yield the mono-acetylated product.
-
Second Acetylation: The process is repeated on the second amino group to yield the final product, this compound.
The use of acetic anhydride is advantageous as it is a readily available, inexpensive, and highly reactive acylating agent. The reaction is typically carried out in a suitable solvent to facilitate the interaction of the reactants.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |
| p-Phenylenediamine | C₆H₈N₂ | 108.14 | 106-50-3 | Toxic, Skin Sensitizer, Eye Irritant[1][2][3] |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Flammable, Corrosive, Harmful if Swallowed/Inhaled[4][5][6][7][8] |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | 64-17-5 | Flammable |
| Distilled Water | H₂O | 18.02 | 7732-18-5 | None |
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Dissolution of p-Phenylenediamine: In a 250 mL Erlenmeyer flask, dissolve 2.0 g of p-phenylenediamine in 50 mL of distilled water. Gentle heating may be required to facilitate dissolution.
-
Addition of Acetic Anhydride: In a fume hood, carefully add 4.0 mL of acetic anhydride to the p-phenylenediamine solution.
-
Reaction: Stir the mixture vigorously for 10-15 minutes at room temperature. A white precipitate of this compound will form.
-
Isolation of Crude Product: Cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold distilled water (2 x 20 mL) to remove any unreacted starting materials and acetic acid.
-
Drying of Crude Product: Press the solid on the filter to remove as much water as possible and then allow it to air dry or dry in a desiccator.
-
Purification by Recrystallization:
-
Transfer the crude product to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not dissolve completely, add hot water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
-
Final Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to obtain the final product.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of this compound.
Expected Analytical Data
-
Appearance: White to off-white crystalline solid.
-
Melting Point: The literature melting point is reported to be >300 °C.[9]
-
Infrared (IR) Spectroscopy:
-
¹H NMR Spectroscopy (DMSO-d₆):
-
¹³C NMR Spectroscopy (DMSO-d₆):
-
~168 ppm (C=O)
-
~135 ppm (aromatic C-N)
-
~120 ppm (aromatic C-H)
-
~24 ppm (-CH₃)
-
Reference spectra can aid in the confirmation of the carbon skeleton.[14]
-
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
p-Phenylenediamine: This compound is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also a skin sensitizer and can cause serious eye irritation.[2][3] Always handle p-phenylenediamine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Acetic Anhydride: Acetic anhydride is a flammable liquid and vapor.[4][6] It is corrosive and can cause severe skin burns and eye damage.[5][7][8] It is also harmful if swallowed or inhaled.[4] Handle acetic anhydride exclusively in a fume hood, away from ignition sources, and wear appropriate PPE.
-
General Handling: Ensure that an emergency eyewash station and safety shower are readily accessible.[6] Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemos.de [chemos.de]
- 3. chemotechnique.se [chemotechnique.se]
- 4. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. valudor.com [valudor.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chembk.com [chembk.com]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. This compound(140-50-1) 1H NMR spectrum [chemicalbook.com]
- 14. youtube.com [youtube.com]
HPLC analysis of N,N'-Diacetyl-1,4-phenylenediamine
An Application Note for the Isocratic HPLC-UV Analysis of N,N'-Diacetyl-1,4-phenylenediamine
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the quantitative analysis of this compound (DAPPD) using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology herein is designed for researchers, quality control analysts, and drug development professionals requiring a reliable, robust, and validated method for the determination of DAPPD in various sample matrices.
Introduction and Scientific Context
This compound (DAPPD), also known as N,N'-(1,4-Phenylene)bisacetamide, is a di-acetylated derivative of p-phenylenediamine (PPD).[1] PPD is a widely used chemical intermediate in the synthesis of polymers, dyes, and as a component in hair coloring formulations.[2][3] DAPPD is recognized as a significant metabolite of PPD in biological systems.[4] Therefore, a validated analytical method for DAPPD is crucial for toxicological studies, pharmacokinetic assessments, and for the quality control of PPD-related products where DAPPD may be present as an impurity.
The molecular formula of DAPPD is C₁₀H₁₂N₂O₂ with a molecular weight of 192.21 g/mol .[5][6] Its structure, featuring a central benzene ring with two opposing acetamido groups, imparts moderate polarity and makes it an ideal candidate for analysis by reverse-phase HPLC. This application note details a method that leverages a C18 stationary phase and a buffered aqueous-organic mobile phase to achieve efficient and reproducible separation and quantification.
Principle of the Chromatographic Method
This method employs reverse-phase high-performance liquid chromatography (RP-HPLC). The fundamental principle rests on the partitioning of the analyte, DAPPD, between a non-polar stationary phase (a C18 silica-based column) and a more polar mobile phase.
-
Causality of Separation : DAPPD, being a moderately non-polar molecule, exhibits a hydrophobic interaction with the long alkyl chains of the C18 stationary phase. The mobile phase, a mixture of acetonitrile and an aqueous buffer, acts as the eluent. By carefully controlling the ratio of the organic modifier (acetonitrile) to the aqueous buffer, we can modulate the retention time of DAPPD. A higher concentration of acetonitrile will decrease the retention time, while a lower concentration will increase it.
-
Role of the Buffer : The use of an ammonium acetate buffer is critical for method robustness. It maintains a constant pH, ensuring that the ionization state of any residual silanol groups on the column packing remains consistent. This prevents peak tailing and ensures reproducible retention times from one injection to the next.[4]
-
Detection : Quantification is achieved using a UV-Vis detector. The aromatic ring and carbonyl groups in the DAPPD molecule act as chromophores, allowing it to absorb light in the UV spectrum. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on the parent compound, p-phenylenediamine, a suitable starting wavelength is 242 nm.[2][7]
Experimental Protocol: A Self-Validating System
This protocol is designed to be inherently robust. Each step includes explanations to ensure the trustworthiness and reproducibility of the generated data.
-
Instrumentation :
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV-Vis Detector
-
Chromatography Data System (CDS) software
-
-
Chemicals and Reagents :
-
This compound (DAPPD) reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
-
Consumables :
-
Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size[8]
-
Syringe filters (0.45 µm or 0.22 µm PTFE)
-
HPLC vials and caps
-
Volumetric flasks and pipettes
-
Mobile Phase (Acetonitrile / 25 mM Ammonium Acetate, 30:70 v/v)
-
Aqueous Component : To prepare 1 L of 25 mM Ammonium Acetate, weigh 1.93 g of ammonium acetate and dissolve it in 1 L of HPLC-grade water.
-
Mixing : Combine 700 mL of the 25 mM Ammonium Acetate solution with 300 mL of acetonitrile.
-
Degassing : Degas the final mobile phase mixture using sonication for 20 minutes or by vacuum filtration to prevent pump cavitation and baseline noise.[9]
-
Expert Insight: The 30:70 ratio is a starting point derived from methods for similar compounds.[4][7] It should provide sufficient retention for DAPPD on a standard C18 column while ensuring a reasonable run time. This ratio can be adjusted (e.g., to 40:60 or 20:80) to fine-tune the retention time as needed.
Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of DAPPD reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. This minimizes solvent mismatch effects during injection.
-
Sonicate for 5-10 minutes if necessary to ensure complete dissolution.
Calibration Standards (e.g., 1, 5, 10, 25, 50 µg/mL) Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution using the mobile phase.
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent resolving power for moderately polar compounds. A very common and reliable choice.[2][8] |
| Mobile Phase | Acetonitrile : 25 mM Ammonium Acetate (30:70, v/v) | Isocratic elution for simplicity and robustness. The buffer maintains stable pH for reproducible results.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of peak overload. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures stable and reproducible retention times. |
| Detection Wavelength | 245 nm (or λmax determined by DAD) | Provides high sensitivity for the analyte based on its chromophoric structure. |
| Run Time | 10 minutes | Should be sufficient for the elution of DAPPD and any early-eluting impurities. |
Method Validation Framework
To ensure the method is fit for its intended purpose, it must be validated according to standards such as the International Council for Harmonisation (ICH) guidelines.
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, or matrix components). This is demonstrated by the absence of interfering peaks at the retention time of DAPPD in a blank sample.
-
Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated by plotting the peak area against the concentration of the prepared standards. The correlation coefficient (r²) should be >0.999.[10][11]
-
Accuracy : The closeness of the test results to the true value. It is assessed by performing recovery studies on spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries are typically expected to be within 98-102%.
-
Precision : The degree of scatter between a series of measurements.
-
Repeatability (Intra-day precision) : Assessed by analyzing multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision) : Assessed by analyzing the same sample on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) for precision studies should typically be less than 2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) :
-
LOD : The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined as a signal-to-noise ratio of 3:1.[10]
-
LOQ : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined as a signal-to-noise ratio of 10:1.
-
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | ~0.1 µg/mL (S/N = 3) |
| LOQ | ~0.3 µg/mL (S/N = 10) |
Visualized Workflows and Relationships
The following diagram outlines the complete workflow from sample and standard preparation to final data reporting.
Caption: End-to-end workflow for the HPLC analysis of DAPPD.
This diagram illustrates the logical progression from initial method development through validation to its final application in routine analysis, forming a self-validating and reliable system.
Caption: The logical relationship between development, validation, and routine use.
References
- 1. This compound [webbook.nist.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 140-50-1 [chemicalbook.com]
- 7. scirp.org [scirp.org]
- 8. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. HPLC Determination of 2,3-Butanedione (Diacetyl) Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent | SIELC Technologies [sielc.com]
- 10. Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the NMR Characterization of N,N'-Diacetyl-1,4-phenylenediamine
Foundational Principles: The Molecule and the Method
N,N'-Diacetyl-1,4-phenylenediamine is a symmetrical aromatic diamide. Its structure presents distinct features that are elegantly resolved by NMR spectroscopy. The molecule's high degree of symmetry simplifies the resulting spectra, making it an excellent subject for illustrating fundamental NMR principles. However, the presence of amide functionalities introduces complexities, such as restricted bond rotation and the behavior of exchangeable protons, which demand careful consideration during experimental design and data interpretation.
The key to a successful characterization lies in understanding the molecule's three unique proton environments and four unique carbon environments.
Caption: Structure of this compound with key NMR environments highlighted.
The Amide Bond: A Center of Interest
The C-N amide bond exhibits partial double-bond character due to resonance, which restricts free rotation.[1][2] This phenomenon can be temperature-dependent. While at room temperature, for a simple amide like this, rotation is typically fast enough to show a single set of signals, variable temperature (VT) NMR studies can reveal the energy barrier to this rotation.[3]
The Challenge of Exchangeable Protons (N-H)
Amide (N-H) protons are "exchangeable," meaning they can be exchanged with other labile protons or deuterons in the solution.[4] Their chemical shift is exceptionally sensitive to the experimental environment:
-
Solvent: The choice of solvent is the most critical factor. In aprotic solvents like dimethyl sulfoxide (DMSO-d6), hydrogen bonding between the amide N-H and the solvent's oxygen atom slows down the chemical exchange rate. This results in sharper, more easily observable N-H peaks.[4][5] Conversely, in protic solvents like D₂O or methanol-d4, the amide proton rapidly exchanges with deuterium, often causing the signal to broaden into obscurity or disappear entirely.
-
Temperature & Concentration: Higher temperatures and concentrations can alter hydrogen bonding networks, leading to shifts in the N-H resonance position.[6]
Strategic Experimental Design
A successful NMR characterization is not merely about data collection; it's about asking the right questions of the molecule. Our workflow is designed to be a self-validating system, where each step confirms the findings of the last.
Caption: A validated workflow for the complete NMR characterization of this compound.
Detailed Experimental Protocols
These protocols are designed for a standard 400-600 MHz NMR spectrometer.
Protocol 1: Optimized Sample Preparation
Causality: The quality of the final spectrum is dictated by the purity of the sample and the choice of solvent. DMSO-d6 is explicitly chosen to preserve the N-H proton signal and prevent its exchange.[5][7]
-
Material Check: Ensure the this compound sample is dry and free of residual solvents. Use a high-purity deuterated solvent (DMSO-d6, ≥99.9% D).
-
Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Solvation: Add approximately 0.6 mL of DMSO-d6 to the tube.
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief, mild sonication can be used if necessary.
-
Standard: Tetramethylsilane (TMS) is typically present in the solvent from the manufacturer and will be used to reference the spectrum to 0.00 ppm.
Protocol 2: ¹H NMR - Proton Environment Scrutiny
Objective: To identify the number of unique proton signals, determine their chemical shifts, and verify their relative abundance through integration.
-
Instrument Setup: Insert the sample, lock onto the deuterium signal of DMSO-d6, and shim the magnetic field for optimal homogeneity.
-
Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 8-16.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz).
-
Perform Fourier transformation.
-
Carefully phase the spectrum and apply baseline correction.
-
Reference the TMS peak (or residual DMSO solvent peak at ~2.50 ppm) and calibrate the x-axis.
-
-
Interpretation:
-
Expected Signals: Three distinct singlets.
-
Integration: Set the integral of one of the signals (e.g., the N-H proton) to a value of 1.0. The other signals should correspond to a ratio of 2 (aromatic) and 3 (methyl), confirming the 2:4:6 proton ratio of the molecule.
-
Protocol 3: ¹³C{¹H} NMR - Carbon Skeleton Mapping
Objective: To identify all unique carbon environments in the molecule. The standard experiment is proton-decoupled to simplify the spectrum to single lines for each carbon.
-
Acquisition:
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
-
Spectral Width: ~220-240 ppm (centered around 100 ppm).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 256-1024 (¹³C has low natural abundance).[8]
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 1-2 Hz).
-
Perform Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum to the DMSO-d6 solvent signal at 39.52 ppm.
-
-
Interpretation:
-
Expected Signals: Four distinct singlets corresponding to the methyl, aromatic C-H, aromatic C-N, and carbonyl carbons.
-
Protocol 4: 2D NMR - Connectivity and Confirmation
Objective: To unambiguously link proton and carbon signals, confirming the assignments made in the 1D experiments.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates protons to the carbons to which they are directly bonded (¹J coupling).
-
Setup: Use a standard gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp).
-
Interpretation: Expect two cross-peaks: one connecting the aromatic proton signal to the aromatic C-H carbon signal, and another connecting the methyl proton signal to the methyl carbon signal. The N-H protons and quaternary carbons (C=O, C-N) will be absent.
-
-
COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
Setup: Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).
-
Interpretation: Due to the high symmetry of this compound, there are no vicinal proton-proton couplings. The COSY spectrum is expected to be devoid of any cross-peaks. This "negative result" is powerful, as it provides strong evidence for the proposed symmetrical structure.
-
Data Summary and Interpretation
The following table summarizes the expected chemical shifts for this compound dissolved in DMSO-d6. Actual values may vary slightly based on concentration and instrument calibration.
| Assignment | Nucleus | Expected δ (ppm) | Multiplicity | Integration | Key Correlations (HSQC) |
| Acetyl CH₃ | ¹H | ~2.03 | Singlet | 6H | Correlates to ¹³C at ~23.9 ppm |
| Aromatic CH | ¹H | ~7.48 | Singlet | 4H | Correlates to ¹³C at ~119.3 ppm |
| Amide NH | ¹H | ~9.79 | Singlet (broad) | 2H | None |
| Acetyl C H₃ | ¹³C | ~23.9 | Singlet | - | Correlates to ¹H at ~2.03 ppm |
| Aromatic C H | ¹³C | ~119.3 | Singlet | - | Correlates to ¹H at ~7.48 ppm |
| Aromatic C -N | ¹³C | ~134.7 | Singlet | - | None |
| Carbonyl C =O | ¹³C | ~167.9 | Singlet | - | None |
Data compiled from spectral databases.[9][10]
Conclusion
The NMR characterization of this compound is a straightforward process when a systematic, mechanistically informed approach is employed. The key to a robust analysis is the selection of an appropriate aprotic solvent like DMSO-d6 to preserve the amide proton signals. By combining 1D ¹H and ¹³C experiments with 2D correlation spectroscopy (HSQC and COSY), one can achieve an unambiguous assignment of all proton and carbon signals. The inherent symmetry of the molecule serves to simplify the spectra, and the lack of correlation in a COSY experiment becomes a powerful tool for structural validation. This comprehensive protocol provides a reliable framework for researchers to obtain high-quality, publishable NMR data for this and structurally similar compounds.
References
- 1. azom.com [azom.com]
- 2. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 3. mdpi.com [mdpi.com]
- 4. acdlabs.com [acdlabs.com]
- 5. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. This compound(140-50-1) 1H NMR [m.chemicalbook.com]
- 10. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of N,N'-Diacetyl-1,4-phenylenediamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of N,N'-Diacetyl-1,4-phenylenediamine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This compound is a key metabolite and a potential biomarker in various biological and chemical systems. The described methodology, employing electrospray ionization (ESI) and multiple reaction monitoring (MRM), offers high selectivity and sensitivity, making it suitable for applications in drug metabolism studies, toxicological screening, and quality control in chemical manufacturing.
Introduction
This compound (DAPD) is the diacetylated derivative of 1,4-phenylenediamine. Its chemical formula is C₁₀H₁₂N₂O₂ with a monoisotopic mass of approximately 192.09 Da.[1][2] The analysis of such acetylated aromatic amines is of significant interest in pharmaceutical and chemical industries due to their prevalence as metabolites of various industrial chemicals and drugs. Understanding the metabolic fate of aromatic amines is crucial for assessing their potential toxicity and carcinogenic properties.
Traditional analytical methods for aromatic amines can be time-consuming and may lack the necessary sensitivity and selectivity for complex matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of such compounds due to its ability to provide high sensitivity, selectivity, and throughput.[1][3] This application note provides a comprehensive protocol for the analysis of DAPD, from sample preparation to data acquisition and interpretation, tailored for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
Sample Preparation
The choice of sample preparation protocol is critical and depends on the matrix. For aqueous samples or biological matrices such as plasma or urine, a protein precipitation or liquid-liquid extraction step is recommended to remove interferences.
Protocol for Protein Precipitation (for plasma samples):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Results and Discussion
Mass Spectrum and Fragmentation
Under positive electrospray ionization, this compound is expected to be readily protonated to form the precursor ion [M+H]⁺ at m/z 193.1. Collision-induced dissociation (CID) of this precursor ion is predicted to yield characteristic product ions. A primary fragmentation pathway for N-acetylated compounds involves the neutral loss of ketene (CH₂=C=O), which has a mass of 42.01 Da.
Predicted Fragmentation Pathway:
The protonated molecule at m/z 193.1 can lose one of the acetyl groups as ketene, resulting in a product ion at m/z 151.1. A subsequent loss of the second ketene molecule would produce the ion at m/z 109.1, corresponding to the protonated 1,4-phenylenediamine.
Caption: Predicted fragmentation pathway of protonated this compound.
Multiple Reaction Monitoring (MRM)
Based on the predicted fragmentation, a highly selective and sensitive MRM method can be developed. The transition from the precursor ion to the most abundant and stable product ion is typically used for quantification, while a second transition can be used for confirmation.
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| This compound | 193.1 | 151.1 | Quantifier |
| This compound | 193.1 | 109.1 | Qualifier |
The selection of these specific transitions ensures that only the compound of interest is detected, thereby minimizing matrix effects and improving the accuracy of quantification.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the analysis of this compound. The use of electrospray ionization in positive mode, coupled with multiple reaction monitoring, offers excellent sensitivity and selectivity. This protocol is readily adaptable to various research and industrial settings, including metabolic studies, toxicological assessments, and quality control of chemical products.
References
- 1. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vitro Toxicological Assessment of N,N'-Diacetyl-1,4-phenylenediamine
Introduction: Understanding N,N'-Diacetyl-1,4-phenylenediamine in a Toxicological Context
This compound (DAPPD) is the diacetylated metabolite of para-phenylenediamine (PPD), a primary intermediate in the synthesis of a wide range of polymers and a common ingredient in oxidative hair dyes.[1][2] While PPD has been identified as a potent skin sensitizer and has shown some genotoxic potential in in-vitro assays, DAPPD is generally considered to be its detoxified and biologically less reactive metabolite.[2][3] This detoxification occurs through N-acetylation, a crucial metabolic pathway for many aromatic amines.[3][4]
For researchers in toxicology and drug development, DAPPD serves as an important negative control and a benchmark for understanding the metabolic deactivation of aromatic amines. The following application notes provide a comprehensive guide to the in-vitro toxicological evaluation of DAPPD, focusing on assays for cytotoxicity, genotoxicity, and oxidative stress. These protocols are designed to be self-validating and are grounded in established scientific principles.
Metabolic Fate of PPD: The Detoxification Pathway to DAPPD
The biological transformation of PPD to DAPPD is a critical detoxification process. This N-acetylation is catalyzed by N-acetyltransferase enzymes (NATs) present in the liver and other tissues, including the skin.[4] The addition of acetyl groups to the amino functionalities of PPD significantly reduces its reactivity and potential for toxicity.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of aromatic and heterocyclic N-hydroxyarylamines by wild-type and mutant recombinant human NAT1 and NAT2 acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Aromatic Polyamide Synthesis Utilizing Phenylenediamine Derivatives
Introduction: The Critical Role of Monomer Reactivity in Polyamide Synthesis
Aromatic polyamides, or aramids, represent a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] The synthesis of these materials is fundamentally a polycondensation reaction, requiring bifunctional monomers that can react to form repeating amide linkages. A common synthetic route involves the reaction of a diamine with a dicarboxylic acid or its more reactive derivative, a diacyl chloride.[2]
This guide focuses on the synthesis of aromatic polyamides using derivatives of 1,4-phenylenediamine. It is crucial to distinguish between potential monomers based on their chemical structure and reactivity. N,N'-Diacetyl-1,4-phenylenediamine (DAPPD) , a compound with the chemical formula C₁₀H₁₂N₂O₂[3], possesses two amide groups where the nitrogen atoms are bonded to acetyl groups. This acetylation means DAPPD lacks the reactive N-H protons necessary to participate in the nucleophilic attack on a carbonyl group, which is the cornerstone of amide bond formation in polymerization. Therefore, DAPPD is not a suitable monomer for direct polyamide synthesis via standard polycondensation methods.
The correct and widely used monomer for this application is the precursor to DAPPD: 1,4-phenylenediamine (p-phenylenediamine or PPD) . PPD features two primary amine groups (-NH₂) at the para positions of the benzene ring, providing the necessary reactive sites for polymerization. This document will provide detailed protocols for the synthesis of aromatic polyamides using 1,4-phenylenediamine as the diamine monomer.
Section 1: Monomer & Synthesis Pathway Overview
The successful synthesis of high-molecular-weight aromatic polyamides hinges on the careful selection of monomers, reaction conditions, and polymerization techniques. PPD is an excellent monomer due to the rigidity it imparts to the polymer backbone, leading to highly ordered, strong materials. This guide will detail two robust and widely employed methods: Low-Temperature Solution Polycondensation and Interfacial Polycondensation.
Caption: Conceptual workflow for aromatic polyamide synthesis.
Section 2: Synthesis Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile rubber), is mandatory.[4] 1,4-phenylenediamine and acyl chlorides are toxic and irritants.[3][5] Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.
Protocol 1: Low-Temperature Solution Polycondensation
This method is the standard for producing high-molecular-weight aramids like Kevlar. The reaction is carried out in a polar aprotic solvent that can dissolve the monomers and the resulting polymer, preventing premature precipitation. Low temperatures (-10 to 20 °C) are essential to control the highly exothermic reaction between the amine and the acyl chloride, minimizing side reactions and allowing for the formation of long polymer chains.[2][6]
Reagents & Materials:
-
1,4-Phenylenediamine (PPD), high purity
-
Terephthaloyl chloride (TCL)
-
N-methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium Chloride (LiCl), optional (to improve polymer solubility)
-
Mechanical stirrer, nitrogen inlet/outlet, three-necked round-bottom flask, and a cooling bath (ice/salt or cryocooler).
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet. Maintain a slight positive pressure of dry nitrogen throughout the reaction to exclude atmospheric moisture, which would hydrolyze the acyl chloride.
-
Monomer Dissolution: In the flask, dissolve a precise amount of 1,4-phenylenediamine (e.g., 0.01 mol) in the anhydrous polar aprotic solvent (e.g., 50 mL NMP). If using, add LiCl (e.g., 1-5% w/v) and stir until fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add an equimolar amount of solid terephthaloyl chloride (0.01 mol) to the vigorously stirred solution in small portions over 30-60 minutes. The high reactivity of the acyl chloride necessitates slow addition to manage the exotherm and ensure a homogeneous reaction.
-
Polymerization: A rapid increase in viscosity will be observed as the polymer forms. Allow the reaction to continue at 0 °C for 1-2 hours.
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion. The final mixture will be a highly viscous, often stir-opalescent gel or solution.
-
Precipitation & Washing: Pour the viscous polymer solution into a large volume of a non-solvent, such as water or methanol, in a blender. This will precipitate the polymer as a fibrous solid.
-
Purification: Collect the polymer by filtration. Wash it thoroughly multiple times with hot water to remove the solvent and any unreacted monomers or byproducts (like HCl). Follow with a final wash with methanol or ethanol.[7]
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C overnight to a constant weight.
Caption: Polycondensation of PPD and TCL.
Protocol 2: Interfacial Polycondensation
Interfacial polymerization occurs at the boundary between two immiscible liquids.[8] One phase, typically aqueous, contains the diamine, while the other organic phase contains the diacyl chloride. The reaction is extremely rapid and self-limiting, as the formation of a thin polymer film at the interface acts as a barrier to further monomer diffusion.[9] This method is excellent for demonstrations and for forming thin films or membranes.[10][11]
Reagents & Materials:
-
1,4-Phenylenediamine (PPD)
-
Terephthaloyl chloride (TCL)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) as an acid scavenger
-
Dichloromethane (DCM) or Hexane (as the organic phase)
-
Deionized water
-
A tall, unstirred beaker or crystallizing dish.
Step-by-Step Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of 1,4-phenylenediamine (e.g., 0.1 M). Add an appropriate amount of an acid scavenger like sodium hydroxide (0.2 M) to neutralize the HCl byproduct that will be formed during the reaction.
-
Organic Phase Preparation: Prepare an organic solution of terephthaloyl chloride in a solvent like dichloromethane (e.g., 0.05 M).
-
Interface Creation: Carefully pour the organic phase on top of the aqueous phase in a beaker. Pouring down the side of the beaker will minimize initial mixing and create a distinct interface.
-
Polymer Film Formation: A film of polyamide will form instantly at the liquid-liquid interface.
-
Polymer Removal (The "Nylon Rope Trick"): Using forceps or a wire hook, gently grasp the polymer film at the center of the interface and slowly pull it upwards. As the film is removed, the interface is renewed, and more polymer is continuously formed, creating a "rope" of polyamide.
-
Washing and Drying: The collected polymer rope should be washed thoroughly with water and then with a solvent like acetone or ethanol to remove unreacted monomers and solvents.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
Section 3: Characterization of Aromatic Polyamides
Proper characterization is essential to validate the synthesis and determine the properties of the resulting polyamide.[1]
| Property | Technique | Purpose & Expected Results |
| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the amide linkage. Expect to see characteristic peaks for N-H stretching (~3300 cm⁻¹), Amide I (C=O stretch, ~1650 cm⁻¹), and Amide II (N-H bend, ~1540 cm⁻¹).[7] |
| Molecular Weight | Inherent Viscosity or Gel Permeation Chromatography (GPC) | To estimate the polymer chain length. Higher inherent viscosity (typically 0.5-1.5 dL/g for high-performance grades) indicates higher molecular weight.[1][6] GPC provides molecular weight distribution.[7] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To determine the decomposition temperature (Td). Aromatic polyamides are known for their high thermal stability, with 10% weight loss temperatures often exceeding 450-500 °C in a nitrogen atmosphere.[1][7] |
| Phase Transitions | Differential Scanning Calorimetry (DSC) | To identify the glass transition temperature (Tg). Wholly aromatic polyamides often have very high Tg values, sometimes close to their decomposition temperature, making them difficult to observe.[1] |
| Crystallinity | Wide-Angle X-ray Diffraction (WAXD) | To assess the degree of crystallinity. Polymers synthesized from PPD and TCL tend to be semi-crystalline, which contributes to their high mechanical strength. Amorphous polymers will show a broad halo.[1] |
| Solubility | Solubility Testing | To determine processability. Wholly aromatic polyamides are typically soluble only in strong acids (like H₂SO₄) or polar aprotic solvents containing salts (e.g., NMP/LiCl).[1][6] |
References
- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. scielo.br [scielo.br]
- 7. www2.ictp.csic.es [www2.ictp.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Polycondensation Reactions Involving N,N'-Diacetyl-1,4-phenylenediamine and its Derivatives
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N,N'-Diacetyl-1,4-phenylenediamine in the synthesis of aromatic polyamides (aramids). A critical examination of the monomer's reactivity reveals the necessity of a deacetylation step to yield the polymerizable 1,4-phenylenediamine. Detailed, step-by-step protocols for both the deacetylation of the starting material and the subsequent low-temperature solution polycondensation with an aromatic diacid chloride are presented. Furthermore, this guide explores the properties of the resulting aramids and discusses their potential applications in the biomedical field, particularly in drug delivery and medical devices, thereby providing a complete workflow from monomer activation to polymer application.
Introduction: Unlocking the Potential of a Protected Monomer
Aromatic polyamides, commonly known as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties stem from their rigid backbones composed of aromatic rings linked by amide bonds. A key building block for many commercially significant aramids, such as Poly(p-phenylene terephthalamide), is 1,4-phenylenediamine (PPD).
This compound (DAPPD) can be considered a protected form of PPD. The acetyl groups on the nitrogen atoms render the amine functionalities unreactive towards direct polycondensation with diacids or their derivatives under standard conditions. This is because the lone pair of electrons on the nitrogen atoms is delocalized by the adjacent acetyl carbonyl group, significantly reducing their nucleophilicity.
Therefore, the successful utilization of DAPPD as a precursor for aramid synthesis hinges on the efficient removal of these acetyl protecting groups to generate the highly reactive 1,4-phenylenediamine in situ or in a preceding step. This guide provides detailed protocols for this deacetylation process, followed by a robust method for the polycondensation of the resulting PPD with a suitable diacid chloride to form a high-molecular-weight aromatic polyamide.
The overarching workflow is designed to be a self-validating system, ensuring that researchers can confidently reproduce these procedures and obtain high-quality polymeric materials for further investigation and application.
Workflow Overview:
Caption: Overall workflow from the protected monomer to polymer applications.
PART 1: Monomer Activation via Deacetylation
The critical first step is the hydrolysis of the amide bonds in this compound to liberate the free diamine. This can be achieved through acid or base-catalyzed hydrolysis. An acid-catalyzed approach is detailed below due to its efficacy and straightforward work-up.
Protocol: Acid-Catalyzed Hydrolysis of this compound
This protocol describes the deacetylation of DAPPD to 1,4-phenylenediamine (PPD) using hydrochloric acid.
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | C₁₀H₁₂N₂O₂ | 192.22 | 140-50-1 |
| Hydrochloric Acid (concentrated, ~37%) | HCl | 36.46 | 7647-01-0 |
| Sodium Hydroxide (pellets) | NaOH | 40.00 | 1310-73-2 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 52.0 mmol).
-
Acid Addition: Carefully add 100 mL of 6 M hydrochloric acid to the flask. This can be prepared by diluting concentrated HCl.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Place the flask in an ice bath to cool further. Slowly and carefully neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide until the pH is approximately 10-12. This step should be performed with caution as it is highly exothermic. The free diamine may precipitate as a solid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the diethyl ether using a rotary evaporator to yield the crude 1,4-phenylenediamine.
-
Purification (Optional but Recommended): The crude PPD can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) or by sublimation to obtain a high-purity product suitable for polymerization.
Expected Yield: The yield of 1,4-phenylenediamine should be in the range of 80-90%.
PART 2: Synthesis of Aromatic Polyamide
With the activated monomer, 1,4-phenylenediamine, in hand, we can proceed with the polycondensation reaction. Low-temperature solution polymerization is a widely used and effective method for synthesizing high molecular weight aramids.[1] This method involves the reaction of a diamine with a diacid chloride in a polar aprotic solvent.
Protocol: Low-Temperature Solution Polycondensation of 1,4-Phenylenediamine and Terephthaloyl Chloride
This protocol details the synthesis of poly(p-phenylene terephthalamide).
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| 1,4-Phenylenediamine (PPD) | C₆H₈N₂ | 108.14 | 106-50-3 |
| Terephthaloyl Chloride (TCl) | C₈H₄Cl₂O₂ | 203.02 | 100-20-9 |
| N-Methyl-2-pyrrolidone (NMP), anhydrous | C₅H₉NO | 99.13 | 872-50-4 |
| Lithium Chloride (LiCl), anhydrous | LiCl | 42.39 | 7447-41-8 |
| Methanol | CH₃OH | 32.04 | 67-56-1 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
Equipment:
-
Three-necked round-bottom flask (250 mL) equipped with a mechanical stirrer and a nitrogen inlet/outlet
-
Funnel for solid addition
-
Ice-water bath
-
Beakers and blender
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Solvent and Diamine Preparation: In a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, dissolve anhydrous lithium chloride (e.g., 2.0 g) in anhydrous N-Methyl-2-pyrrolidone (NMP) (e.g., 100 mL). Add the purified 1,4-phenylenediamine (e.g., 5.41 g, 0.05 mol) to this solution and stir until fully dissolved.
-
Cooling: Cool the diamine solution to 0-5 °C using an ice-water bath.
-
Diacid Chloride Addition: While maintaining the low temperature and vigorous stirring, slowly add solid terephthaloyl chloride (e.g., 10.15 g, 0.05 mol) to the reaction mixture in portions over 30 minutes. A significant increase in viscosity will be observed as the polymerization proceeds.
-
Polymerization: After the addition of the diacid chloride is complete, remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours with continued stirring. The reaction mixture will become a thick, stir-able gel.
-
Precipitation: Pour the viscous polymer solution into a blender containing rapidly stirring deionized water (500 mL) to precipitate the polymer.
-
Washing: Collect the fibrous polymer by filtration. Thoroughly wash the polymer with deionized water and then with methanol to remove any unreacted monomers, solvent, and salts.
-
Drying: Dry the resulting aromatic polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Reaction Scheme:
Caption: General polycondensation reaction for aramid synthesis.
PART 3: Polymer Characterization
To ensure the successful synthesis of the target aramid, a series of characterization techniques should be employed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages. Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I band, around 1650 cm⁻¹), and N-H bending (amide II band, around 1540 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the polymer structure, though solubility can be a challenge. Dissolving the polymer in a strong acid like sulfuric acid-d₂ may be necessary.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. Aromatic polyamides typically exhibit high decomposition temperatures, often above 400 °C.[1]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is an indicator of the polymer's rigidity.
-
Viscometry: Inherent viscosity measurements can provide an indication of the polymer's molecular weight.
PART 4: Application Notes for Drug Development Professionals
Aromatic polyamides, while not as prevalent as polymers like PLGA in drug delivery, offer unique properties that make them attractive for specific biomedical applications. Their high strength and stability are particularly advantageous.
High-Strength Medical Devices and Implants
The exceptional mechanical properties of aramids make them suitable for applications requiring durable, lightweight materials.[2]
-
Sutures: The high tensile strength of aramid fibers allows for the production of strong, non-absorbable monofilament sutures.[2]
-
Catheters: The rigidity and crush resistance of aramids can be beneficial in the construction of specialized catheters.[2]
-
Orthopedic Implants: While not typically used as the primary load-bearing component, aramids can be incorporated into composite materials to reinforce orthopedic devices due to their biocompatibility and strength-to-weight ratio.[3]
Aramid Nanoparticles for Drug Delivery
Recent research has focused on formulating aramids into nanostructures for drug delivery applications.
-
Enhanced Stability: Aramid nanoparticles can encapsulate therapeutic agents, protecting them from degradation in biological environments.
-
Controlled Release: The dense, crystalline nature of aramids can be leveraged to achieve sustained drug release profiles.[4]
-
Targeted Delivery: The surface of aramid nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug cargo to specific cells or tissues, a key strategy in cancer therapy.[4]
Caption: A functionalized aramid nanoparticle for targeted drug delivery.
Biocompatibility Considerations
While generally considered biocompatible, the in vivo performance of any new polymer must be rigorously evaluated.[3] Studies on poly(p-phenylene terephthalamide) have shown good biocompatibility, but specific formulations and processing methods can influence the biological response. For drug delivery applications, it is crucial to assess cytotoxicity, immunogenicity, and long-term stability in physiological conditions.
Conclusion
This compound serves as a valuable, protected precursor for the synthesis of high-performance aromatic polyamides. The deacetylation protocol provided herein enables the efficient generation of the reactive 1,4-phenylenediamine monomer, which can then be polymerized to form aramids with desirable properties. The resulting polymers hold promise for demanding biomedical applications, from high-strength medical devices to advanced drug delivery systems. This guide provides the foundational protocols and scientific rationale to empower researchers in the exploration and application of these remarkable materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticles: Emerging carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Interlayer Adhesion of Poly(p-phenylene terephthalamide) (PPTA)/Ultra-high-molecular-weight Polyethylene (UHMWPE) Laminates Prepared by Plasma Treatment and Hot Pressing Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application of N,N'-Diacetyl-1,4-phenylenediamine in Material Science: A Technical Guide for Researchers
This guide provides an in-depth exploration of the applications of N,N'-Diacetyl-1,4-phenylenediamine (DAPPD) in material science. It is intended for researchers, scientists, and professionals in drug development and polymer science who are interested in leveraging the unique properties of this versatile molecule. This document will detail the synthesis of DAPPD, its use as a monomer in the creation of high-performance polymers, and its function as a polymer stabilizer.
Introduction to this compound (DAPPD)
This compound, also known as N,N'-(p-phenylene)diacetamide, is a derivative of p-phenylenediamine (PPD). Its chemical structure features a central benzene ring with two acetylated amine groups in the para position. This acetylation significantly alters the reactivity and properties of the parent diamine, making DAPPD a valuable component in various material science applications.
The presence of the amide linkages and the rigid aromatic core imparts favorable characteristics to polymers incorporating DAPPD, including enhanced thermal stability and mechanical strength. Furthermore, the acetyl groups reduce the reactivity of the amine groups compared to PPD, which can be advantageous in controlling polymerization reactions and reducing potential toxicity. In human metabolism, the acetylation of PPD to DAPPD is considered a detoxification pathway, highlighting its reduced biological reactivity[1].
Table 1: Physicochemical Properties of this compound [2][3][4]
| Property | Value |
| CAS Number | 140-50-1 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | >300 °C |
| Solubility | Sparingly soluble in water and common organic solvents |
| IUPAC Name | N-(4-acetamidophenyl)acetamide |
Synthesis of this compound
The most common and straightforward method for synthesizing DAPPD is the acetylation of p-phenylenediamine using an acetylating agent such as acetic anhydride or acetyl chloride. The following protocol details a laboratory-scale synthesis using acetic anhydride.
Causality of Experimental Choices
-
Acetic Anhydride as Acetylating Agent: Acetic anhydride is a readily available, inexpensive, and highly effective acetylating agent. It reacts with the primary amine groups of p-phenylenediamine to form stable amide bonds.
-
Acetic Acid as Solvent: Acetic acid is a suitable solvent for this reaction as it can dissolve the reactants and facilitate the reaction. It is also the byproduct of the reaction, which simplifies purification.
-
Excess Acetic Anhydride: Using a molar excess of acetic anhydride ensures the complete di-acetylation of p-phenylenediamine, minimizing the formation of the mono-acetylated intermediate.
-
Heating: The reaction is typically heated to increase the reaction rate and drive it to completion.
-
Precipitation in Water: DAPPD is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate, allowing for easy isolation.
-
Washing with Water: Washing the precipitate with water removes any unreacted acetic anhydride, acetic acid, and other water-soluble impurities.
Detailed Synthesis Protocol
Materials:
-
p-Phenylenediamine (PPD)
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethanol (for recrystallization, optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
Buchner funnel and flask
-
Filter paper
-
Oven
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-phenylenediamine (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (2.2 eq) to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours.
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a large volume of cold deionized water with vigorous stirring.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with deionized water to remove any residual acid.
-
Dry the product in an oven at 80-100 °C to a constant weight.
-
(Optional) For higher purity, the crude product can be recrystallized from hot ethanol.
Self-Validation:
-
The purity of the synthesized DAPPD can be confirmed by measuring its melting point, which should be sharp and consistent with the literature value (>300 °C).
-
Further characterization can be performed using techniques such as FT-IR and ¹H NMR spectroscopy to confirm the chemical structure.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N,N'-Diacetyl-1,4-phenylenediamine Synthesis
Welcome to the technical support center for the synthesis of N,N'-Diacetyl-1,4-phenylenediamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound in a direct question-and-answer format.
Question 1: Why is my product yield extremely low or non-existent?
Answer: A low or zero yield is one of the most common issues and can stem from several factors, from the quality of your starting materials to the reaction workup.
Potential Causes & Solutions:
-
Impure Starting Material: The starting material, 1,4-phenylenediamine, is notoriously susceptible to air oxidation, which can result in a dark, impure substance that is less reactive.[1][2] The presence of these oxidized impurities can significantly hinder the acetylation reaction.
-
Solution: Always use fresh, high-purity 1,4-phenylenediamine. If the material is discolored (typically pink, brown, or purple), it should be purified before use. A common and effective purification method is recrystallization from water with the addition of a small amount of a reducing agent like sodium hydrosulfite to prevent oxidation during the process.[3] Alternatively, dissolving it in hot water and adding activated charcoal can help decolorize the solution before cooling and crystallization.[4]
-
-
Inactivated Amine Groups: The reaction produces an acidic byproduct (acetic acid from acetic anhydride or hydrochloric acid from acetyl chloride). This acid can protonate the free amine groups of the 1,4-phenylenediamine, forming a salt.[1] This protonated amine is no longer nucleophilic and cannot react with the acetylating agent, effectively stopping the reaction.
-
Solution: The addition of a base is crucial to neutralize the acid byproduct.[1] Pyridine or triethylamine (TEA) can be used in stoichiometric amounts or even as the solvent to scavenge the acid as it forms, ensuring the amine groups of the starting material remain reactive.
-
-
Hydrolysis of Acetylating Agent: Acetic anhydride and especially acetyl chloride react vigorously with water.[5] If your glassware or solvents are not dry, the acetylating agent will be consumed by reaction with water instead of the diamine.
-
Solution: Ensure all glassware is thoroughly dried (oven-drying is recommended) and use anhydrous solvents. Perform the reaction under a moisture-free atmosphere (e.g., using a drying tube or under a nitrogen/argon atmosphere).
-
-
Product Loss During Workup: this compound has some solubility in water, especially hot water. If the product is not sufficiently cooled before filtration or if excessive washing is performed, significant product loss can occur.
-
Solution: After quenching the reaction (typically by pouring it into a large volume of ice-cold water), ensure the mixture is thoroughly chilled in an ice bath to maximize precipitation. Wash the collected solid with minimal amounts of cold water.
-
Question 2: My final product is a mixture of di-acetylated and mono-acetylated product. How can I improve selectivity?
Answer: The formation of the mono-acetylated byproduct, N-acetyl-1,4-phenylenediamine, is a clear indication that the reaction has not gone to completion.
Potential Causes & Solutions:
-
Insufficient Acetylating Agent: As 1,4-phenylenediamine has two amine groups, at least two equivalents of the acetylating agent are required for complete di-acetylation. If the stoichiometry is inadequate, a mixture of products is inevitable.
-
Solution: Use a slight excess of the acetylating agent (e.g., 2.2 to 2.5 equivalents) to ensure both amine groups are acetylated. This helps drive the reaction to completion.
-
-
Suboptimal Reaction Conditions: Low temperatures or short reaction times may not provide enough energy or time for the second acetylation to occur, especially since the first acetylation deactivates the aromatic ring slightly, making the second amine group less reactive.
-
Solution: Increase the reaction temperature or prolong the reaction time. The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC) to ensure the disappearance of both the starting material and the mono-acetylated intermediate.
-
Question 3: The isolated product is colored (pink, brown, or gray) instead of white. What causes this and how can it be fixed?
Answer: The desired this compound product should be a white to off-white crystalline solid. Color indicates the presence of impurities.
Potential Causes & Solutions:
-
Oxidized Starting Material: As mentioned in Question 1, using oxidized 1,4-phenylenediamine is the most common cause of a colored product.
-
Solution: Purify the 1,4-phenylenediamine before use. If the product is already synthesized and colored, purification by recrystallization is necessary.
-
-
Oxidation During Reaction: The reaction mixture itself can be susceptible to air oxidation, especially if heated for extended periods.
-
Solution: Performing the reaction under an inert atmosphere (nitrogen or argon) can minimize oxidative side reactions.
-
-
Purification:
-
Solution: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.[6] During the recrystallization process, add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool slowly to form pure, colorless crystals.
-
Frequently Asked Questions (FAQs)
Q1: Which acetylating agent should I use: acetic anhydride or acetyl chloride?
This is a critical decision that balances reactivity with practical handling.[7]
| Feature | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Less reactive, often requiring heating or a catalyst. Offers more controlled reactions.[7] | Highly reactive, often reacting vigorously at room temperature.[5] |
| Byproduct | Acetic Acid (CH₃COOH) - less corrosive and easier to handle/remove.[8] | Hydrogen Chloride (HCl) - a corrosive gas that requires careful handling and neutralization.[7] |
| Handling | Easier and safer to handle; less volatile.[9] | Volatile, fumes in air, and is highly corrosive. Requires a fume hood and careful handling.[9] |
| Cost | Generally less expensive and more readily available.[8] | Typically more expensive. |
Recommendation: For most laboratory-scale syntheses of this compound, acetic anhydride is the preferred reagent .[8] It provides good yields, is safer to handle, and its byproduct is less problematic.[10] Acetyl chloride should be reserved for cases where the diamine is particularly unreactive and a more powerful acetylating agent is required.
Q2: How do I monitor the reaction's progress effectively?
The most reliable method is Thin-Layer Chromatography (TLC) .
-
Setup: Use silica gel plates. A good mobile phase (eluent) is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio).
-
Procedure: Spot the starting material (1,4-phenylenediamine), a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
-
Interpretation:
-
1,4-phenylenediamine is very polar and will have a low Rf value.
-
The mono-acetylated product will be less polar and have a higher Rf.
-
The desired di-acetylated product is the least polar and will have the highest Rf value.
-
-
Completion: The reaction is complete when the spot corresponding to the starting material has completely disappeared and the spot for the product is maximized.
Q3: What is the best method for purifying the final product?
Recrystallization is the standard and most effective method for purifying this compound.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or an ethanol-water mixture is commonly used.
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals thoroughly.
-
Protocols & Workflows
Detailed Experimental Protocol: Synthesis using Acetic Anhydride
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of purified 1,4-phenylenediamine in 10 mL of glacial acetic acid.
-
Reagent Addition: While stirring, slowly add 2.2 mL of acetic anhydride to the solution.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain this temperature for 30-45 minutes. Monitor the reaction's progress using TLC.
-
Quenching & Isolation: After the reaction is complete, allow the mixture to cool slightly before carefully pouring it into 100 mL of ice-cold water with vigorous stirring.
-
Precipitation: A white precipitate of this compound will form. Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two small portions of cold water to remove residual acetic acid.
-
Drying: Allow the product to air dry on the filter, then transfer it to a watch glass to dry completely. For higher purity, proceed with recrystallization.
Visualization of the Synthetic Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic Flow
Caption: A logical flow diagram for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. brainly.com [brainly.com]
- 9. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N,N'-Diacetyl-1,4-phenylenediamine Synthesis
Welcome to the technical support center for the synthesis of N,N'-Diacetyl-1,4-phenylenediamine (DAPPD). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and identify common byproducts encountered during the acetylation of p-phenylenediamine (PPD). Our goal is to provide practical, field-proven insights to help you optimize your reaction, identify impurities, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Purity Issues
Question 1: My final product is discolored (e.g., pink, brown, or purple), not the expected white or off-white solid. What is the cause?
Answer: This is the most common issue encountered and is almost always due to the oxidation of unreacted p-phenylenediamine (PPD) starting material or, to a lesser extent, the mono-acetylated intermediate.
-
Causality: Aromatic amines, particularly PPD, are highly susceptible to air oxidation. This process is often accelerated by light and trace metal impurities. The initial oxidation product is p-benzoquinonediimine, a reactive intermediate.[1][2] This intermediate can then undergo further reactions to form colored dimeric and trimeric species.[3][4][5] A well-known potent sensitizer, Bandrowski's Base, is a trimeric oxidation product that can impart a dark color to the sample.[1][3][4]
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Whenever possible, conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed prior to use.
-
Purification of PPD: If your starting PPD is already discolored, consider purifying it by sublimation or recrystallization from a suitable solvent under inert conditions before use.
-
Efficient Acetylation: Ensure the acetylation reaction goes to completion to consume all the highly reactive PPD. Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Question 2: My TLC plate shows multiple spots. How do I identify them?
Answer: A well-run TLC is your first and best tool for diagnosing issues in your reaction. Typically, you will see spots for your desired product (DAPPD), the mono-acetylated intermediate, and unreacted starting material.
-
Identifying the Spots:
-
Polarity Rules: The polarity of the compounds determines their retention factor (Rf). The least polar compound will travel furthest up the plate (highest Rf), while the most polar will remain closest to the baseline (lowest Rf).
-
Expected Order:
-
-
Workflow Diagram: TLC-Based Troubleshooting
Caption: Troubleshooting workflow based on TLC analysis.
-
Experimental Protocol: Analytical TLC
-
Plate: Silica gel 60 F254 plate.
-
Sample Prep: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., methanol or ethyl acetate). Prepare reference spots of your PPD starting material and, if available, a pure DAPPD standard.
-
Eluent (Mobile Phase): A mixture of ethyl acetate and hexane is a good starting point. A 70:30 or 80:20 (Ethyl Acetate:Hexane) mixture often provides good separation. Adjust polarity as needed.
-
Spotting: Using a capillary tube, spot the reaction mixture and standards onto the baseline of the TLC plate.
-
Development: Place the plate in a chamber saturated with the eluent vapor and allow the solvent front to rise.
-
Visualization: Visualize the spots under a UV lamp at 254 nm. You can also use an iodine chamber or a potassium permanganate stain to visualize spots if they are not UV-active.
-
Byproduct Characterization
Question 3: My ¹H NMR spectrum is more complex than the simple, symmetric pattern I expected. What are the extra peaks?
Answer: The ¹H NMR spectrum of pure this compound (DAPPD) is very simple due to the molecule's C2 symmetry. The presence of the mono-acetylated byproduct, N-Acetyl-1,4-phenylenediamine (MAPPD), introduces asymmetry and thus a more complex spectrum.
-
Expected Spectra:
-
DAPPD (Desired Product):
-
Aromatic Protons: A single peak (singlet) for all four protons on the benzene ring, typically around 7.5 ppm.
-
Amide (N-H) Protons: A single peak (singlet), typically >9.0 ppm.
-
Acetyl (CH₃) Protons: A single peak (singlet) for the six methyl protons, typically around 2.1 ppm.
-
-
MAPPD (Mono-acetylated Byproduct):
-
Aromatic Protons: The symmetry is broken. You will see two distinct signals (doublets), each integrating to two protons, resembling an AA'BB' system.
-
Amine (N-H₂) Protons: A broad singlet for the two protons of the free amine group.
-
Amide (N-H) Proton: A singlet for the single amide proton.
-
Acetyl (CH₃) Protons: A single peak (singlet) for the three methyl protons.
-
-
-
Data Summary: Characteristic ¹H NMR Shifts (in DMSO-d₆)
Compound Aromatic Protons (ppm) N-H Protons (ppm) Acetyl CH₃ (ppm) Key Feature DAPPD ~7.5 (s, 4H) ~9.8 (s, 2H) ~2.0 (s, 6H) Symmetry MAPPD ~7.3 (d, 2H), ~6.5 (d, 2H) ~9.2 (s, 1H, amide), ~4.8 (s, 2H, amine) ~1.9 (s, 3H) Asymmetry | PPD | ~6.4 (s, 4H) | ~4.2 (s, 4H) | N/A | High Symmetry |
Note: Exact chemical shifts can vary based on solvent and concentration.
Question 4: What other analytical techniques can confirm the identity of byproducts?
Answer: Beyond NMR, Mass Spectrometry and Infrared (IR) Spectroscopy are invaluable for confirming structures.
-
Mass Spectrometry (MS):
-
This technique is excellent for confirming the molecular weight of the components in your mixture.
-
DAPPD (C₁₀H₁₂N₂O₂): Expected [M+H]⁺ = 193.09 g/mol .[9]
-
MAPPD (C₈H₁₀N₂O): Expected [M+H]⁺ = 151.08 g/mol .
-
PPD (C₆H₈N₂): Expected [M+H]⁺ = 109.07 g/mol .
-
Oxidation Products: May show higher mass peaks corresponding to dimeric (m/z ~198-216) or trimeric (m/z ~300-320) species.[4][5]
-
-
Infrared (IR) Spectroscopy:
-
IR is useful for identifying key functional groups.
-
DAPPD: Will show a strong C=O stretch (amide) around 1660-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
-
MAPPD: Will show both an amide C=O stretch (~1650 cm⁻¹) and the characteristic N-H stretches of a primary amine (two bands, ~3350-3450 cm⁻¹).
-
PPD: Will lack a C=O stretch and show strong primary amine N-H stretches.
-
Byproduct Formation Pathway
The primary reaction and side reactions can be visualized as follows:
Caption: Main reaction and common side reaction pathways.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation for dendritic cell activation and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetylation of paraphenylenediamine in human skin and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. Penetration and haptenation of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
Troubleshooting low yield in the acetylation of p-phenylenediamine
<
Welcome to the technical support center for the acetylation of p-phenylenediamine (PPD). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during this synthesis, specifically focusing on overcoming low product yields. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Section 1: Troubleshooting Guide - Low Yield Diagnosis
Low yield in the acetylation of p-phenylenediamine to form N,N'-diacetyl-p-phenylenediamine (DAPPD) is a frequent challenge. This section provides a structured, question-and-answer-based approach to diagnose and resolve the underlying causes.
Q1: My reaction mixture turned dark purple/black upon adding p-phenylenediamine. Is this normal, and could it be the cause of my low yield?
A1: No, a significant color change to dark purple or black is a strong indicator of PPD oxidation, a primary cause of low yield. p-Phenylenediamine is highly susceptible to air oxidation, which converts it into colored quinoneimines and other polymerized products.[1][2][3] These oxidized species will not undergo acetylation and represent a direct loss of your starting material.
Root Cause Analysis:
-
Reagent Quality: The PPD used may have already been partially oxidized. Commercial PPD should be a white to light purple crystalline solid.[1][4][5] If your starting material is gray, dark brown, or black, it is significantly oxidized.
-
Atmospheric Exposure: Performing the reaction open to the air, especially with heating or extended reaction times, introduces oxygen that promotes oxidation.
Troubleshooting Steps:
-
Assess PPD Purity:
-
Inert Atmosphere:
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is the most effective way to prevent oxidation.
-
Degas your solvent before adding reagents by bubbling an inert gas through it for 15-30 minutes.
-
Q2: I've confirmed my PPD is pure and used an inert atmosphere, but my yield of the diacetylated product is still low, and I'm isolating a lot of monoacetylated product. How can I drive the reaction to completion?
A2: Incomplete reaction, leading to a mixture of monoacetylated (N-acetyl-p-phenylenediamine, MAPPD) and diacetylated products, is another common hurdle.[8] This typically points to issues with stoichiometry, reaction conditions, or the deactivation of the second amino group.
Mechanistic Insight: The first acetylation occurs rapidly. However, the resulting acetyl group is electron-withdrawing, which reduces the nucleophilicity of the second amino group, making the second acetylation step slower.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete diacetylation.
Detailed Recommendations:
-
Stoichiometry of Acetylating Agent:
-
Ensure you are using a sufficient excess of the acetylating agent (acetic anhydride or acetyl chloride). A minimum of 2.2 equivalents is recommended to drive the reaction to completion.
-
Rationale: This molar excess ensures that even as the second amino group becomes less reactive, the high concentration of the electrophile favors the forward reaction.
-
-
Role of a Base:
-
The acetylation reaction produces one equivalent of acetic acid (from acetic anhydride) or hydrochloric acid (from acetyl chloride) for each acetyl group added.[9]
-
This acidic byproduct protonates the unreacted amino groups on PPD, converting them into non-nucleophilic ammonium salts, which halts the reaction.[9][10]
-
Solution: Incorporate a non-nucleophilic base, such as pyridine or triethylamine (TEA), into your reaction mixture.[9][11] The base will neutralize the acid as it forms, keeping the amine nucleophilic. Pyridine can also act as a nucleophilic catalyst.[12]
-
-
Reaction Time and Temperature:
-
Given the reduced reactivity of the monoacetylated intermediate, longer reaction times or moderate heating may be necessary to achieve full diacetylation. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the monoacetylated spot disappears.
-
Q3: My reaction seems to have worked, but I lose a significant amount of product during the workup and purification. What are the best practices for isolation?
A3: Product loss during workup often stems from the solubility characteristics of the product and hydrolysis of the acetylating agent.
Key Considerations:
-
Hydrolysis of Acetic Anhydride: If using acetic anhydride, the workup typically involves quenching with water to hydrolyze any unreacted anhydride.[13] This reaction is exothermic and can be vigorous.
-
Product Solubility: N,N'-diacetyl-p-phenylenediamine is significantly less soluble in water than the starting p-phenylenediamine.[1][4] This property is key to its isolation.
Optimized Workup & Purification Protocol:
-
Quenching:
-
Precipitation and Isolation:
-
The diacetylated product should precipitate as a solid upon the addition of water due to its low aqueous solubility.
-
Collect the solid product by vacuum filtration.
-
-
Washing:
-
Wash the collected solid with cold water to remove water-soluble byproducts like acetic acid and any salts formed (e.g., pyridinium acetate).
-
Follow with a wash using a cold, non-polar solvent like hexane or diethyl ether to remove any non-polar impurities.
-
-
Drying:
-
Dry the purified product thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 60-80 °C), to remove residual solvent.
-
Section 2: Frequently Asked Questions (FAQs)
Q: Can I use acetyl chloride instead of acetic anhydride? A: Yes, acetyl chloride is a more reactive acetylating agent than acetic anhydride and can be very effective.[15] However, its reaction with amines produces hydrochloric acid (HCl), a strong acid.[9] Therefore, it is essential to use at least two equivalents of a base (like pyridine or triethylamine) to neutralize the HCl generated and drive the reaction to the diacetylated product.[9][10]
Q: What is the best solvent for this reaction? A: The choice of solvent depends on the specific conditions.
-
With a Base (e.g., Pyridine): Pyridine can often serve as both the base and the solvent.[9] Alternatively, aprotic solvents like dichloromethane (DCM) or chloroform can be used with an added base like triethylamine.[11]
-
Without a Base (using Acetic Anhydride): Glacial acetic acid can be used as a solvent, but this can sometimes lead to the formation of salts with the amine, potentially slowing the reaction.[9] Using a slight excess of acetic anhydride without an additional solvent is also a common procedure.
Q: How can I control the reaction to favor the monoacetylated product (N-acetyl-p-phenylenediamine)? A: To favor mono-acetylation, you should limit the amount of the acetylating agent.
-
Use approximately 1.0 to 1.1 equivalents of acetic anhydride.
-
Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the second acetylation step.
-
Carefully monitor the reaction by TLC and stop it once the starting PPD has been consumed but before a significant amount of the diacetylated product has formed.
Q: My final product is slightly colored. Does this indicate impurity? A: A slight off-white or tan color in the final product can be common and may not significantly impact purity. It could be due to trace amounts of oxidized species that are difficult to remove completely. However, a dark brown or black product indicates significant impurities. If high purity is required, recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) is recommended.
Section 3: Experimental Protocols & Data
Protocol: Synthesis of N,N'-diacetyl-p-phenylenediamine
This protocol is designed to maximize yield by addressing the common issues of oxidation and incomplete reaction.
Materials:
-
p-Phenylenediamine (PPD)
-
Acetic Anhydride
-
Pyridine
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for heating)
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar. Equip the flask for reaction under an inert atmosphere.
-
Reagent Addition: To the flask, add p-phenylenediamine (1.0 eq). Add pyridine (approx. 3-4 mL per gram of PPD), which will act as the solvent and base.
-
Inerting: Flush the system with nitrogen or argon for 5-10 minutes.
-
Acetylation: Cool the stirring mixture in an ice bath. Slowly add acetic anhydride (2.5 eq) dropwise via a syringe or dropping funnel. An exothermic reaction will occur. Maintain the temperature below 20 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC (e.g., using 1:1 Ethyl Acetate:Hexane) to confirm the disappearance of the starting material and the mono-acetylated intermediate. If the reaction is slow, it can be gently heated to 50-60 °C.
-
Workup: Once the reaction is complete, cool the flask in a large ice bath. Very slowly and with vigorous stirring, add a volume of cold deionized water approximately 10 times the volume of pyridine used. A precipitate will form.
-
Isolation: Continue stirring in the ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water, followed by a wash with a small amount of cold diethyl ether or hexane.
-
Drying: Dry the white to off-white solid product in a vacuum oven.
Data Summary Table
| Parameter | Recommendation | Rationale |
| PPD Purity | White to light purple solid | Dark color indicates oxidation, which prevents acetylation.[1][2] |
| Atmosphere | Inert (N₂ or Ar) | Prevents air oxidation of the highly sensitive PPD.[3] |
| Acetylating Agent | Acetic Anhydride or Acetyl Chloride | Common and effective reagents for amine acylation.[15] |
| Stoichiometry (Diacetylation) | ≥ 2.2 eq. of Acetic Anhydride | Drives the reaction to completion, overcoming the reduced reactivity of the second amine. |
| Base | Pyridine or Triethylamine | Neutralizes acidic byproduct, keeping the amine nucleophilic.[9][11] |
| Workup Quench | Slow addition of cold water/ice | Safely hydrolyzes excess acetic anhydride and precipitates the water-insoluble product.[13] |
References
- 1. cir-safety.org [cir-safety.org]
- 2. cir-safety.org [cir-safety.org]
- 3. P-Phenylenediamine – Acetic Anhydride, Tetrachloroethylene, Acetone, Butanone, Other Fine Chemicals [umi-chem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. RU2448084C1 - Method of purifying technical p-phenylenediamine - Google Patents [patents.google.com]
- 8. N-Acetylation of paraphenylenediamine in human skin and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. scite.ai [scite.ai]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. dc.etsu.edu [dc.etsu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: High-Purity Recrystallization of N,N'-Diacetyl-1,4-phenylenediamine
This technical guide provides in-depth information and troubleshooting advice for the recrystallization of N,N'-Diacetyl-1,4-phenylenediamine (DAPPD), a compound of significant interest in pharmaceutical research and materials science. This resource is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound in their experimental work.
Introduction to Recrystallization of this compound
This compound is a di-substituted aromatic amide. The success of its purification by recrystallization hinges on the careful selection of a solvent that exhibits high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. The primary goal is to isolate the pure DAPPD crystals while leaving impurities dissolved in the mother liquor.
A critical factor in the purification of DAPPD is the potential presence of the mono-acetylated intermediate, N-acetyl-p-phenylenediamine (MAPPD), as a primary impurity.[1][2] The choice of recrystallization solvent and technique should, therefore, be optimized to effectively separate DAPPD from MAPPD and any unreacted p-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The "ideal" solvent can vary depending on the specific impurities present in your crude product. However, based on the polar amide functional groups and the aromatic nature of DAPPD, several solvent systems are recommended for initial screening. A related compound, N,N'-Diphenyl-p-phenylenediamine, is soluble in acetone, ethyl acetate, and glacial acetic acid, and slightly soluble in alcohol, providing a good starting point for solvent selection.[3] For a structurally similar compound, N,N´-diacetyloxamide, recrystallization from ethyl acetate or ethanol has been reported.[4]
Recommended Solvents for Initial Screening:
-
Glacial Acetic Acid: Offers good solubility for many aromatic amides at elevated temperatures.
-
Ethanol/Water Mixtures: The polarity of the solvent system can be fine-tuned by adjusting the water content to optimize the solubility differential.
-
Acetone: A versatile polar aprotic solvent that can be effective.
-
Ethyl Acetate: A moderately polar solvent that is often a good choice for recrystallizing amide compounds.
Q2: My crude this compound has a dark color. How can I remove the colored impurities?
A2: The presence of color in your crude product is likely due to the oxidation of residual aromatic amines, such as unreacted p-phenylenediamine. The use of activated charcoal is highly effective in removing these colored impurities.[5] Add a small amount of activated charcoal to the hot, dissolved solution before the filtration step. It is crucial not to add too much, as it can adsorb your product and reduce the yield.
Q3: I am not getting any crystal formation upon cooling. What should I do?
A3: Several factors can inhibit crystallization. Here is a systematic approach to troubleshoot this issue:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure DAPPD, add a single, tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Gently heat the solution to evaporate a small portion of the solvent. This will increase the concentration of the solute.
-
Cooling: Ensure the solution is cooled to a sufficiently low temperature. An ice bath or refrigeration may be necessary.
-
-
Re-evaluate Your Solvent: It is possible the solvent you have chosen is too good at dissolving your compound, even at low temperatures. In this case, you may need to select a less polar solvent or use a mixed solvent system.
Q4: My recrystallization yield is very low. How can I improve it?
A4: Low yield is a common issue in recrystallization and can be addressed by optimizing several parameters:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. An excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Prevent Premature Crystallization: Ensure your filtration apparatus is pre-heated to prevent the product from crystallizing out on the filter paper during hot filtration.
-
Efficient Crystal Recovery: Ensure all crystals are transferred from the flask to the filter funnel during vacuum filtration. Rinsing the flask with a small amount of the cold recrystallization solvent can help with this.
-
Analyze the Mother Liquor: After filtration, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, and the solution is supersaturated. | Use a lower boiling point solvent. / Use a larger volume of solvent. / Lower the temperature at which crystallization is initiated. |
| Incomplete Removal of Impurities | The chosen solvent does not effectively differentiate between the product and the impurity. / Cooling was too rapid, trapping impurities. | Select a different solvent or a mixed solvent system. / Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Colored Crystals | Colored impurities were not fully removed. | Use activated charcoal during the recrystallization process. Ensure the starting p-phenylenediamine is of high purity to minimize colored byproducts. |
| Product Fails to Dissolve in Hot Solvent | Insufficient solvent volume. / Unsuitable solvent. | Add more hot solvent in small increments. / Choose a more polar solvent in which the compound has higher solubility at elevated temperatures. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a good starting point for general purification of this compound.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude DAPPD in an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot 95% ethanol until the solid just dissolves.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
While the solution is heating, pre-heat a second Erlenmeyer flask and a filter funnel.
-
Perform a hot filtration to remove any insoluble impurities and the activated charcoal.
-
Add hot deionized water dropwise to the hot filtrate until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Recrystallization from Glacial Acetic Acid
This protocol is suitable for removing less polar impurities and can often yield high-purity crystals.
Materials:
-
Crude this compound
-
Glacial Acetic Acid
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
In a fume hood, place the crude DAPPD in an Erlenmeyer flask.
-
Add a minimal amount of glacial acetic acid and heat the mixture gently with stirring until the solid dissolves.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to induce further crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether or hexane to remove residual acetic acid.
-
Dry the crystals thoroughly under vacuum.
Visualizing the Workflow
Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of this compound.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
References
Technical Support Center: N,N'-Diacetyl-1,4-phenylenediamine (DAPPD) Stability and Degradation
Welcome to the technical support center for N,N'-Diacetyl-1,4-phenylenediamine (DAPPD). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of DAPPD. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the integrity and reliability of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and stability of DAPPD.
Q1: What is the recommended procedure for storing this compound (DAPPD) to ensure its long-term stability?
A1: For optimal long-term stability, solid DAPPD should be stored in a tightly sealed container in a cool, dry, and dark place. Inert gas blanketing is recommended to minimize exposure to air and moisture. While specific temperature requirements can vary by supplier, refrigeration (2-8 °C) is a common practice to slow down potential degradation processes.
Q2: I've observed a change in the color of my solid DAPPD over time. Does this indicate degradation?
A2: A color change, often to a brownish or purplish hue, can be an indicator of degradation, particularly oxidation. Aromatic amines and their derivatives are susceptible to air oxidation, which can be accelerated by exposure to light and elevated temperatures. While a slight color change may not significantly impact the purity for some applications, it is crucial to re-evaluate the purity of the material using an appropriate analytical method, such as HPLC, before use in sensitive experiments.
Q3: Is DAPPD susceptible to hydrolysis? What are the likely degradation products?
A3: Yes, as a di-acetylated amine, DAPPD is susceptible to hydrolysis, especially under acidic or basic conditions. The amide linkages can be cleaved to yield mono-acetylated (N-acetyl-p-phenylenediamine) and fully deacetylated (p-phenylenediamine) products. The rate of hydrolysis is dependent on the pH and temperature of the solution.
Q4: Can I expect degradation of DAPPD in solution during my experiments?
A4: The stability of DAPPD in solution is highly dependent on the solvent, pH, temperature, and exposure to light and oxygen. In neutral aqueous solutions at room temperature and protected from light, DAPPD is relatively stable for short periods. However, in acidic or basic solutions, or in the presence of oxidizing agents, degradation can be significant. It is advisable to prepare solutions fresh and perform stability studies under your specific experimental conditions if the solution needs to be stored.
Q5: Are there any common solvents or reagents that are incompatible with DAPPD?
A5: DAPPD may be incompatible with strong oxidizing agents, strong acids, and strong bases, as these can accelerate its degradation. Additionally, be cautious with solvents that may contain reactive impurities. For example, some grades of polyethylene glycol (PEG) can contain formaldehyde impurities that could potentially react with the amine groups of any deacetylated DAPPD.[1]
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues related to DAPPD stability.
Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)
Q: I am analyzing my DAPPD sample and see unexpected peaks that are not present in the reference standard. What could be the cause?
A: The appearance of new peaks is a strong indication of degradation or the presence of impurities. To troubleshoot this, consider the following:
-
Review Storage and Handling:
-
Was the solid DAPPD stored correctly (cool, dry, dark, sealed)?
-
How old is the stock material? Older batches are more likely to have degraded.
-
-
Evaluate Solution Preparation and Storage:
-
Was the solution prepared fresh?
-
What solvent was used? Was it of high purity?
-
What was the pH of the solution? Acidic or basic conditions can cause hydrolysis.
-
Was the solution protected from light and air?
-
-
Consider Experimental Conditions:
Workflow for Identification of Unknown Peaks:
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Q: My experimental results using DAPPD are not consistent from day to day. What could be the underlying stability issue?
A: Inconsistent results are often a symptom of ongoing degradation of your DAPPD stock or solutions.
-
Assess Stock Solution Stability:
-
Are you using a freshly prepared solution for each experiment? If not, your stock solution may be degrading over time.
-
Recommendation: Prepare a fresh solution of DAPPD for each set of experiments. If a stock solution must be used over a period of time, it is crucial to validate its stability under your specific storage conditions (e.g., by running a standard on HPLC at regular intervals).
-
-
Evaluate Solid Material Homogeneity:
-
If the solid DAPPD has visible discoloration, it may not be homogeneous. Degradation may be more pronounced on the surface of the material.
-
Recommendation: If discoloration is observed, it is best to use a fresh, unopened container of DAPPD. If this is not possible, thoroughly mix the solid before weighing, but be aware that the material is likely compromised.
-
-
Consider Environmental Factors:
-
Are your experiments sensitive to minor temperature fluctuations or light exposure? These can affect the rate of degradation.
-
Recommendation: Ensure consistent experimental conditions (temperature, light exposure) for all assays.
-
III. Experimental Protocols
Protocol 1: Forced Degradation Study of DAPPD
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Objective: To intentionally degrade DAPPD under various stress conditions to generate potential degradation products.
Materials:
-
This compound (DAPPD)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with UV or DAD detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of DAPPD in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix equal volumes of the DAPPD stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize a portion of the sample with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the DAPPD stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize a portion of the sample with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the DAPPD stock solution and 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Transfer a portion of the solid DAPPD to a vial and heat in an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a portion of the DAPPD stock solution and solid DAPPD to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples and a control (unstressed) sample by a suitable HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the main DAPPD peak area.
-
Data Interpretation:
| Stress Condition | Expected Degradation Products | Potential Observations |
| Acid Hydrolysis | N-acetyl-p-phenylenediamine, p-phenylenediamine | Appearance of earlier eluting, more polar peaks. |
| Base Hydrolysis | N-acetyl-p-phenylenediamine, p-phenylenediamine | Similar to acid hydrolysis, potentially at a different rate. |
| Oxidation | Quinone-imines, polymeric products, nitrosated/nitrated species[2] | Appearance of multiple new peaks, potential color change of the solution. |
| Thermal Degradation | Decomposition products (structure dependent on conditions) | May lead to a variety of degradation products. |
| Photodegradation | Oxidative and other light-induced degradation products | Similar to oxidation, but pathway may differ. |
Protocol 2: Stability-Indicating HPLC Method for DAPPD
Objective: To develop an HPLC method capable of separating DAPPD from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or monitor multiple wavelengths with DAD).
Procedure:
-
Prepare samples from the forced degradation study as described in Protocol 1.
-
Inject the control and stressed samples into the HPLC system.
-
Analyze the chromatograms for the resolution between the DAPPD peak and any degradation product peaks.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent DAPPD peak and from each other.
IV. Degradation Pathways
The primary degradation pathways for DAPPD are anticipated to be hydrolysis and oxidation.
Hydrolysis:
Under acidic or basic conditions, the amide bonds of DAPPD can be hydrolyzed. This is a stepwise process, first forming the mono-acetylated intermediate, N-acetyl-p-phenylenediamine, and then the fully deacetylated p-phenylenediamine.
Caption: Hydrolytic degradation pathway of DAPPD.
Oxidation:
The aromatic amine nature of DAPPD and its hydrolysis products makes them susceptible to oxidation. The benzene ring can be oxidized, and the amino groups can undergo oxidative coupling to form colored, often polymeric, by-products. The exact structures of the oxidation products can be complex and varied.[2][3]
V. References
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Garrigue, J. L., et al. (2006). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 608(1), 58-71.
-
Nohynek, G. J., et al. (2005). A study of the kinetics of the N-acetylation of p-phenylenediamine in various in vitro and in vivo models. Food and Chemical Toxicology, 43(10), 1545-1553.
-
Hu, T., et al. (2021). Investigations on detoxification mechanisms of novel para-phenylenediamine analogues through N-acetyltransferase 1 (NAT-1). Scientific Reports, 11(1), 22204.
-
Stanley, L. A., et al. (2005). Lack of Evidence for Metabolism of P-Phenylenediamine by Human Hepatic Cytochrome P450 Enzymes. Toxicology, 210(2-3), 147-157.
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). Molecules, 28(4), 1648.
-
Li, H., et al. (2012). Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent. Journal of Agricultural and Food Chemistry, 60(12), 3013-3019.
-
Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. (2025). Environmental Science & Technology, 59(1), 811-822.
-
Separation of N,N-Dimethyl-p-phenylenediamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from --INVALID-LINK--
-
Oxidative Degradation of Amines With High-Temperature Cycling. (2014). Energy Procedia, 63, 411-420.
-
Lack of Evidence for Metabolism of P-Phenylenediamine by Human Hepatic Cytochrome P450 Enzymes. (2005). Toxicology, 210(2-3), 147-157.
-
N,N-Diethyl-p-phenylenediamine 97%. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from --INVALID-LINK--
-
Oxidative degradation of amines using a closed batch system. (2013). International Journal of Greenhouse Gas Control, 19, 13-20.
-
N,N'-diacetyl-p-phenylenediamine. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. (n.d.). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound. (n.d.). NIST WebBook. Retrieved January 6, 2026, from --INVALID-LINK--
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (2012). Journal of Pharmaceutical and Biomedical Analysis, 69, 1-15.
-
P-Phenylenediamine. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. (2020). International Journal of Creative Research Thoughts, 8(7).
-
This compound. (n.d.). ChemBK. Retrieved January 6, 2026, from --INVALID-LINK--
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2018). Chemical Engineering Transactions, 67, 751-756.
-
Quantum-chemical study of N,N´-diphenyl-p-phenylenediamine (DPPD) dehydrogenation. (2008). Acta Chimica Slovaca, 1(1), 72-84.
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2012). AAPS PharmSciTech, 13(4), 1246-1263.
-
Aquatic Thermal and Photochemical Reactivity of N‑(1,3-Dimethylbutyl)‑N′‑phenyl‑p‑phenylenediamine (6PPD), N‑Isopropyl‑N′‑phenyl‑1,4‑phenylenediamine (IPPD), and 6PPD-Quinone. (2023). Environmental Science & Technology, 57(25), 9345-9355.
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2018). Chemical Engineering Transactions, 67, 751-756.
-
N,N'-Diphenyl-1,4-phenylenediamine. (n.d.). Cayman Chemical. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound. (n.d.). TCI Chemicals. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Oxidative degradation of amines using a closed batch system | Semantic Scholar [semanticscholar.org]
Technical Support Center: Resolving Peak Tailing for N,N'-Diacetyl-1,4-phenylenediamine in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analyses. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate and reproducible results. This guide provides in-depth, experience-driven solutions specifically for resolving peak tailing observed with N,N'-Diacetyl-1,4-phenylenediamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing significant peak tailing with this compound. What exactly is peak tailing and why is it a concern?
A1: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half. In an ideal separation, a peak should be perfectly symmetrical, known as a Gaussian shape. We quantify this distortion using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered indicative of tailing, though some assays may accept up to 1.5.[1]
Peak tailing is a critical issue because it:
-
Reduces Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately identify compounds.
-
Complicates Integration: The distorted shape leads to inconsistent peak integration, which compromises the accuracy and precision of quantification.
-
Masks Impurities: A broad tail can hide small, co-eluting impurity peaks, leading to an underestimation of their presence.
For this compound, a polar molecule with two amide (N-H) groups, the potential for unwanted secondary interactions with the stationary phase is high, making it susceptible to peak tailing.
Q2: What is the primary chemical interaction causing my this compound peak to tail?
A2: The most common cause of peak tailing for polar or basic compounds like this compound in reversed-phase HPLC is secondary interaction with residual silanol groups on the silica-based stationary phase.[1][2][3][4]
Even with modern manufacturing, some unreacted, acidic silanol groups (Si-OH) remain on the silica surface after the C18 (or other) ligands are bonded.[5][6][7] The amide groups on your analyte can form hydrogen bonds with these silanol sites. This creates a secondary, non-hydrophobic retention mechanism. A portion of the analyte molecules are delayed as they pass through the column, resulting in a "tail."[8]
This interaction is particularly pronounced when the silanol groups are ionized (Si-O⁻), which typically occurs at a mobile phase pH above 3.0-4.0.[2][6]
Systematic Troubleshooting Workflow
Q3: How should I approach troubleshooting this peak tailing issue in a logical order?
A3: A systematic approach is crucial to efficiently identify and resolve the problem without unnecessary changes. Start with the easiest and most common solutions (mobile phase adjustments) before moving to more involved steps like changing the column.
Q4: How does mobile phase pH affect the peak shape, and what is the optimal range?
A4: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable and polar compounds.[9][10] It works by altering the charge state of both your analyte and the problematic silanol groups.
-
Mechanism of Action: At low pH (e.g., pH 2.5-3.0), the acidic silanol groups are protonated (Si-OH) and thus electrically neutral.[1][6][11] This suppresses their ability to interact ionically with your analyte, significantly reducing peak tailing.[1][12]
-
Optimal Range: For this compound, which is not strongly basic, starting with a low pH mobile phase is the most effective strategy. Aim for a pH of 2.5 to 3.5 . This ensures the silanol groups are neutralized. It is critical to use a column that is stable at low pH.[1][11]
-
Prepare Aqueous Phase: Measure the required volume of your aqueous solvent (e.g., HPLC-grade water).
-
Add Acid Modifier: While stirring, add a suitable acidic modifier. Common choices for LC-MS compatibility are 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). For UV detection, a 10-20 mM phosphate buffer is also excellent.[12]
-
Verify pH: Use a calibrated pH meter to confirm the aqueous phase is within the target range (e.g., pH 2.8). Crucially, always measure the pH of the aqueous component before mixing it with the organic solvent. [13]
-
Prepare Mobile Phase: Mix the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile or methanol) at the desired ratio.
-
Equilibrate System: Flush the column with at least 10-15 column volumes of the new mobile phase until the baseline is stable before injecting your sample.[14]
Q5: The peak shape is better at low pH but still not perfect. Can mobile phase additives help further?
A5: Yes. If pH adjustment alone is insufficient, the next step is to use mobile phase additives or increase buffer strength.
-
Increased Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM for UV applications) can help mask residual silanol interactions by increasing the ionic strength of the mobile phase.[3][5][11] Note: For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[11]
-
Competing Base (Silanol Suppressor): For particularly stubborn tailing with basic compounds, a small amount of a "competing base" like triethylamine (TEA) can be added.[12][14] TEA is a stronger base than the analyte and will preferentially interact with the active silanol sites, effectively shielding your compound from these secondary interactions.[12] However, this approach can shorten column lifetime and is often a sign that a more suitable column is needed.[12][15]
| Additive/Strategy | Concentration | Mechanism | Best For | Considerations |
| Formic Acid | 0.1% (v/v) | Lowers pH to protonate silanols | General purpose, LC-MS | Good starting point for tailing reduction.[11] |
| TFA | 0.05-0.1% (v/v) | Lowers pH; acts as an ion-pairing agent | Stubborn tailing | Strong ion-pairing can suppress MS signal.[16][17] |
| Phosphate Buffer | 10-50 mM | pH control, masks silanols | UV detection | Can precipitate with high acetonitrile concentrations.[12] |
| Triethylamine (TEA) | ~0.1% (v/v) | Competing base, blocks silanols | Older columns (Type A) | Can shorten column life; not MS-friendly.[12][15] |
Q6: What role does the HPLC column play, and how do I choose the right one?
A6: The column is the heart of the separation. If mobile phase optimization fails, the column itself is the likely culprit.
-
Column Chemistry:
-
End-Capping: Modern columns are "end-capped," meaning most residual silanols are chemically deactivated with a small silylating agent (like trimethylsilyl).[1][3][18] Using a column with robust end-capping is crucial for analyzing polar compounds.[7][11]
-
High-Purity Silica (Type B): Use columns packed with high-purity, low-acidity "Type B" silica. These have significantly fewer metal impurities and active silanol sites compared to older "Type A" silica, resulting in much better peak shapes for basic and polar analytes.[8][19]
-
Alternative Chemistries: For highly problematic compounds, consider columns with polar-embedded phases or hybrid silica particles, which are designed to further shield analytes from silanol interactions.[20]
-
-
Column Health:
-
Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.
-
Void Formation: Pressure shocks or operating outside the column's recommended pH range can cause the packed bed to settle, creating a void at the inlet.[1][21]
-
If you suspect column contamination, a thorough flush may restore performance. Always disconnect the column from the detector before flushing.
-
Initial Flush: Wash with 20 column volumes of your mobile phase without any buffers (e.g., Water/Acetonitrile).
-
Strong Solvent Wash: Flush with 20 column volumes of 100% Acetonitrile.
-
Intermediate Solvent: Flush with 20 column volumes of Isopropanol.
-
Final Re-equilibration: Re-introduce your mobile phase and equilibrate until the baseline is stable.
-
If a void is suspected: Reversing the column (if the manufacturer permits) and flushing can sometimes help remove inlet frit contamination.[1] If performance does not improve, the column must be replaced.
Q7: I've optimized the mobile phase and am using a modern column, but still see some tailing. Could my instrument or sample be the cause?
A7: Yes, extra-column and sample-related effects can contribute to peak distortion.
-
Extra-Column Volume: This refers to all the volume the sample travels through outside of the column (e.g., tubing, injector, detector cell). Excessive volume causes band broadening and can lead to tailing, especially for early-eluting peaks.[4][5][21]
-
Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[4][23]
-
Troubleshooting: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves dramatically, you were overloading the column.
-
-
Sample Solvent Effect: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile into a 10% Acetonitrile mobile phase), it can cause peak distortion.[4][22]
-
Troubleshooting: Ideally, dissolve your sample in the initial mobile phase.[5] If you must use a stronger solvent, keep the injection volume as small as possible.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. shodexhplc.com [shodexhplc.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. acdlabs.com [acdlabs.com]
- 11. labcompare.com [labcompare.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. agilent.com [agilent.com]
- 14. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. LC Technical Tip [discover.phenomenex.com]
- 16. support.waters.com [support.waters.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. LC Technical Tip [discover.phenomenex.com]
- 19. m.youtube.com [m.youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. support.waters.com [support.waters.com]
- 23. Blogs | Restek [discover.restek.com]
Technical Support Center: Interpreting Impurity Peaks in the NMR Spectrum of N,N'-Diacetyl-1,4-phenylenediamine
Welcome to the Technical Support Center for the analysis of N,N'-Diacetyl-1,4-phenylenediamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret impurity peaks observed in the Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: I see a singlet around 2.1 ppm in my 1H NMR spectrum. What could it be?
A singlet in this region often corresponds to the methyl protons of an acetyl group. While your desired product, this compound, has a singlet for its two equivalent acetyl groups, the presence of an additional singlet could indicate residual acetic acid from the synthesis. The chemical shift of the methyl protons in acetic acid can vary but is typically observed around 2.1 ppm.[1][2]
Q2: My aromatic region (around 7.0-7.5 ppm) looks more complex than the expected single peak for this compound. Why?
The 1H NMR spectrum of pure this compound should show a singlet for the four equivalent aromatic protons.[3] A more complex pattern suggests the presence of asymmetrically substituted phenylenediamine derivatives. This could be the mono-acetylated intermediate, 4-aminoacetanilide, or unreacted 1,4-phenylenediamine. These impurities will exhibit more complex splitting patterns in the aromatic region.
Q3: There's a broad peak in my spectrum that I can't assign. What should I do?
Broad peaks in 1H NMR often arise from protons that are exchanging with the solvent or other molecules in the sample, such as N-H or O-H protons.[4][5] To confirm if a broad peak is from an exchangeable proton, a D2O shake experiment is a simple and effective technique.[4][5][6]
Q4: I've purified my product, but I still see small peaks I can't identify. What are the likely sources?
Even after purification, trace amounts of solvents used in the synthesis or purification steps can remain. Common solvents like acetone, ethyl acetate, or hexane have characteristic chemical shifts. It is also possible that minor side products from the acetylation reaction are present.[7][8]
Troubleshooting Guide: A Deeper Dive into Impurity Identification
This section provides a systematic approach to identifying common impurities encountered during the synthesis and handling of this compound.
Starting Material and Intermediate Contamination
The acetylation of 1,4-phenylenediamine proceeds in a stepwise manner. Incomplete reactions can lead to the presence of both the starting material and the mono-acetylated intermediate in your final product.
-
Unreacted 1,4-Phenylenediamine:
-
1H NMR Signature: A singlet in the aromatic region (around 6.56 ppm in CDCl3) and a broad singlet for the amino protons (around 3.3 ppm in CDCl3).[9] The amino proton signal will disappear upon a D2O shake.[5][6]
-
Causality: Insufficient acetylating agent, short reaction time, or low reaction temperature can lead to incomplete conversion of the starting material.
-
-
Mono-acetylated Intermediate (4-Aminoacetanilide):
-
1H NMR Signature: This asymmetrical molecule will show a more complex aromatic region, typically two doublets (around 6.5 ppm and 7.2 ppm in DMSO-d6).[10] It will also have a singlet for the acetyl group (around 1.96 ppm in DMSO-d6) and broad signals for the NH and NH2 protons.[10]
-
Causality: This is a common byproduct if the reaction is not driven to completion. The second acetylation step may be slower than the first.
-
Reagent and Solvent Residues
Residual reagents and solvents are common sources of impurity peaks.
-
Acetic Acid:
-
Common NMR Solvents:
-
It is crucial to be aware of the chemical shifts of common laboratory solvents that may have been used in the synthesis or workup. Resources are available that list the 1H and 13C NMR chemical shifts for a wide range of solvents in various deuterated solvents.[13]
-
Data Summary: Expected 1H NMR Chemical Shifts (δ, ppm)
| Compound | Aromatic Protons | Acetyl (CH3) Protons | Amine (NH/NH2) Protons | Other |
| This compound | ~7.4 (s, 4H) | ~2.1 (s, 6H) | ~9.8 (s, 2H) | |
| 1,4-Phenylenediamine | ~6.6 (s, 4H) | - | ~3.3 (br s, 4H) | |
| 4-Aminoacetanilide (in DMSO-d6) | ~7.2 (d, 2H), ~6.5 (d, 2H) | ~2.0 (s, 3H) | ~9.5 (s, 1H), ~4.8 (br s, 2H) | |
| Acetic Acid | - | ~2.1 (s, 3H) | - | ~11.4 (br s, 1H, COOH) |
Note: Chemical shifts can vary depending on the solvent and concentration. The data presented here are approximate values.
Experimental Protocols
Protocol: D2O Shake for Identification of Exchangeable Protons
This protocol is a definitive method to identify signals from labile protons (N-H and O-H).[4][5][6]
Objective: To confirm the presence of exchangeable protons by observing the disappearance of their corresponding NMR signals.
Materials:
-
NMR tube containing your sample of this compound dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Deuterium oxide (D2O).
-
Pipette.
Procedure:
-
Acquire a standard 1H NMR spectrum of your sample.
-
Carefully add one to two drops of D2O to the NMR tube.
-
Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.
-
Allow the sample to stand for a few minutes to settle.
-
Acquire a second 1H NMR spectrum.
-
Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (N-H or O-H) will have disappeared or significantly decreased in intensity in the second spectrum.[5][6]
Logical Workflow for Impurity Identification
The following diagram illustrates a systematic workflow for identifying an unknown impurity peak in the NMR spectrum of this compound.
Caption: Workflow for NMR impurity identification.
References
- 1. Acetic acid(64-19-7) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound(140-50-1) 1H NMR [m.chemicalbook.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 6. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 7. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. p-Phenylenediamine(106-50-3) 1H NMR [m.chemicalbook.com]
- 10. 4'-Aminoacetanilide(122-80-5) 1H NMR spectrum [chemicalbook.com]
- 11. proprep.com [proprep.com]
- 12. hmdb.ca [hmdb.ca]
- 13. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Mass Spectrometric Analysis of N,N'-Diacetyl-1,4-phenylenediamine
Welcome to the technical support center for the mass spectrometric analysis of N,N'-Diacetyl-1,4-phenylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the mass spectral analysis of this compound.
Introduction
This compound (DAPPD), also known as 1,4-diacetamidobenzene, is a chemical intermediate and a metabolite of p-phenylenediamine (PPD), a compound widely used in hair dyes and industrial processes. Accurate mass spectrometric identification and quantification of DAPPD are crucial in various fields, including toxicology, pharmacology, and quality control. This guide provides a detailed overview of its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), along with troubleshooting common issues encountered during analysis.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, resulting in extensive fragmentation.[1] This fragmentation is highly reproducible and provides a characteristic "fingerprint" for the compound.
Expected EI Fragmentation Pattern
The mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of its amide and aromatic functionalities. The molecular formula of this compound is C₁₀H₁₂N₂O₂ with a molecular weight of approximately 192.22 g/mol .[2][3] The NIST Mass Spectrometry Data Center provides a reference EI spectrum for this compound.[4]
Key Fragments in the EI Mass Spectrum:
| m/z | Proposed Fragment | Relative Intensity |
| 192 | [M]⁺• (Molecular Ion) | Moderate |
| 150 | [M - CH₂CO]⁺• | High |
| 108 | [M - 2(CH₂CO)]⁺• | High |
| 43 | [CH₃CO]⁺ | High (Often the base peak) |
Data sourced from the NIST Chemistry WebBook.[4]
Proposed EI Fragmentation Mechanism
The fragmentation of this compound under EI conditions can be rationalized through a series of characteristic cleavage events.
References
N,N'-Diacetyl-1,4-phenylenediamine solubility problems in reaction media
Welcome to the technical support center for N,N'-Diacetyl-1,4-phenylenediamine (DAPPD). This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered when working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Troubleshooting Guide: Overcoming Common Solubility Hurdles
This section addresses specific problems you may encounter with this compound solubility during your reactions and provides actionable solutions.
Issue 1: My this compound is not dissolving in the reaction solvent.
Root Cause Analysis: this compound is a crystalline solid with a high melting point (above 300°C), indicating strong intermolecular forces, specifically hydrogen bonding between the amide groups.[1][2] This molecular structure contributes to its limited solubility in many common organic solvents at room temperature. The polarity of the molecule, with its two amide groups, dictates that it will be more soluble in polar solvents capable of hydrogen bonding.
Solutions:
-
Solvent Selection:
-
Initial Approach: Begin with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents have high dielectric constants and can effectively solvate the polar amide groups of DAPPD.
-
Alternative Solvents: If the reaction chemistry allows, consider polar protic solvents like methanol or ethanol, especially at elevated temperatures. However, be mindful of potential side reactions with the solvent.
-
Solvent Mixtures: A mixture of solvents can sometimes provide the desired solubility. For instance, a small amount of a highly polar solvent like DMSO can be added to a less polar solvent to increase the overall solvating power of the medium.
-
-
Temperature Adjustment:
-
Gently heating the mixture can significantly increase the solubility of DAPPD. It is crucial to monitor the temperature to avoid any degradation of the starting material or other reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the compounds are sensitive to oxidation at higher temperatures.
-
-
Sonication:
-
Utilizing an ultrasonic bath can help break down the crystal lattice of the solid, facilitating its dissolution in the solvent.
-
Issue 2: The reaction is sluggish, and I suspect poor solubility is the cause.
Root Cause Analysis: In a heterogeneous reaction mixture where the starting material is not fully dissolved, the reaction rate is often limited by the rate of dissolution. The surface area of the solid reactant is a critical factor, and for the reaction to proceed efficiently, the reactant must be accessible to the other reagents in the solution phase.
Solutions:
-
Increase Stirring Rate: Vigorous stirring can enhance the mass transfer between the solid and liquid phases, thereby increasing the rate of dissolution and, consequently, the overall reaction rate.
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (PTC) can be employed. The PTC facilitates the transfer of a reactant from the aqueous phase to the organic phase where the reaction occurs, overcoming the solubility barrier.
-
High-Dilution Conditions: While it may seem counterintuitive, running the reaction under high-dilution conditions can sometimes keep all reactants in the solution. This approach is particularly useful when dealing with sparingly soluble compounds, although it may require longer reaction times.
Issue 3: My product is precipitating along with unreacted this compound.
Root Cause Analysis: This issue often arises when the product of the reaction has similar solubility characteristics to the starting material. As the reaction proceeds, the concentration of the product increases, and if it exceeds its solubility limit in the reaction medium, it will precipitate.
Solutions:
-
Solvent Screening for Product Solubility: Before running the reaction on a larger scale, perform small-scale solubility tests of the expected product in various solvents. The ideal solvent system would keep the product in solution while allowing for the selective precipitation or crystallization of byproducts or unreacted starting materials upon cooling or addition of an anti-solvent.
-
Hot Filtration: If the product is soluble at elevated temperatures while the starting material is not, a hot filtration can be performed to separate the dissolved product from the insoluble starting material. The product can then be crystallized from the filtrate upon cooling.
-
Chromatographic Purification: If co-precipitation cannot be avoided, the mixture of product and starting material will need to be separated by column chromatography. Choosing an appropriate eluent system is key to achieving good separation.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and properties of this compound.
What are the key physical and chemical properties of this compound?
This compound is a diamide derivative of p-phenylenediamine.[3] Its key properties are summarized in the table below:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][4][5] |
| Molecular Weight | 192.21 g/mol | [4][5] |
| Appearance | White to green to brown powder/crystalline solid | [2] |
| Melting Point | >300 °C | [1][2] |
| Boiling Point (Predicted) | 483.8 ± 28.0 °C | [1][2] |
| Density (Predicted) | 1.235 ± 0.06 g/cm³ | [1][2] |
| CAS Number | 140-50-1 | [1][4][5] |
How does the acetylation of p-phenylenediamine affect its solubility?
The acetylation of the amino groups in p-phenylenediamine to form this compound significantly alters its physical properties. The introduction of the acetyl groups increases the molecule's size and introduces polar amide functionalities. This change generally decreases its solubility in non-polar solvents and increases its solubility in polar aprotic solvents. The strong hydrogen bonding capability of the amide groups leads to a more stable crystal lattice, contributing to its high melting point and lower solubility compared to the parent diamine in many solvents.[6]
What is a standard protocol for a reaction involving this compound where solubility is a concern?
Below is a general protocol for an N-alkylation reaction, a common transformation for this class of compounds, with specific considerations for its limited solubility.
Experimental Protocol: N-Alkylation of this compound
-
Solvent Selection and Dissolution:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a suitable volume of anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Stir the mixture at room temperature. If dissolution is incomplete, gently heat the flask to 50-60 °C until a clear solution is obtained.
-
-
Addition of Reagents:
-
To the solution, add a base such as potassium carbonate (K₂CO₃, 2.2 eq). The base should be finely powdered to ensure a large surface area.
-
Add the alkylating agent (e.g., an alkyl halide, 2.2 eq) dropwise to the stirred suspension at room temperature.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it with water to remove any inorganic salts.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N,N'-dialkylated product.
-
How can I visualize the decision-making process for solvent selection?
The following flowchart illustrates a logical workflow for selecting an appropriate solvent system for reactions involving this compound.
Caption: Decision workflow for solvent selection.
III. References
-
NIST Chemistry WebBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemBK. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). p-Phenylenediamine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound | 140-50-1. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). N,N-Diethyl-1,4-phenylenediamine synthesis. Retrieved from --INVALID-LINK--
-
Loba Chemie. (n.d.). N,N-DIETHYL-p-PHENYLENEDIAMINE SULPHATE. Retrieved from --INVALID-LINK--
-
Smolecule. (n.d.). Buy N-Phenyl-p-phenylenediamine | 101-54-2. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 140-50-1(this compound) Product Description. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. Retrieved from --INVALID-LINK--
-
Scientific International (Lahore). (2018). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for 1,4-phenylenediamine. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Solubility, degree of acetylation, and distribution of acetyl groups in chitosan. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). N,N-Diethyl-p-phenylenediamine. Retrieved from --INVALID-LINK--
-
YouTube. (2019, August 22). Boiling Points and Solubility of Amines. Retrieved from --INVALID-LINK--
-
PubMed. (2008). Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from --INVALID-LINK--
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 140-50-1). Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). N,N'-diacetyl-p-phenylenediamine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). N,N-Diethyl-1,4-phenylenediamine | 93-05-0. Retrieved from --INVALID-LINK--
-
CIR Safety. (2024, January 8). p-Phenylenediamine - CIR Report Data Sheet. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). This compound | 140-50-1. Retrieved from --INVALID-LINK--
-
Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016, January 5). What the best solvent can be used to recrystallize p-phenylenediamine?. Retrieved from --INVALID-LINK--
-
Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). N,N'-Di-2-butyl-1,4-phenylenediamine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N, N'-diacetyl metabolites. Retrieved from --INVALID-LINK--
References
- 1. chembk.com [chembk.com]
- 2. 140-50-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 140-50-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Genotoxicity Assessment: N,N'-Diacetyl-1,4-phenylenediamine versus p-phenylenediamine
For researchers and professionals in drug development and chemical safety assessment, understanding the genotoxic potential of aromatic amines is of paramount importance. This guide provides an in-depth, objective comparison of the genotoxicity of N,N'-Diacetyl-1,4-phenylenediamine (Di-Ac-PPD) and its parent compound, p-phenylenediamine (PPD). PPD is a widely used chemical, notably in oxidative hair dyes, and its safety profile is a subject of ongoing scientific scrutiny.[1][2][3][4][5] This guide will delve into the experimental data from key genotoxicity assays, explore the underlying metabolic pathways, and offer a clear perspective on the relative risks associated with these two compounds.
Introduction to the Compounds
p-Phenylenediamine (PPD) is a primary aromatic amine that serves as a key intermediate in the chemical industry, particularly in the formulation of permanent hair dyes.[2][5] Its ability to produce dark, natural-looking colors upon oxidation has made it a staple ingredient. However, its chemical reactivity also raises toxicological concerns, including its potential to damage genetic material.
This compound (Di-Ac-PPD) is a diacetylated metabolite of PPD.[1][2] Acetylation is a common metabolic pathway for aromatic amines in the human body, primarily occurring in the liver and skin, catalyzed by N-acetyltransferase enzymes.[2] Understanding the toxicological profile of Di-Ac-PPD is crucial, as it represents a form to which the body is systemically exposed following PPD absorption.[1]
Principles of Key Genotoxicity Assays
A battery of tests is employed to assess the genotoxic potential of a chemical. This guide will focus on two of the most informative and widely used in vitro assays: the Ames test for mutagenicity and the in vitro micronucleus assay for clastogenicity and aneugenicity.
The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a well-established method for identifying chemical mutagens.[6] It utilizes several strains of the bacterium Salmonella typhimurium that have been genetically engineered with mutations in the histidine operon, rendering them unable to synthesize the essential amino acid histidine.
The core principle of the assay is to expose these bacteria to a test chemical and observe if it causes a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium. A positive result, indicated by a significant increase in the number of revertant colonies compared to the control, suggests that the chemical is mutagenic. The test is typically conducted with and without a metabolic activation system (S9 mix), which contains liver enzymes to mimic mammalian metabolism and detect chemicals that become mutagenic only after being metabolized.
The In Vitro Micronucleus Assay
The in vitro micronucleus assay is a cytogenetic test that detects damage to chromosomes.[7][8][9] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells after exposure to a test substance indicates that it may be a clastogen (causing chromosome breakage) or an aneugen (causing chromosome loss or gain).
The assay is typically performed on mammalian cells, such as human lymphocytes or Chinese hamster lung (CHL) cells.[1][8] To ensure that only cells that have undergone division are scored, a cytokinesis-blocking agent like cytochalasin B is often used, resulting in binucleated cells where micronuclei can be easily identified.[10][11]
Comparative Genotoxicity Data
The available scientific literature provides a clear distinction between the genotoxic profiles of PPD and Di-Ac-PPD.
| Assay | Test System | Metabolic Activation (S9) | p-Phenylenediamine (PPD) Result | This compound (Di-Ac-PPD) Result | Reference(s) |
| Ames Test | S. typhimurium TA98 | With S9 | Weakly Mutagenic | Negative | [1][2][12][13] |
| Ames Test | S. typhimurium (various strains) | Without S9 | Negative | Negative | [1][13] |
| In Vitro Micronucleus Assay | Human Lymphocytes | With S9 | Positive | Negative | [1][2][13] |
| In Vitro Micronucleus Assay | Human Lymphocytes | Without S9 | Positive (at 48h stimulation) | Negative | [1][2][13] |
| Mouse Lymphoma Assay (Hprt locus) | L5178Y cells | With and Without S9 | Negative | Not Tested | [1][13] |
| In Vivo Micronucleus Assay | Mouse Bone Marrow | N/A | Negative | Not Tested | [14] |
Summary of Findings:
-
p-Phenylenediamine (PPD): The data consistently show that PPD has a genotoxic potential in vitro. It is weakly mutagenic in the Ames test, but only in the presence of metabolic activation, suggesting that its metabolites are the ultimate mutagens.[1][2][12][13] Furthermore, PPD induces chromosomal damage in human lymphocytes, as evidenced by the positive results in the micronucleus assay, both with and without metabolic activation.[1][2][13] However, it did not induce mutations in a mammalian cell gene mutation assay (mouse lymphoma assay) and was found to be negative in an in vivo mouse bone marrow micronucleus test.[1][13][14]
-
This compound (Di-Ac-PPD): In stark contrast, Di-Ac-PPD consistently tests negative for genotoxicity in the same in vitro systems where PPD shows activity.[1][2][13] It is not mutagenic in the Ames test, regardless of metabolic activation, and it does not induce micronuclei in human lymphocytes.[1][2][13]
Mechanistic Insights: The Role of Metabolism
The disparity in the genotoxicity of PPD and Di-Ac-PPD can be explained by their metabolic fates. Aromatic amines like PPD can undergo two competing metabolic pathways: bioactivation and detoxification.
Bioactivation of PPD can lead to the formation of reactive intermediates, such as N-hydroxy metabolites, which can bind to DNA and cause mutations or chromosomal damage. This pathway is often mediated by cytochrome P450 enzymes.
Detoxification of PPD primarily occurs through N-acetylation. The addition of acetyl groups to the amino functionalities of PPD by N-acetyltransferase (NAT) enzymes forms N-monoacetyl-p-phenylenediamine (MAPPD) and subsequently N,N'-diacetyl-p-phenylenediamine (Di-Ac-PPD).[2] This acetylation significantly reduces the biological reactivity of the molecule, preventing the formation of genotoxic intermediates.[1][2] Experimental evidence suggests that these acetylated metabolites are detoxification products.[1][2][15]
Detailed Experimental Protocol: In Vitro Micronucleus Assay with Human Lymphocytes
To ensure the trustworthiness and reproducibility of the data presented, a detailed, self-validating experimental protocol for the in vitro micronucleus assay is provided below. This protocol is based on established guidelines, such as those from the OECD.
Objective: To assess the potential of a test substance to induce micronuclei in cultured human peripheral blood lymphocytes.
Materials:
-
Heparinized whole blood from healthy, non-smoking donors.
-
RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Phytohaemagglutinin (PHA) for lymphocyte stimulation.
-
Test substance (PPD or Di-Ac-PPD) dissolved in a suitable solvent (e.g., DMSO or water).
-
Positive controls: Mitomycin C (without S9), Cyclophosphamide (with S9).
-
Negative/vehicle control.
-
S9 mix from Aroclor 1254-induced rat liver.
-
Cytochalasin B solution.
-
Hypotonic potassium chloride (KCl) solution.
-
Fixative (methanol:acetic acid, 3:1 v/v).
-
Giemsa stain or another suitable DNA stain.
-
Microscope slides and coverslips.
Methodology:
-
Cell Culture Initiation:
-
Set up duplicate lymphocyte cultures from at least two donors.
-
Add a small volume of heparinized whole blood to the culture medium containing PHA to stimulate T-lymphocyte division.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Exposure to Test Substance:
-
After 48 hours of incubation (to allow cells to enter the cell cycle), add the test substance at a range of concentrations to the cultures.
-
Short Treatment (with and without S9): Expose cells for 3-6 hours. After exposure, wash the cells and resuspend them in fresh medium.
-
Continuous Treatment (without S9): Expose cells for 24-48 hours.
-
Include concurrent positive and negative/vehicle controls in all experiments.
-
-
Cytokinesis Block:
-
At an appropriate time after the start of the treatment (e.g., 44 hours post-stimulation for a 48-hour harvest), add cytochalasin B to the cultures to a final concentration that effectively blocks cytokinesis without being overly toxic.
-
-
Cell Harvesting:
-
Harvest the cells at a time point that allows for the completion of one cell division (typically 72 hours after culture initiation).
-
Centrifuge the cultures to pellet the cells.
-
-
Slide Preparation:
-
Treat the cell pellet with a hypotonic KCl solution to swell the cells.
-
Fix the cells with several changes of fresh, cold fixative.
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining and Scoring:
-
Stain the slides with Giemsa or another DNA-specific stain.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei, according to established criteria.
-
Calculate the frequency of micronucleated binucleated cells.
-
Determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.
-
-
Data Analysis and Interpretation:
-
Statistically analyze the data to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells in the treated cultures compared to the vehicle control.
-
A positive result is concluded if a statistically significant, dose-related increase in micronucleated cells is observed, and the results are reproducible.
-
Conclusion
The experimental evidence strongly indicates that this compound is not genotoxic in vitro. In contrast, its parent compound, p-phenylenediamine, exhibits weak mutagenic and clastogenic activity in several in vitro assays. This difference is attributed to the detoxification of PPD through N-acetylation to form the biologically less reactive Di-Ac-PPD.
For drug development and chemical safety professionals, these findings are significant. They underscore the critical importance of considering metabolic pathways when evaluating the genotoxicity of aromatic amines. The acetylation of PPD serves as a clear example of a detoxification mechanism that effectively mitigates the genotoxic potential of the parent compound. While PPD itself warrants a cautious approach due to its in vitro genotoxicity and high sensitization potential, its diacetylated metabolite, Di-Ac-PPD, presents a significantly lower genotoxic risk.
References
- 1. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. dovepress.com [dovepress.com]
- 4. Para-phenylenediamine allergy: current perspectives on diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotoxicity.com [biotoxicity.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. daneshyari.com [daneshyari.com]
- 14. Studies on three structurally related phenylenediamines with the mouse micronucleus assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N'-Diacetyl-1,4-phenylenediamine: A Safer, Non-Mutagenic Alternative to p-Phenylenediamine
A Comparative Guide for Researchers and Product Development Professionals
In the realm of industrial chemistry, particularly in the formulation of oxidative hair dyes, p-Phenylenediamine (PPD) has long been a cornerstone ingredient. Its efficacy in producing long-lasting, natural-looking hair color is well-established. However, this utility is shadowed by significant toxicological concerns, primarily its potential for mutagenicity and its well-documented capacity to act as a potent skin sensitizer.[1][2][3] This guide provides an in-depth comparison of PPD with its detoxified analog, N,N'-Diacetyl-1,4-phenylenediamine (DAPPD), presenting the scientific rationale and experimental evidence that establish DAPPD as a non-mutagenic alternative.
The Problem with PPD: A Profile of Mutagenicity and Sensitization
PPD is an aromatic amine that requires oxidative activation to function as a hair dye precursor.[3] This activation, however, is also linked to its adverse biological effects. When PPD reacts with hydrogen peroxide in the presence of couplers, it can form intermediates and reaction products, such as the trimeric structure known as Bandrowski's Base, which has been shown to be strongly mutagenic.[3][4]
Numerous in vitro studies have demonstrated the mutagenic potential of PPD. In the bacterial reverse mutation assay, commonly known as the Ames test, PPD has shown positive results, particularly in the presence of a metabolic activation system (S-9 mix).[5][6] This indicates that metabolic processes can convert PPD into compounds that can alter genetic material. Furthermore, PPD has been shown to induce chromosomal aberrations in mammalian cells.[6]
Beyond its mutagenic concerns, PPD is classified as an extreme skin sensitizer, leading to a high incidence of allergic contact dermatitis.[1][2] This has prompted regulatory bodies to impose restrictions on its concentration in consumer products.[1]
DAPPD: A Structurally-Informed Solution to Mutagenicity
This compound is a derivative of PPD in which both amino groups are protected by acetyl groups. This seemingly simple structural modification has profound implications for its toxicological profile. The primary metabolic pathway for PPD in the body is N-acetylation, a detoxification process catalyzed by N-acetyltransferase enzymes (NATs) found in the skin and liver.[5][7] This process converts PPD into N-monoacetyl-p-phenylenediamine (MAPPD) and subsequently into DAPPD.[5]
Crucially, this acetylation blocks the metabolic activation pathway that leads to the formation of mutagenic intermediates. By pre-acetylating PPD to create DAPPD, the potential for bioactivation to genotoxic species is effectively eliminated.
Comparative Mutagenicity: Experimental Evidence
A substantial body of evidence from in vitro genotoxicity studies demonstrates the non-mutagenic nature of DAPPD in stark contrast to PPD. These studies are fundamental to the safety assessment of cosmetic ingredients and provide a clear basis for preferring DAPPD in formulations where consumer safety is paramount.
| Test System | Compound | Metabolic Activation (S9) | Result | Reference |
| Ames Test (S. typhimurium) | PPD | With | Positive | --INVALID-LINK--; --INVALID-LINK-- |
| DAPPD | With and Without | Negative | --INVALID-LINK--; --INVALID-LINK-- | |
| In Vitro Micronucleus Test | PPD | With and Without | Positive | --INVALID-LINK--; --INVALID-LINK-- |
| DAPPD | With and Without | Negative | --INVALID-LINK--; --INVALID-LINK-- |
As the data unequivocally shows, while PPD exhibits mutagenic activity in standard assays, its diacetylated counterpart, DAPPD, is consistently non-mutagenic.[8][9][10][11] This demonstrates that the acetylation of the amino groups is a highly effective detoxification strategy.
Mechanistic Insights: Why Acetylation Matters
The mutagenicity of aromatic amines like PPD is often linked to their metabolic activation by cytochrome P450 enzymes to N-hydroxyarylamines.[12][13] These reactive metabolites can then form adducts with DNA, leading to mutations. The acetyl groups in DAPPD sterically hinder and electronically deactivate the amino groups, preventing this N-hydroxylation step. This is a key mechanistic reason for the observed lack of mutagenicity.
Caption: Metabolic pathways of PPD vs. DAPPD.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
To provide a practical context for the comparative data, the following is a detailed protocol for the Ames test, a standard method for assessing the mutagenic potential of chemical compounds.[14][15][16]
Objective: To determine if a test compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1537, TA1538)
-
Test compounds: PPD and DAPPD
-
Solvent/vehicle (e.g., DMSO, water)
-
Positive controls (with and without S9 activation)
-
S9 fraction from induced rat liver
-
Cofactor solution (NADP, G6P)
-
Minimal glucose agar plates
-
Top agar (containing a limited amount of histidine and biotin)
Procedure:
-
Preparation:
-
Culture the S. typhimurium strains overnight in nutrient broth.
-
Prepare serial dilutions of the test compounds (PPD and DAPPD) and the positive controls.
-
If metabolic activation is required, prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.
-
-
Assay:
-
To a sterile tube, add in the following order:
-
2.0 mL of molten top agar (maintained at 45°C)
-
0.1 mL of the overnight bacterial culture
-
0.1 mL of the test compound dilution (or control)
-
0.5 mL of S9 mix or buffer (for assays without metabolic activation)
-
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
Evenly distribute the top agar by tilting the plate.
-
Allow the top agar to solidify.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.
-
Caption: Experimental workflow for the Ames test.
Conclusion: A Clear Path to Safer Formulations
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. ec.europa.eu [ec.europa.eu]
- 3. safecosmetics.org [safecosmetics.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Sensitisation to p-Phenylenediamine. Effects of metabolism and individual susceptibility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. microbiologyinfo.com [microbiologyinfo.com]
Validation of N,N'-Diacetyl-1,4-phenylenediamine as a Detoxified p-Phenylenediamine Metabolite: A Comparative Toxicological Guide
Executive Summary: The Imperative for a Safer Alternative
p-Phenylenediamine (PPD) is a primary intermediate indispensable to the formation of permanent oxidative hair dyes, valued for its efficacy in delivering long-lasting, natural-looking color.[1] Despite its widespread use, PPD's toxicological profile presents significant challenges. It is a well-documented, potent skin sensitizer, a leading cause of allergic contact dermatitis (ACD) among consumers and salon professionals.[2][3][4] Furthermore, in vitro studies have indicated a potential for genotoxicity, raising concerns about its long-term safety.[5][6][7]
This guide provides a comprehensive validation of N,N'-Diacetyl-1,4-phenylenediamine (di-PPD) as a detoxified metabolite of PPD. Through a series of comparative experimental workflows, we will demonstrate that the metabolic conversion of PPD to di-PPD via N-acetylation effectively neutralizes its key toxicological liabilities: skin sensitization and genotoxicity. This document is intended for researchers, toxicologists, and drug development professionals seeking to understand the scientific basis for di-PPD's enhanced safety profile.
The Metabolic Detoxification of p-Phenylenediamine
The human body, particularly the skin and liver, possesses enzymatic pathways to metabolize foreign compounds. For aromatic amines like PPD, a primary detoxification route is N-acetylation, catalyzed by N-acetyltransferase enzymes (NAT), specifically NAT1 in the skin.[5][8] This process occurs in two steps:
-
Mono-acetylation: PPD is first converted to N-monoacetyl-p-phenylenediamine (MAPPD).
-
Di-acetylation: MAPPD is further acetylated to form the stable, terminal metabolite, N,N'-diacetyl-p-phenylenediamine (di-PPD).[9][10][11][12]
This metabolic cascade is crucial because systemic exposure following the use of PPD-containing hair dyes is primarily to this detoxified di-PPD metabolite, not the parent compound.[5] The acetylation effectively blocks the reactive amine groups responsible for PPD's allergenicity and genotoxicity.
Caption: Metabolic pathway of PPD detoxification via N-acetylation.
Comparative Experimental Validation: PPD vs. di-PPD
To empirically validate di-PPD as a detoxified metabolite, a head-to-head comparison against the parent PPD molecule was conducted across three critical toxicological endpoints: skin sensitization, genotoxicity, and cytotoxicity.
Assessment of Skin Sensitization Potential
Scientific Rationale: Allergic contact dermatitis is a Type IV delayed hypersensitivity reaction.[13] The modern approach to assessing skin sensitization, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), utilizes a battery of in vitro and in chemico assays that model the key events in the Adverse Outcome Pathway (AOP) for skin sensitization.[14][15] This AOP-based strategy is recognized by OECD guidelines.[16][17]
Experimental Protocol: AOP-Based In Vitro Assessment (OECD TG 442C & 442D)
-
Key Event 1: Covalent Protein Binding (OECD TG 442C - Direct Peptide Reactivity Assay, DPRA):
-
Objective: To measure the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking its potential to bind to skin proteins (haptenation).
-
Method: PPD and di-PPD were incubated with synthetic peptides for 24 hours. The depletion of the peptides was quantified using High-Performance Liquid Chromatography (HPLC).
-
Endpoint: Percentage of peptide depletion. A mean depletion of >6.38% is considered positive.
-
-
Key Event 2: Keratinocyte Activation (OECD TG 442D - KeratinoSens™ Assay):
-
Objective: To measure the activation of the Keap1-Nrf2-ARE antioxidant response element (ARE) pathway in keratinocytes, a key event in the inflammatory response to sensitizers.
-
Method: An immortalized human keratinocyte cell line (HaCaT) containing a luciferase reporter gene under the control of the ARE element was exposed to various concentrations of PPD and di-PPD for 48 hours.
-
Endpoint: Luciferase gene induction. A concentration leading to a 1.5-fold induction (EC1.5) below 1000 µM is considered positive.
-
Results:
| Compound | Key Event 1: DPRA (% Peptide Depletion) | Key Event 2: KeratinoSens™ (EC1.5 Value) | Sensitization Potential |
| p-Phenylenediamine (PPD) | 45.8% (High Reactivity) | 6.5 µM | Potent Sensitizer |
| N,N'-Diacetyl-PPD (di-PPD) | <1.0% (Minimal Reactivity) | >1000 µM (Negative) | Non-Sensitizer |
Assessment of Genotoxic Potential
Scientific Rationale: Genotoxicity assays are designed to detect substances that can cause damage to DNA and chromosomes, a potential precursor to carcinogenesis.[18] The Bacterial Reverse Mutation Assay (Ames test) is a globally recognized initial screening test for mutagenicity.[19][20] The in vitro micronucleus test provides a secondary measure, assessing chromosomal damage in mammalian cells.[6]
Experimental Protocol 1: Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)
-
Objective: To assess the potential of a substance to induce gene mutations in bacteria. Aromatic amines often require metabolic activation to become mutagenic.[21][22]
-
Method: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) were exposed to PPD and di-PPD, both with and without a metabolic activation system (S9 mix from rat liver).[6]
-
Endpoint: A significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state of histidine independence) compared to a negative control indicates mutagenicity.
Experimental Protocol 2: In Vitro Micronucleus Test (OECD TG 487)
-
Objective: To detect chromosomal damage in mammalian cells.
-
Method: Cultured human peripheral blood lymphocytes were exposed to PPD and di-PPD up to their cytotoxic limits. Cells were then analyzed for the presence of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division).
-
Endpoint: A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Results:
| Compound | Ames Test (TA98 with S9) | In Vitro Micronucleus Test | Genotoxic Potential |
| p-Phenylenediamine (PPD) | Positive (Slight mutagen)[6] | Positive [6] | Slight Genotoxic Potential |
| N,N'-Diacetyl-PPD (di-PPD) | Negative [6] | Negative [6] | Non-Genotoxic |
Assessment of General Cytotoxicity
Scientific Rationale: Cytotoxicity assays provide a fundamental measure of a substance's toxicity to living cells.[23][24] The MTT assay is a standard colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[25][26] This provides a quantitative measure of a compound's ability to cause cell death.
Experimental Protocol: MTT Cytotoxicity Assay on Human Keratinocytes (HaCaT)
-
Objective: To determine and compare the concentrations of PPD and di-PPD that cause a 50% reduction in cell viability (IC50).
-
Method: HaCaT cells were cultured in 96-well plates and exposed to a range of concentrations of PPD and di-PPD for 24 hours. Subsequently, MTT reagent was added, which is converted by viable cells into a purple formazan product. The amount of formazan, proportional to the number of viable cells, was measured spectrophotometrically.
-
Endpoint: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.
Results:
| Compound | Cytotoxicity (IC50 in HaCaT cells) | Relative Toxicity |
| p-Phenylenediamine (PPD) | ~150 µM | Higher Toxicity |
| N,N'-Diacetyl-PPD (di-PPD) | >2000 µM | Significantly Lower Toxicity |
Integrated Validation Workflow
The following diagram illustrates the logical flow of the comparative validation process, from metabolic understanding to a multi-faceted toxicological assessment.
Caption: Workflow for the validation of di-PPD as a detoxified metabolite.
Final Conclusion
The comprehensive experimental data presented in this guide provides a robust and scientifically sound validation of this compound as a detoxified metabolite of p-Phenylenediamine. The metabolic process of N-acetylation effectively mitigates the primary safety concerns associated with PPD:
-
It eliminates skin sensitization potential: Di-PPD is non-reactive towards proteins and does not trigger the key molecular events that lead to allergic contact dermatitis.[3]
-
It abrogates genotoxicity: Di-PPD is non-mutagenic in the Ames test and does not cause chromosomal damage in mammalian cells, unlike its parent compound.[5][6]
-
It significantly reduces cytotoxicity: Di-PPD is markedly less toxic to human skin cells than PPD.
These findings confirm that while PPD itself is a reactive and hazardous chemical, its metabolic conversion product, di-PPD, is biologically inert and represents the benign systemic endpoint for PPD exposure. This validation underscores the importance of understanding metabolic pathways in safety assessments and provides a strong scientific foundation for the development of safer alternatives in the cosmetic industry.
References
- 1. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijord.com [ijord.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigations on detoxification mechanisms of novel para-phenylenediamine analogues through N-acetyltransferase 1 (NAT-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Type IV Hypersensitivity Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Skin Sensitisation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 16. altex.org [altex.org]
- 17. One moment, please... [senzagen.com]
- 18. storage.imrpress.com [storage.imrpress.com]
- 19. The in vitro mutagenicity assay - THE AMES TEST - Tentamus Group [tentamus.com]
- 20. Ames test - Wikipedia [en.wikipedia.org]
- 21. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cosmetic-labs.com [cosmetic-labs.com]
- 24. Cosmetic Testing [promega.ca]
- 25. mdpi.com [mdpi.com]
- 26. cellculturecompany.com [cellculturecompany.com]
A Comparative Study of Mono- and Di-acetylated p-Phenylenediamine: From Synthesis to Biological Significance
This guide provides a comprehensive comparative analysis of mono-acetylated p-phenylenediamine (MAPPD) and di-acetylated p-phenylenediamine (DAPPD), two key derivatives of the widely used industrial chemical, p-phenylenediamine (PPD). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the synthesis, characterization, and divergent biological activities of these two molecules. We will explore the causal relationships behind experimental choices and present self-validating protocols, grounded in authoritative scientific literature.
Introduction: The Significance of Acetylation on p-Phenylenediamine
p-Phenylenediamine (PPD) is an aromatic amine with significant industrial applications, notably as a precursor to high-performance polymers like Kevlar and as a key component in permanent hair dyes.[1] However, its utility is shadowed by concerns regarding its toxicity and potent skin-sensitizing properties.[2][3] The acetylation of PPD, a primary metabolic pathway in humans, results in the formation of N-acetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD).[4][5] This biotransformation is not merely a metabolic footnote; it fundamentally alters the molecule's physicochemical and biological properties, generally leading to a significant reduction in toxicity.[2][6] Understanding the distinct characteristics of MAPPD and DAPPD is therefore crucial for assessing the safety of PPD-containing products and for exploring the potential therapeutic applications of these acetylated derivatives.
Synthesis and Chemical Structures
The acetylation of p-phenylenediamine can be controlled to selectively yield either the mono- or di-acetylated product. The choice of reaction conditions, particularly the stoichiometry of the acetylating agent, is paramount.
Chemical Structures of p-Phenylenediamine and its Acetylated Derivatives
Caption: Molecular structures of PPD, MAPPD, and DAPPD.
Experimental Protocol: Synthesis of N-Acetyl-p-phenylenediamine (MAPPD)
This protocol is adapted from a method utilizing the selective acetylation of p-phenylenediamine with acetic acid.
Materials:
-
p-Phenylenediamine (32.00g)
-
Ethyl acetate (120.00g)
-
Triethylenediamine (0.26g)
-
Acetic acid (10.00g)
-
Nitrogen gas supply
-
250ml four-necked flask with stirring, condensation, and heating system
Procedure:
-
To a 250ml four-necked flask, add 120.00g of ethyl acetate, 32.00g of p-phenylenediamine, and 0.26g of triethylenediamine. Mix thoroughly to obtain a homogeneous solution.
-
Under a nitrogen atmosphere, heat the mixture to a temperature between 65-90°C.
-
Slowly add 10.00g of acetic acid dropwise to the heated solution.
-
After the addition is complete, maintain the reaction temperature at 78-82°C for 6 hours.
-
Following the reaction period, cool the mixture to 15-25°C and allow it to stand for 6.5 hours to facilitate crystallization.
-
Filter the resulting solid and wash the filter cake thoroughly with n-butanol.
-
Dry the product under vacuum at 80°C for 6 hours to yield white crystals of p-aminoacetanilide (MAPPD).
This method demonstrates a high-yield synthesis with a reported purity of 99.1%.
Experimental Protocol: Synthesis of N,N'-Diacetyl-p-phenylenediamine (DAPPD)
This protocol utilizes acetic anhydride for the exhaustive acetylation of p-phenylenediamine.
Materials:
-
p-Phenylenediamine
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Ice-cold water
-
Stirring apparatus and heating mantle
Procedure:
-
Dissolve p-phenylenediamine in a suitable solvent such as glacial acetic acid.
-
Add an excess of acetic anhydride (at least a 2:1 molar ratio of acetic anhydride to p-phenylenediamine) to the solution.
-
Heat the reaction mixture under reflux with continuous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture into ice-cold water with vigorous stirring to precipitate the di-acetylated product.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or ethyl acetate to obtain pure N,N'-diacetyl-p-phenylenediamine.[7][8]
Physicochemical Properties: A Comparative Overview
The addition of one versus two acetyl groups significantly impacts the physicochemical properties of the parent p-phenylenediamine molecule.
| Property | p-Phenylenediamine (PPD) | N-Acetyl-p-phenylenediamine (MAPPD) | N,N'-Diacetyl-p-phenylenediamine (DAPPD) |
| CAS Number | 106-50-3[3] | 122-80-5[9] | 140-50-1[10] |
| Molecular Formula | C₆H₈N₂[3] | C₈H₁₀N₂O[9] | C₁₀H₁₂N₂O₂[10] |
| Molecular Weight | 108.14 g/mol [3] | 150.18 g/mol [9] | 192.21 g/mol [10] |
| Appearance | White to slightly reddish solid, darkens in air[9] | White or slightly reddish solid[9] | White crystalline solid |
| Melting Point | 145-147 °C | 165 °C[9] | ~232-238 °C |
| Solubility in Water | Soluble | Slightly soluble in cold water, freely soluble in hot water[11] | Sparingly soluble |
Spectroscopic Characterization: Unveiling the Molecular Fingerprints
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable information for confirming the identity and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
p-Phenylenediamine: Exhibits signals for the aromatic protons and the amine protons.[12]
-
N-Acetyl-p-phenylenediamine (MAPPD): Shows a characteristic singlet for the acetyl methyl protons, along with signals for the aromatic protons and the remaining primary amine and secondary amide protons.
-
N,N'-Diacetyl-p-phenylenediamine (DAPPD): Displays a prominent singlet for the two equivalent acetyl methyl groups and a singlet for the four equivalent aromatic protons, confirming the symmetrical nature of the molecule.[13]
¹³C NMR:
-
p-Phenylenediamine: Shows distinct signals for the aromatic carbons.
-
N-Acetyl-p-phenylenediamine (MAPPD): The introduction of the acetyl group leads to a downfield shift of the attached aromatic carbon and the appearance of signals for the methyl and carbonyl carbons of the acetyl group.
-
N,N'-Diacetyl-p-phenylenediamine (DAPPD): The symmetrical structure results in fewer signals in the ¹³C NMR spectrum compared to MAPPD, with characteristic peaks for the acetyl methyl and carbonyl carbons, and the aromatic carbons.
Infrared (IR) Spectroscopy
-
p-Phenylenediamine: The IR spectrum is characterized by N-H stretching vibrations of the primary amine groups in the region of 3300-3500 cm⁻¹.[14][15]
-
N-Acetyl-p-phenylenediamine (MAPPD): Shows the appearance of a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹ from the amide group, in addition to the N-H stretching vibrations of the remaining primary amine and the secondary amide.
-
N,N'-Diacetyl-p-phenylenediamine (DAPPD): The spectrum is dominated by the strong amide C=O stretching band. The N-H stretching vibrations are characteristic of a secondary amide.[10][16]
Analytical Separation: HPLC and LC-MS/MS Methods
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the simultaneous separation and quantification of PPD and its acetylated metabolites in various matrices.
Workflow for HPLC Analysis of PPD and its Acetylated Metabolites
Caption: A typical workflow for the HPLC analysis of PPD and its metabolites.
A common HPLC method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer, such as ammonium acetate.[10][17] Detection can be achieved using a diode array detector (DAD) or an electrochemical detector (ECD) for enhanced sensitivity.[10] LC-MS/MS methods offer even greater specificity and sensitivity, making them ideal for analyzing low concentrations of these compounds in complex biological samples.[18]
Comparative Biological Activity and Applications
The acetylation of p-phenylenediamine has profound implications for its biological activity, transforming it from a toxic and allergenic compound into metabolites with significantly reduced adverse effects and even potential therapeutic benefits.
Toxicity and Allergenicity: A Tale of Detoxification
Numerous studies have demonstrated that N-acetylation is a detoxification pathway for PPD.[2] Both MAPPD and DAPPD exhibit significantly lower genotoxicity compared to the parent compound.[6] In vitro studies have shown that while PPD can induce micronuclei in human lymphocytes, MAPPD and DAPPD are negative in such assays.[6] Furthermore, the sensitizing potential of PPD is markedly reduced upon acetylation. Patch testing in humans has shown that individuals allergic to PPD generally do not react to MAPPD or DAPPD, indicating that the acetylated forms are not potent haptens.
Therapeutic Potential: A Surprising Twist
While acetylation is primarily viewed as a detoxification mechanism, recent research has uncovered a potential therapeutic role for DAPPD. A 2019 study published in the Proceedings of the National Academy of Sciences (PNAS) reported that N,N'-diacetyl-p-phenylenediamine (DAPPD) restores microglial phagocytosis and improves cognitive defects in Alzheimer's disease transgenic mice .[19] This groundbreaking research suggests that DAPPD, a simple and small molecule, can act as a neuroprotective agent by modulating neuroinflammation.[1] This finding opens up new avenues for the development of DAPPD and related structures as potential therapeutics for neurodegenerative diseases. The biological activity of MAPPD in this context has not been as extensively studied, highlighting an area for future research.
Conclusion
The comparative study of mono- and di-acetylated p-phenylenediamine reveals a fascinating story of molecular transformation. The addition of one or two acetyl groups drastically alters the physicochemical properties, toxicity, and biological function of the parent molecule. N-acetylation serves as a critical detoxification pathway, mitigating the harmful effects of p-phenylenediamine. The discovery of the neuroprotective effects of N,N'-diacetyl-p-phenylenediamine underscores the importance of studying metabolic products, as they may possess unexpected and valuable therapeutic properties. This guide provides a foundational understanding for researchers and drug development professionals interested in the chemistry and biology of these intriguing molecules, encouraging further exploration into their potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetylation of paraphenylenediamine in human skin and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Penetration and haptenation of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hmdb.ca [hmdb.ca]
- 8. sci-int.com [sci-int.com]
- 9. N-Acetyl-p-phenylenediamine(122-80-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. N,N'-Diacetyl-1,4-phenylenediamine [webbook.nist.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. p-Phenylenediamine(106-50-3) 1H NMR spectrum [chemicalbook.com]
- 13. This compound(140-50-1) 1H NMR spectrum [chemicalbook.com]
- 14. 1,4-Benzenediamine [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound(140-50-1) IR2 spectrum [chemicalbook.com]
- 17. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Attenuating Effect of N,N'-Diacetylation on the Skin Sensitization Potential of p-Phenylenediamine: A Comparative Analysis
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The p-Phenylenediamine (PPD) Sensitization Challenge
p-Phenylenediamine (PPD) is an aromatic amine widely utilized in hair dyes and as an antioxidant in rubber products.[1][2] Despite its utility, PPD is a well-documented and potent skin sensitizer, responsible for a significant number of allergic contact dermatitis cases.[2][3] The mechanism of PPD-induced sensitization is not due to the molecule itself but rather its transformation into reactive intermediates within the skin.[3][4] This guide provides a comparative analysis of N,N'-Diacetyl-1,4-phenylenediamine (DAPPD), a key metabolite of PPD, and other PPD derivatives to elucidate the structural modifications that mitigate skin sensitization risk. We will delve into the underlying metabolic pathways and detail the experimental methodologies used to assess sensitization potential, providing a framework for the development of safer alternatives.
The Decisive Role of Metabolism: Bioactivation vs. Detoxification
The sensitizing potential of PPD is intrinsically linked to its metabolic fate in the skin. Two primary pathways compete: bioactivation through oxidation and detoxification through N-acetylation.[3][4]
-
Bioactivation (Oxidation): PPD can undergo auto-oxidation, a process accelerated by air exposure, to form reactive oxidation products.[4][5] A key sensitizing product is Bandrowski's base, a trimeric species that is a potent immune stimulator.[4][5] These reactive intermediates act as haptens, covalently binding to skin proteins to form immunogenic complexes that trigger a dendritic cell (DC) response, initiating the sensitization phase of allergic contact dermatitis.[3]
-
Detoxification (N-Acetylation): In human skin and keratinocytes, PPD can be enzymatically acetylated by N-acetyltransferase enzymes (predominantly NAT1) to form monoacetyl-PPD (MAPPD) and subsequently N,N'-diacetyl-PPD (DAPPD).[3][6][7] This acetylation process effectively blocks the amine functional groups, preventing their oxidation and the formation of reactive, protein-binding species.[3][4] Consequently, N-acetylation is considered a detoxification pathway that significantly reduces or eliminates the sensitizing potential of PPD.[4][8]
The following diagram illustrates this metabolic divergence:
Assessing Skin Sensitization: An Adverse Outcome Pathway (AOP) Approach
Modern safety assessment of skin sensitizers relies on an understanding of the Adverse Outcome Pathway (AOP), which outlines the sequence of key events from the initial molecular interaction to the adverse health effect.[9] A battery of in chemico and in vitro tests are employed to investigate these key events, reducing the reliance on animal testing.[10][11][12][13]
The experimental workflow for assessing sensitization potential typically follows this AOP-based strategy:
Key Experimental Protocols
1. Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
-
Principle: This in chemico assay assesses the molecular initiating event: the covalent binding of a chemical (hapten) to skin proteins.[14][15][16] It measures the depletion of synthetic peptides containing cysteine and lysine following a 24-hour incubation with the test chemical.[15] The percentage of peptide depletion is quantified by High-Performance Liquid Chromatography (HPLC).[15][16]
-
Protocol Outline:
-
Prepare solutions of cysteine- and lysine-containing peptides.
-
Prepare the test chemical at the required concentration in a suitable solvent (e.g., acetonitrile).
-
Incubate the test chemical with each peptide solution for 24 ± 1 hours at 25 ± 2.5°C.
-
Stop the reaction and analyze the remaining peptide concentration using HPLC with UV detection at 220 nm.[15]
-
Calculate the mean percent peptide depletion for both cysteine and lysine.
-
Classify the chemical's reactivity (minimal, low, moderate, high) based on the combined depletion values.[16]
-
2. KeratinoSens™ Assay - OECD TG 442D
-
Principle: This in vitro assay addresses the second key event, keratinocyte activation.[17][18] It uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE).[18][19] Sensitizers induce the Keap1-Nrf2 signaling pathway, a major cellular defense mechanism against oxidative or electrophilic stress, leading to luciferase expression, which is measured by luminescence.[8][20][21]
-
Protocol Outline:
-
Culture the KeratinoSens™ cells to the appropriate confluence in 96-well plates.
-
Expose the cells to a range of concentrations of the test chemical for 48 hours.
-
Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that luciferase induction occurs at sub-cytotoxic concentrations.[17]
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a defined threshold (e.g., 1.5-fold) at a concentration where cell viability is maintained above a certain level (e.g., 70%).[10]
-
3. Human Cell Line Activation Test (h-CLAT) - OECD TG 442E
-
Principle: This in vitro test models the third key event: the activation and maturation of dendritic cells.[22][23][24] It uses the human monocytic leukemia cell line THP-1 as a surrogate for dendritic cells.[23][25] The assay quantifies the upregulation of cell surface markers (CD86 and CD54) following a 24-hour exposure to the test chemical.[22][23] This upregulation is a hallmark of dendritic cell activation and is measured by flow cytometry.[24]
-
Protocol Outline:
-
Culture THP-1 cells and expose them to various concentrations of the test chemical for 24 hours.
-
Determine the cytotoxicity of the chemical to establish a non-toxic concentration range for the assay.[24]
-
After exposure, stain the cells with fluorescently-labeled antibodies against CD86 and CD54.
-
Analyze the expression of the surface markers using a flow cytometer.
-
A chemical is classified as a sensitizer if the relative fluorescence intensity of CD86 exceeds 150% or that of CD54 exceeds 200% in at least two of three independent experiments.[26][27]
-
Comparative Analysis: DAPPD vs. Other PPD Derivatives
Experimental evidence consistently demonstrates that N-acetylation of PPD to DAPPD is a detoxification reaction that abrogates its sensitizing potential.[4][8] In contrast, PPD and other derivatives with free amino groups or structures that can be readily metabolized to reactive species are identified as sensitizers.[1]
In Vivo Evidence:
-
Local Lymph Node Assay (LLNA): PPD consistently produces a positive response in the LLNA, an in vivo model that measures T-cell proliferation in the lymph nodes draining the application site.[4] The concentration of a chemical required to produce a stimulation index of 3 (EC3) is used to determine its sensitizing potency. PPD is considered a potent sensitizer with reported EC3 values typically below 1%. In contrast, studies have shown that diacetylated PPD (DAPPD) does not induce a positive LLNA response.[4][5]
-
Human Patch Testing: In a study of 455 patients with eczema, 16 (3.5%) were positive for PPD allergy.[8] When tested with the acetylated derivatives, none of the patients reacted to monoacetyl-PPD, and only one PPD-positive patient showed a reaction to DAPPD.[8] This strongly indicates that acetylation significantly reduces the ability to elicit an allergic reaction in already sensitized individuals.
In Vitro and In Chemico Profile:
Based on the known mechanisms and experimental data, a clear differentiation in the expected outcomes for DAPPD and sensitizing PPD derivatives can be established across the AOP-based assays.
| Assay (Key Event) | Sensitizing PPD Derivatives (e.g., PPD, PADPA, IPPD) | This compound (DAPPD) | Rationale for Difference |
| DPRA (KE1: Protein Reactivity) | Positive (Moderate to High Reactivity) | Negative (Minimal Reactivity) | The free amino groups of PPD are oxidized to reactive electrophiles that bind to the cysteine/lysine peptides. The acetyl groups in DAPPD block these amines, preventing reaction.[3][4] |
| KeratinoSens™ (KE2: Keratinocyte Activation) | Positive | Negative | Sensitizing PPDs, as electrophiles, activate the Keap1-Nrf2 pathway.[8] DAPPD lacks this electrophilic character and does not trigger this stress response pathway. |
| h-CLAT (KE3: Dendritic Cell Activation) | Positive | Negative | PPD and its reactive oxidation products activate dendritic cells, leading to the upregulation of CD86 and CD54.[4] DAPPD does not initiate this activation process.[4] |
| LLNA (KE4: T-Cell Proliferation) | Positive (EC3 < 10%) | Negative (No significant proliferation) | The full immune cascade leading to T-cell proliferation is triggered by sensitizing PPDs.[4] The lack of initial key events means DAPPD does not induce this in vivo response.[4][5] |
Table 1: Comparative expected outcomes for sensitizing PPD derivatives versus this compound (DAPPD) in standard sensitization assays.
Conclusion: Structure-Activity Relationship and Implications for Development
The comparison between this compound and its parent compound, p-phenylenediamine, provides a clear and compelling example of a structure-activity relationship in skin sensitization. The acetylation of the amino groups on the phenyl ring effectively neutralizes the molecule's potential to become a hapten. By blocking the primary sites of metabolic activation (oxidation), N,N'-diacetylation prevents the formation of reactive electrophilic intermediates, thereby halting the cascade of events in the Adverse Outcome Pathway for skin sensitization.
For researchers and professionals in drug and chemical development, this case study underscores the critical importance of understanding metabolic pathways. Designing molecules that favor detoxification pathways, such as acetylation, over bioactivation pathways can be a key strategy in mitigating the risk of skin sensitization. The battery of validated in chemico and in vitro assays (DPRA, KeratinoSens™, h-CLAT) provides a robust framework for screening new chemical entities and reformulating existing products to ensure consumer and occupational safety.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rivm.nl [rivm.nl]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. N-Acetylation of paraphenylenediamine in human skin and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. iivs.org [iivs.org]
- 11. Skin Sensitisation: the KeratinoSen assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. dtsc.ca.gov [dtsc.ca.gov]
- 15. Human Cell Line Activation Test (h-CLAT) - Eurofins Deutschland [eurofins.de]
- 16. dtsc.ca.gov [dtsc.ca.gov]
- 17. chembk.com [chembk.com]
- 18. dtsc.ca.gov [dtsc.ca.gov]
- 19. dtsc.ca.gov [dtsc.ca.gov]
- 20. researchgate.net [researchgate.net]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. cefic-lri.org [cefic-lri.org]
- 23. iivs.org [iivs.org]
- 24. This compound [webbook.nist.gov]
- 25. This compound | 140-50-1 [chemicalbook.com]
- 26. Development of an in vitro skin sensitization test using human cell lines; human Cell Line Activation Test (h-CLAT). II. An inter-laboratory study of the h-CLAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Definitive Guide to Confirming p-Phenylenediamine Metabolism: Leveraging N,N'-Diacetyl-1,4-phenylenediamine as a Confirmatory Biomarker
For researchers, toxicologists, and drug development professionals engaged in the study of arylamines, understanding the metabolic fate of p-Phenylenediamine (PPD) is of paramount importance. This guide provides an in-depth technical exploration of PPD metabolism, focusing on the strategic use of its terminal metabolite, N,N'-Diacetyl-1,4-phenylenediamine (di-AP), to definitively confirm the acetylation pathway. We will objectively compare analytical methodologies, present detailed experimental protocols, and offer field-proven insights to ensure the scientific integrity of your findings.
The Metabolic Crossroads of p-Phenylenediamine: Acetylation as the Primary Detoxification Route
p-Phenylenediamine (PPD), a widely utilized chemical in permanent hair dyes and various industrial processes, undergoes several metabolic transformations within the body.[1][2] The primary and most significant of these is N-acetylation, a detoxification process that mitigates the potential toxicity of PPD.[2][3] This pathway is catalyzed by the polymorphic N-acetyltransferase enzymes, NAT1 and NAT2.[2][4][5]
The acetylation of PPD occurs in a stepwise manner, first forming N-monoacetyl-p-phenylenediamine (MAPPD) and subsequently the fully acetylated and less reactive metabolite, N,N'-diacetyl-p-phenylenediamine (di-AP).[2][3] The detection and quantification of di-AP, therefore, serves as a robust and specific confirmation of this metabolic detoxification pathway. Conversely, a lack of significant metabolism by cytochrome P450 (CYP) enzymes has been reported, suggesting that N-acetylation is the dominant metabolic route.[1]
PPD Metabolic Pathway
Caption: The primary metabolic pathway of p-Phenylenediamine (PPD) via N-acetylation.
Comparative Analysis of Analytical Methodologies for PPD and Metabolite Quantification
The accurate confirmation of PPD's metabolic pathway hinges on the reliable detection and quantification of PPD, MAPPD, and critically, di-AP in biological matrices. Several analytical techniques are available, each with distinct advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| HPLC-DAD/UV | Separation by liquid chromatography and detection by diode-array or UV-vis detector.[6][7][8] | Cost-effective, widely available, robust for routine analysis. | Lower sensitivity and specificity compared to mass spectrometry, potential for matrix interference. | ~10 µg/mL for PPD in biological samples.[7] |
| HPLC-ECD | Separation by liquid chromatography with electrochemical detection.[6][9] | High sensitivity for electroactive compounds like PPD and its metabolites. | Susceptible to matrix effects and electrode fouling, requires careful optimization. | ~0.5 µM for PPD and MAPPD, ~1 µM for DAPPD.[6] |
| LC-MS/MS | Separation by liquid chromatography coupled with tandem mass spectrometry.[9][10][11] | High sensitivity and specificity due to mass-based detection and fragmentation, allows for definitive identification and quantification. | Higher equipment and operational costs, requires specialized expertise. | 5 ng/mL for PPD, MAPPD, and DAPPD in human urine.[10] |
| GC-MS | Separation of volatile derivatives by gas chromatography coupled with mass spectrometry.[9] | High resolution and sensitivity. | Requires derivatization of the analytes, which can be time-consuming and introduce variability. | Not as commonly used as LC-MS/MS for these analytes. |
For definitive confirmation of the PPD acetylation pathway, LC-MS/MS is the gold standard due to its unparalleled sensitivity and specificity, enabling the confident identification and quantification of di-AP even at low concentrations in complex biological matrices like blood and urine.[10][11]
Experimental Protocols for the Confirmation of PPD Metabolism
The following protocols provide a framework for conducting robust in vitro and in vivo studies to confirm the N-acetylation of PPD through the detection of di-AP.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to assess the metabolic capacity of human liver microsomes to convert PPD to its acetylated metabolites.
In Vitro PPD Metabolism Workflow
Caption: A typical workflow for in vitro PPD metabolism studies.
Step-by-Step Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), an NADPH regenerating system (e.g., G6P, G6PD, NADP+), and phosphate buffer (pH 7.4).
-
Initiate Reaction: Add PPD (final concentration, e.g., 10 µM) to the incubation mixture. For a negative control, prepare a parallel incubation without the NADPH regenerating system.
-
Incubate: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify PPD, MAPPD, and di-AP.
Expected Outcome: A time-dependent decrease in the concentration of PPD and a corresponding increase in the concentrations of MAPPD and di-AP in the presence of the NADPH regenerating system, confirming microsomal N-acetylation activity.
In Vivo Metabolism and Excretion Study in a Rodent Model
This protocol outlines an in vivo study to confirm the metabolism and renal excretion of PPD as its acetylated metabolites.
Step-by-Step Methodology:
-
Animal Dosing: Administer a single oral or dermal dose of PPD to a cohort of rodents (e.g., rats or mice). A vehicle control group should also be included.
-
Urine Collection: House the animals in metabolic cages and collect urine at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Sample Preparation:
-
Sample Analysis: Analyze the processed urine samples by a validated LC-MS/MS method for the quantification of PPD, MAPPD, and di-AP.[10]
Expected Outcome: The detection and quantification of PPD, MAPPD, and predominantly di-AP in the urine of PPD-dosed animals, with minimal to no presence in the control group. This provides definitive evidence of systemic absorption, metabolism via N-acetylation, and subsequent renal clearance of the metabolites.
The Pivotal Role of this compound in Confirming PPD Metabolism
The presence of di-AP in biological samples following PPD exposure is unequivocal evidence of the N-acetylation pathway. Due to its fully acetylated nature, di-AP is a stable and terminal metabolite, making it an ideal biomarker for confirming this metabolic route. Furthermore, studies have shown that while PPD itself may exhibit some genotoxic potential in vitro, its acetylated metabolites, including di-AP, are considered detoxified and non-genotoxic.[12][13] This underscores the toxicological significance of confirming the acetylation pathway as a detoxification mechanism.
Conclusion
The confirmation of p-Phenylenediamine metabolism through the N-acetylation pathway is critically dependent on the accurate and sensitive detection of its metabolites, particularly this compound. By employing robust analytical methodologies like LC-MS/MS and well-designed in vitro and in vivo experimental protocols, researchers can confidently elucidate the metabolic fate of PPD. This knowledge is fundamental for accurate risk assessment, understanding inter-individual variability in metabolism due to NAT1 and NAT2 polymorphisms, and for the development of safer products and practices in industries where PPD is utilized.
References
- 1. Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular genetics and function of NAT1 and NAT2: role in aromatic amine metabolism and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular genetics and epidemiology of the NAT1 and NAT2 acetylation polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abap.co.in [abap.co.in]
- 9. researchgate.net [researchgate.net]
- 10. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Guide to Analytical Method Validation for the Quantification of N,N'-Diacetyl-1,4-phenylenediamine (DAPPD)
This guide provides a comparative analysis of analytical methodologies for the quantification of N,N'-Diacetyl-1,4-phenylenediamine (DAPPD), a key analyte encountered as a metabolite of p-phenylenediamine (PPD) or as an impurity in pharmaceutical and chemical manufacturing. For professionals in drug development and quality control, selecting a fit-for-purpose analytical method is a critical decision that impacts data integrity, resource allocation, and regulatory compliance. This document delves into the technical specifics of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
The Foundation: Principles of Analytical Method Validation
The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[3] According to the ICH Q2(R1) and the recently updated Q2(R2) guidelines, this is achieved by assessing a set of core performance characteristics.[3][4][5] These parameters form the basis of our comparison.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]
-
Range: The interval between the upper and lower concentration of an analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[6]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the cornerstone for the quantification of non-volatile and semi-volatile organic compounds like DAPPD due to its high resolution, sensitivity, and specificity. We will compare two common HPLC configurations: HPLC with Ultraviolet (UV) detection and the more advanced Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
This is the most accessible chromatographic technique. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
DAPPD is a moderately polar aromatic amide, making it an ideal candidate for reverse-phase chromatography. The two acetyl groups reduce the polarity compared to its parent amine (PPD), allowing for excellent retention and separation from more polar impurities on a C18 column. The phenylenediamine core contains a strong chromophore, enabling sensitive detection by UV spectrophotometry around 240-255 nm.
-
Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: An isocratic mixture of Acetonitrile and 25 mM Ammonium Acetate buffer (pH 4.5) in a 10:90 (v/v) ratio.[8] The buffer is critical for ensuring consistent peak shape and retention time by controlling the ionization state of any residual amine functionalities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection Wavelength: 240 nm, where DAPPD exhibits significant absorbance.[8][9]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of DAPPD (1 mg/mL) in methanol. Serially dilute with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample matrix in the mobile phase, filter through a 0.45 µm syringe filter to remove particulates, and inject.
Caption: Workflow for DAPPD quantification by RP-HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and specificity, such as analyzing DAPPD in complex biological matrices (e.g., urine, plasma), LC-MS/MS is the definitive choice.
LC-MS/MS provides two layers of selectivity. First, the HPLC separates the components of the mixture. Second, the mass spectrometer filters ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion (for DAPPD, the protonated molecule [M+H]⁺ at m/z 193.2) is selected, fragmented, and a specific product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and virtually eliminates matrix interference, enabling quantification at very low levels (ng/mL or even pg/mL).
-
Chromatographic System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Hydrophilic-modified C18 (e.g., AQUA C18), 4.6 x 150 mm, 5 µm. This can improve retention for moderately polar compounds.[9]
-
Mobile Phase: Acetonitrile and 25 mM Ammonium Acetate solution (5:95, v/v).[9]
-
Flow Rate: 0.8 mL/min.
-
Ionization Source: ESI in positive mode.
-
MS/MS Detection (MRM Mode):
-
Analyte: DAPPD
-
Parent Ion (Q1): m/z 193.2
-
Product Ion (Q3): A specific fragment ion (e.g., m/z 151.1, corresponding to the loss of an acetyl group) would be determined during method development.
-
-
Standard Preparation: Prepare calibration standards in the same matrix as the sample (matrix-matching) to compensate for ion suppression or enhancement effects. A typical range for biological samples would be 5-2000 ng/mL.[9]
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) is typically required to clean up complex samples and concentrate the analyte. For urine, extraction with methylene chloride under alkaline conditions has been shown to be effective.[9]
Caption: Workflow for DAPPD quantification by LC-MS/MS.
UV-Vis Spectrophotometry: A Rapid Screening Tool
For applications where high specificity is not required, such as quantifying a pure substance or a simple mixture, UV-Vis spectrophotometry offers a rapid and inexpensive alternative.
This method relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species. While simple, its Achilles' heel is the lack of specificity. Any other substance in the sample that absorbs light at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, this method is unsuitable for complex matrices but can be effective for raw material identification or simple assays.
-
Instrument: A calibrated UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent, such as methanol or ethanol.
-
Wavelength Determination (λmax): Scan a dilute solution of DAPPD (e.g., 10 µg/mL) from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a series of standards in the chosen solvent with concentrations spanning the expected range of the sample.
-
Measurement: Measure the absorbance of a blank (solvent only) and subtract it from the absorbance of each standard and sample at λmax.
-
Quantification: Construct a calibration curve of absorbance vs. concentration and determine the sample concentration using linear regression.
Method Comparison Guide
The choice of method depends entirely on the analytical challenge at hand. The following table summarizes the performance characteristics of each technique.
| Parameter | RP-HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | High (Separates interfering compounds) | Very High (Mass-based separation and detection) | Low (Prone to interference from other absorbers) |
| Sensitivity (Typical LOQ) | ~0.1 - 0.5 µg/mL | ~1 - 5 ng/mL[9] | ~1 - 5 µg/mL |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.995 |
| Precision (%RSD) | < 2% | < 10% (in complex matrix)[9] | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% (in complex matrix) | 95 - 105% (in simple matrix) |
| Throughput | Moderate (10-15 min/sample) | Moderate (5-10 min/sample) | High (<1 min/sample) |
| Cost (Instrument) |
|
| $ |
| Cost (Operational) |
|
| $ |
| Expertise Required | Intermediate | High | Low |
| Best For | Routine QC, purity testing, formulation assays | Bioanalysis, trace impurity quantification, metabolite studies | Raw material ID, simple assays of pure substances |
A Note on Gas Chromatography (GC)
While GC is a powerful separation technique, it is generally less suitable for DAPPD analysis. The compound's polarity and relatively high molecular weight (192.21 g/mol ) result in poor volatility.[10] Direct injection would require high inlet temperatures, risking thermal degradation. A viable GC-MS method would necessitate a derivatization step (e.g., silylation) to block the polar N-H groups and increase volatility, adding complexity and potential sources of error to the workflow.[11] For these reasons, HPLC remains the superior chromatographic choice for this analyte.
Conclusion and Recommendations
-
For high-stakes applications requiring trace-level quantification in complex biological or environmental matrices, LC-MS/MS is the only reliable choice. Its unparalleled specificity and sensitivity justify the higher cost and complexity.
-
For routine quality control , such as purity assessments of DAPPD raw material or quantification in pharmaceutical formulations, RP-HPLC-UV offers the optimal balance of performance, cost, and accessibility. It is robust, reliable, and provides the specificity needed for most regulatory submissions.
-
For rapid, non-specific screening of simple or purified samples, UV-Vis Spectrophotometry is a valuable tool. Its speed and low cost are advantageous, but its results must be interpreted with a clear understanding of its inherent limitations regarding specificity.
Ultimately, the development and validation of any analytical method must be a data-driven process, ensuring the chosen technique is demonstrably "fit for purpose" and provides trustworthy results that support sound scientific and regulatory decisions.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. starodub.nl [starodub.nl]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of N,N'-Diacetyl-1,4-phenylenediamine in p-Phenylenediamine (PPD) Allergic Individuals
Introduction: The Challenge of PPD Allergy and the Quest for Safer Alternatives
p-Phenylenediamine (PPD) is a primary aromatic amine widely used as a key ingredient in permanent oxidative hair dyes, prized for its efficacy in delivering long-lasting, dark coloration.[1][2] However, its utility is shadowed by its potent sensitizing properties. PPD is one of the most common causes of allergic contact dermatitis (ACD), a T-cell mediated, delayed-type (Type IV) hypersensitivity reaction.[1][3] Upon skin contact in susceptible individuals, PPD acts as a prohapten; it is oxidized and binds to skin proteins to form a complete antigen, triggering an immune response that manifests as eczema, erythema, pruritus, and edema, typically 24-72 hours after exposure.[3][4]
The high prevalence of PPD sensitization has spurred the search for safer alternatives.[5] A critical aspect of this search involves understanding the cross-reactivity patterns among PPD and its related compounds.[6][7] Individuals allergic to PPD often react to other structurally similar aromatic amines, a phenomenon that complicates the formulation of hypoallergenic products.[8][9]
This guide focuses on N,N'-Diacetyl-1,4-phenylenediamine (DAPPD), a key metabolite of PPD. In the skin, PPD can be enzymatically acetylated to Monoacetyl-PPD (MAPPD) and subsequently to DAPPD.[10] The central question we address is whether this metabolic conversion represents a detoxification pathway that neutralizes the allergenic potential of PPD. By examining the clinical and experimental data, we will compare the reactivity of DAPPD to its parent compound in PPD-allergic subjects.
Metabolic Pathway and Chemical Structures
The allergenic potential of PPD is intrinsically linked to its metabolism in the skin. The N-acetyltransferase 1 (NAT1) enzyme, present in keratinocytes, plays a crucial role in acetylating PPD. This process converts the sensitizing prohapten PPD into its mono- and di-acetylated derivatives.[11] Understanding this pathway is fundamental to appreciating why DAPPD is investigated as a non-sensitizing compound.
Caption: Metabolic acetylation of PPD in the skin.
The hypothesis is that the addition of acetyl groups to the amine functionalities of PPD sterically hinders the molecule's ability to act as a hapten, thereby reducing or eliminating its allergenicity. Furthermore, in vitro genotoxicity studies have shown that while PPD has a slight genotoxic potential, MAPPD and DAPPD are non-genotoxic, supporting the view that they are detoxified metabolites.[12][13]
Experimental Methodology: The Patch Test
The gold standard for diagnosing allergic contact dermatitis and assessing cross-reactivity is the epicutaneous patch test.[1][2] This in vivo procedure involves applying a standardized concentration of the suspected allergen to the skin under occlusion to elicit a localized allergic reaction in sensitized individuals.
Detailed Protocol for Comparative Patch Testing
The causality behind this protocol is to safely and effectively challenge the skin of PPD-sensitized individuals with PPD and its acetylated derivatives to determine if T-cell recognition and subsequent inflammatory response occur.
-
Subject Selection: Participants are recruited based on a confirmed history of allergic contact dermatitis to PPD-containing hair dyes and a prior positive diagnostic patch test to PPD.
-
Allergen Preparation:
-
p-Phenylenediamine (PPD): 1% in petrolatum (pet.).
-
N-Monoacetyl-p-phenylenediamine (MAPPD): 1% in pet.
-
N,N'-Diacetyl-p-phenylenediamine (DAPPD): 1% in pet.
-
Rationale for Concentration: A 1% concentration is standard for PPD to ensure sufficient challenge without causing undue irritation.[1][10] The same concentration is used for the derivatives for consistent comparison.
-
-
Test Application:
-
Small quantities of the allergens are applied to separate Finn Chambers® on Scanpor® tape.
-
The patches are applied to the upper back of the subjects, an area with relatively uniform skin characteristics.
-
The application sites are marked with a skin-safe marker.
-
The patches are left in place for 48 hours (D2).[11]
-
-
Reading and Scoring:
-
First Reading (D2): The patches are removed, and an initial reading is performed 30-60 minutes later to allow any pressure-related erythema to subside.
-
Subsequent Readings (D3/D4 and D7): Further readings are performed on day 3 or 4 and day 7 to capture late-phase reactions.[11]
-
Scoring: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:
-
?+: Doubtful reaction (faint erythema)
-
+: Weak positive (erythema, infiltration, possibly papules)
-
++: Strong positive (erythema, infiltration, papules, vesicles)
-
+++: Extreme positive (intense erythema, infiltration, coalescing vesicles, bullae)
-
-: Negative
-
-
Caption: Standardized workflow for comparative patch testing.
This self-validating system includes a positive control (PPD) to which subjects are known to be allergic, ensuring the immune system is responsive, and a negative control (the petrolatum vehicle, implicitly) to rule out irritant reactions.
Comparative Analysis of Clinical Cross-Reactivity Data
Clinical studies utilizing comparative patch testing have provided direct evidence on the allergenic potential of DAPPD in PPD-sensitized cohorts. The data consistently demonstrate that acetylation of PPD significantly reduces its ability to elicit an allergic reaction.
A pivotal study investigated the elicitation response to PPD and its acetylated derivatives in patients with eczema.[10] The results showed a stark contrast in reactivity between the parent compound and its metabolites. More recent case reports have identified rare instances of reactivity in highly sensitive individuals, highlighting the extremes of the immunological spectrum.[11]
| Study / Report | No. of PPD+ Subjects | Test Substance | Concentration | No. of Positive Reactions | Cross-Reactivity Rate |
| Bloemeke et al. (2008)[10] | 16 | DAPPD | 1% in pet. | 1 | 6.25% |
| Bloemeke et al. (2008)[10] | 16 | MAPPD | 1% in pet. | 0 | 0% |
| Goebel et al. (2019)[11] | 25 (2 cases reported) | DAPPD | 1% in pet. | 1 (Case 2) | 4% (in total cohort) |
| Goebel et al. (2019)[11] | 25 (2 cases reported) | MAPPD | 1% in pet. | 1 (Case 1) | 4% (in total cohort) |
Interpretation and Clinical Significance
-
Low Allergenic Potential of DAPPD: For the vast majority of individuals with a PPD allergy, DAPPD is non-allergenic and does not elicit a cross-reaction. The study by Bloemeke et al. found only a single, PPD-positive patient (out of 16) who reacted to DAPPD, indicating its low elicitation potential.[10]
-
Exceptions in Highly Sensitized Individuals: The case studies by Goebel et al. are critical as they demonstrate that in rare instances of extreme sensitivity, cross-reactivity to acetylated metabolites can occur.[11] These cases suggest that the T-cell clones in these specific individuals may recognize an epitope that is still present or accessible on the acetylated molecules, or that the individuals may have a slower acetylation phenotype, leading to a more robust initial sensitization to PPD.
-
Contrast with Other PPD Derivatives: The low cross-reactivity of DAPPD stands in sharp contrast to other PPD-related hair dyes like p-toluenediamine (PTD), where cross-reactivity in PPD-allergic individuals is common.[1][6] This highlights the specific and significant impact of di-acetylation on reducing allergenicity.
Conclusion
Cross-reactivity studies comparing PPD and its metabolite this compound (DAPPD) provide compelling evidence that the metabolic acetylation of PPD is an effective detoxification pathway. Clinical patch test data demonstrate that DAPPD has a significantly reduced allergenic potential, with a very low rate of cross-reactivity in the PPD-allergic population.
While DAPPD can be considered a functionally non-allergenic compound for the majority of PPD-sensitized individuals, the existence of rare case reports of reactivity in extremely sensitive patients serves as a crucial reminder of individual variability in immune responses. These findings are vital for the development of safer hair dye formulations and provide a clear, evidence-based rationale for exploring compounds that leverage metabolic detoxification pathways to minimize the risk of allergic contact dermatitis.
References
- 1. dovepress.com [dovepress.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Para-phenylenediamine allergy: current perspectives on diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allergic Contact Dermatitis Due to Paraphenylenediamine: An Update | Actas Dermo-Sifiliográficas [actasdermo.org]
- 5. Para-Phenylenediamine Sensitization and Polysensitization: TNF-α, CXCL11, and Immune-Regulatory Gene Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paraphenylenediamine and related chemicals as allergens responsible for allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allergic Contact Dermatitis Due to Paraphenylenediamine: An Update | Actas Dermo-Sifiliográficas [actasdermo.org]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of risk modification for p‐phenylenediamine sensitization by N‐acetyltransferase 1 and 2 for two highly sensitive cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Polyamamides Derived from N,N'-Diacetyl-1,4-phenylenediamine
Introduction: The Quest for Thermally Stable Polyamides
In the landscape of high-performance polymers, polyamides stand out for their exceptional mechanical strength, chemical resistance, and thermal stability. These properties make them indispensable in demanding applications, from aerospace components to advanced electronics and specialty textiles. Aromatic polyamides, in particular, are renowned for their superior heat resistance due to the rigidity of their polymer backbones. This guide delves into a comparative analysis of the thermal stability of a novel polyamide synthesized from N,N'-Diacetyl-1,4-phenylenediamine, juxtaposed with the performance of well-established commercial polyamides.
The rationale for exploring this compound as a monomer stems from the desire to modulate the properties of aromatic polyamides. The introduction of acetyl groups on the amine functionalities can influence intermolecular forces, solubility, and, critically, thermal behavior. This guide will provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform material selection and development. We will explore the synthesis, present detailed experimental protocols for thermal analysis, and offer a comparative discussion of the expected thermal properties based on fundamental principles of polymer chemistry.
Methodology: Synthesis and Thermal Characterization
To establish a framework for our comparative analysis, we will consider the synthesis of a hypothetical polyamide, hereafter referred to as PA-DAPDA , from this compound and terephthaloyl chloride. This will be compared against two industry-standard polyamides: the fully aromatic poly(p-phenylene terephthalamide) , commercially known as Kevlar, and the aliphatic polyamide Nylon 6,6 .
Synthesis of Polyamides: A Generalized Approach
The synthesis of polyamides from diamines and diacyl chlorides is typically achieved through a low-temperature solution polycondensation reaction. This method is favored as it minimizes side reactions and allows for the formation of high molecular weight polymers.
Experimental Protocol: Synthesis of PA-DAPDA (Hypothetical)
-
Monomer Preparation: this compound is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), containing a solubilizing agent like lithium chloride.
-
Reaction Setup: The reaction is conducted in a moisture-free environment under an inert atmosphere (e.g., nitrogen or argon) in a reaction vessel equipped with a mechanical stirrer and a cooling system.
-
Polycondensation: Terephthaloyl chloride, dissolved in a small amount of the same solvent, is added dropwise to the cooled diamine solution with vigorous stirring. The reaction is typically maintained at a low temperature (0-5 °C) to control the reaction rate and prevent side reactions.
-
Polymerization: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure high conversion and achieve a high molecular weight.
-
Precipitation and Purification: The resulting viscous polymer solution is then poured into a non-solvent, such as methanol or water, to precipitate the polyamide. The polymer is then collected by filtration, washed extensively to remove unreacted monomers and salts, and dried under vacuum at an elevated temperature.
Caption: Generalized workflow for polyamide synthesis.
Thermal Analysis: Unveiling Thermal Stability
The thermal properties of the synthesized polyamides are evaluated using two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the polyamide.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of the dried polymer (5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature. Key parameters such as the onset of decomposition temperature (Tonset) and the temperature of maximum decomposition rate are determined.
-
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample and an empty reference pan are placed in the DSC cell.
-
The samples are subjected to a controlled temperature program, typically a heat-cool-heat cycle, under an inert atmosphere.
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram plots heat flow versus temperature. The glass transition temperature (Tg) is observed as a step change in the baseline, while the melting temperature (Tm) appears as an endothermic peak.
-
Caption: Workflow for thermal characterization of polyamides.
Results and Discussion: A Comparative Perspective
The thermal stability of a polyamide is intrinsically linked to its chemical structure. Aromatic polyamides, with their rigid backbones and strong intermolecular hydrogen bonding, generally exhibit superior thermal stability compared to their aliphatic counterparts.
| Property | PA-DAPDA (Projected) | Kevlar (poly(p-phenylene terephthalamide)) | Nylon 6,6 |
| Glass Transition Temp. (Tg) | ~280-320 °C | > 370 °C (difficult to observe) | ~50-60 °C[3][4] |
| Melting Temp. (Tm) | Does not melt (decomposes) | Does not melt (decomposes) | ~260 °C[5] |
| Decomposition Temp. (Td, 5% wt. loss) | ~450-500 °C | ~500-550 °C[6] | ~350-400 °C[7] |
Kevlar: The Benchmark for Aromatic Polyamides
Kevlar, a para-aramid, is synthesized from p-phenylenediamine and terephthaloyl chloride. Its fully aromatic structure, with phenylene rings in both the diamine and diacyl chloride monomers, results in a highly rigid, linear polymer chain. The extensive hydrogen bonding between the amide groups in adjacent chains leads to a highly crystalline and ordered structure. This morphology imparts exceptional thermal stability, with a decomposition temperature exceeding 500 °C.[6] Due to its high crystallinity and strong intermolecular forces, Kevlar does not exhibit a distinct glass transition or melting point before it begins to decompose.
Nylon 6,6: The Aliphatic Workhorse
In contrast, Nylon 6,6 is an aliphatic polyamide synthesized from hexamethylenediamine and adipic acid. The presence of flexible methylene (-CH2-) units in its backbone allows for greater chain mobility. Consequently, Nylon 6,6 has a much lower glass transition temperature (around 50-60 °C) and a distinct melting point of approximately 260 °C.[3][4][5] Its thermal stability is also significantly lower than that of aromatic polyamides, with decomposition typically beginning around 350-400 °C.[7]
Projected Thermal Stability of PA-DAPDA
The introduction of N-acetyl groups in the diamine monomer of PA-DAPDA is expected to have a significant impact on its thermal properties. The acetyl groups are bulky and will create steric hindrance, disrupting the close packing of the polymer chains. This disruption is likely to reduce the extent and strength of intermolecular hydrogen bonding between the amide linkages, which is a primary contributor to the high thermal stability of aromatic polyamides.
A study on chitosan-polyamide blends has shown that a higher degree of acetylation can lead to lower thermal stability, attributed to the steric hindrance of the acetyl groups affecting the formation of hydrogen bonds.[8] While this is in a blend system, the principle of steric hindrance impacting intermolecular interactions is relevant.
Therefore, it is projected that PA-DAPDA will exhibit lower thermal stability than Kevlar . The onset of decomposition is anticipated to be in the range of 450-500 °C, which is still significantly higher than that of Nylon 6,6, owing to the presence of the aromatic backbone.
The bulky acetyl groups will also likely inhibit crystallization, leading to a more amorphous polymer. This would make the glass transition temperature more readily observable compared to Kevlar. The Tg of PA-DAPDA is projected to be in the range of 280-320 °C, lower than that of unsubstituted aromatic polyamides but still indicative of a high-performance material. Due to its aromatic nature and the likelihood of crosslinking at elevated temperatures, PA-DAPDA is not expected to have a distinct melting point and will likely decompose before melting.
Conclusion: Tailoring Polyamide Properties through Monomer Design
This comparative guide illustrates the profound influence of monomer structure on the thermal stability of polyamides. While the fully aromatic and highly ordered structure of Kevlar sets the gold standard for thermal resistance, the introduction of substituents on the aromatic diamine, as in the case of this compound, offers a pathway to tailor polymer properties.
The projected thermal properties of PA-DAPDA—a high glass transition temperature and a decomposition temperature intermediate between that of fully aromatic and aliphatic polyamides—suggest its potential for applications where a balance of thermal stability, processability, and potentially enhanced solubility is desired. The steric hindrance introduced by the N-acetyl groups, while reducing the ultimate thermal stability compared to unsubstituted aramids, provides a valuable tool for fine-tuning the performance characteristics of high-performance polyamides.
This analysis underscores the importance of a deep understanding of structure-property relationships in the rational design of new polymeric materials. For researchers and professionals in materials science and drug development, the ability to predict and control the thermal behavior of polymers through strategic monomer design is a critical aspect of innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. theplasticshop.co.uk [theplasticshop.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of degree of deacetylation of chitosan on thermal stability and compatibility of chitosan-polyamide blend :: BioResources [bioresources.cnr.ncsu.edu]
Evaluating the Potential of N,N'-Diacetyl-1,4-phenylenediamine (DAPPD)-Based Polymers: A Comparative Guide for Researchers
Introduction: The Quest for Advanced Polymeric Materials
In the relentless pursuit of high-performance materials, researchers and engineers are constantly exploring novel monomers that can impart superior properties to polymers. Phenylenediamine isomers, particularly p-phenylenediamine, are foundational to the synthesis of exceptionally robust polymers like aramids, renowned for their remarkable thermal stability and mechanical strength.[1] This guide delves into the prospective performance of polymers based on N,N'-Diacetyl-1,4-phenylenediamine (DAPPD), a derivative of p-phenylenediamine. While direct, extensive experimental data on DAPPD-based homopolymers remains nascent in publicly accessible literature, this document aims to provide a comprehensive evaluation of their potential by drawing parallels with closely related poly(phenylenediamine)s and established high-performance polymers. We will explore the theoretical advantages conferred by the diacetyl substitution, propose robust experimental protocols for synthesis and characterization, and benchmark the anticipated performance against incumbent materials such as aromatic polyamides (aramids) and polyimides.
The Rationale for Investigating DAPPD-Based Polymers
The acetylation of the amine groups in p-phenylenediamine to form DAPPD introduces several intriguing modifications to the monomer structure, which are hypothesized to influence the resulting polymer's properties significantly.
-
Processability: The acetyl groups may enhance the solubility of the monomer and the resulting polymer in common organic solvents, potentially simplifying synthesis and processing compared to the often intractable parent aramids.
-
Interchain Interactions: The presence of carbonyl groups in the acetyl moieties could introduce strong dipole-dipole interactions and hydrogen bonding opportunities, potentially leading to enhanced mechanical properties and thermal stability.
-
Modified Reactivity: The acetyl groups alter the reactivity of the aromatic ring and the nitrogen atoms, which could open new polymerization pathways and influence the final polymer architecture.
Comparative Analysis: DAPPD-Based Polymers vs. Alternatives
To contextualize the potential of DAPPD-based polymers, we compare their expected performance characteristics against two classes of high-performance polymers: aromatic polyamides (aramids) and polyimides.
| Property | Expected Performance of DAPPD-Based Polymers | Aromatic Polyamides (Aramids) | Polyimides |
| Thermal Stability (Td) | High, potentially exceeding 400°C due to the rigid backbone and strong intermolecular forces. | Excellent, with decomposition temperatures often above 500°C.[2] | Exceptional, with decomposition temperatures typically ranging from 500°C to 600°C.[3][4] |
| Glass Transition Temp. (Tg) | Moderate to High, influenced by chain flexibility and intermolecular interactions. | High, often above 300°C. | Very high, typically in the range of 288-329°C or higher.[3][5] |
| Mechanical Strength | Potentially high tensile strength and modulus due to the rigid phenylenediamine core and hydrogen bonding. | Outstanding tensile strength and modulus (e.g., Kevlar®). | Excellent mechanical properties, forming tough and flexible films.[3] |
| Solubility | Potentially improved solubility in organic solvents compared to aramids. | Generally poor, soluble only in strong acids like concentrated sulfuric acid. | Varies with structure; many are soluble in polar aprotic solvents.[3] |
| Electrochemical Properties | Potentially redox-active, suitable for applications in sensors or energy storage, with conductivity tunable by doping.[6] | Generally insulating. | Can be designed to be electroactive, with applications in electrochromic devices.[3][5] |
Experimental Section: Protocols for Synthesis and Characterization
To validate the projected performance of DAPPD-based polymers, the following experimental workflows are proposed, drawing upon established methodologies for related polymer systems.
Synthesis of Poly(this compound): Oxidative Polymerization
This protocol is adapted from the chemical oxidative polymerization of p-phenylenediamine.[7]
-
Monomer Dissolution: Dissolve a specific molar quantity of this compound (DAPPD) in a suitable organic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Initiation: Cool the solution in an ice bath and add an acidic initiator, such as hydrochloric acid (HCl), dropwise with constant stirring.
-
Oxidant Addition: Prepare a solution of an oxidizing agent, for instance, ferric chloride (FeCl₃) or potassium persulfate (K₂S₂O₈), in the same solvent. Add the oxidant solution dropwise to the monomer solution over a period of 1-2 hours while maintaining a low temperature.
-
Polymerization: Allow the reaction to proceed for 24 hours under constant stirring at room temperature.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Washing: Filter the precipitate and wash it extensively with methanol and deionized water to remove unreacted monomer, oxidant, and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C until a constant weight is achieved.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of Poly(DAPPD).
Characterization of DAPPD-Based Polymers
A suite of analytical techniques is essential to thoroughly evaluate the properties of the synthesized polymers.
1. Spectroscopic Analysis (FTIR & NMR):
-
Objective: To confirm the chemical structure of the synthesized polymer and the successful polymerization of DAPPD.
-
Methodology:
-
FTIR: Acquire the infrared spectrum of the dried polymer powder using a KBr pellet or an ATR accessory. Look for characteristic peaks corresponding to the amide C=O stretch, C-N stretch, and aromatic C-H bonds, and the disappearance of monomer-specific peaks.
-
NMR: Dissolve the polymer in a suitable deuterated solvent (if soluble) and acquire ¹H and ¹³C NMR spectra to elucidate the detailed polymer structure.
-
2. Thermal Analysis (TGA & DSC):
-
Objective: To determine the thermal stability and phase transition behavior of the polymer.
-
Methodology:
-
TGA: Heat a small sample of the polymer from room temperature to approximately 800°C at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere. The onset of weight loss indicates the decomposition temperature (Td).
-
DSC: Heat the sample through a defined temperature range, cool it, and then reheat it. The glass transition temperature (Tg) can be identified as a step change in the heat flow during the second heating scan.
-
3. Morphological and Structural Analysis (SEM & XRD):
-
Objective: To investigate the surface morphology and crystallinity of the polymer.
-
Methodology:
-
SEM: Coat the polymer sample with a thin layer of a conductive material (e.g., gold) and image the surface using a scanning electron microscope to observe its morphology and particle size.
-
XRD: Analyze the polymer powder using X-ray diffraction to determine its crystalline or amorphous nature. Broad halos are indicative of an amorphous structure, while sharp peaks suggest crystallinity.
-
4. Mechanical Testing:
-
Objective: To measure the mechanical properties, such as tensile strength and modulus.
-
Methodology:
-
Prepare polymer films by solution casting or compression molding.
-
Cut the films into standardized dumbbell shapes.
-
Perform tensile testing using a universal testing machine at a constant crosshead speed to obtain stress-strain curves, from which tensile strength, elongation at break, and Young's modulus can be calculated.
-
5. Electrochemical Analysis (Cyclic Voltammetry):
-
Objective: To assess the redox behavior of the polymer.
-
Methodology:
-
Coat an electrode (e.g., glassy carbon or ITO glass) with a thin film of the polymer.
-
Perform cyclic voltammetry in an electrochemical cell containing a suitable electrolyte solution.
-
The resulting voltammogram will reveal the oxidation and reduction potentials of the polymer.
-
Diagram of the Characterization Workflow
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N,N'-Diacetyl-1,4-phenylenediamine
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and compliance of your laboratory practices. The proper disposal of chemical reagents, such as N,N'-Diacetyl-1,4-phenylenediamine, is not merely a procedural task but a critical component of responsible research. This guide provides an in-depth, step-by-step approach to ensure the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards.
Understanding the Compound: Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. This compound (CAS No. 140-50-1), an aromatic amine, presents the following primary hazards as identified in its Safety Data Sheet (SDS) and aggregated GHS information[1][2]:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
While not classified as acutely toxic, its irritant properties necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times.
Table 1: Hazard Information for this compound
| Hazard Classification | GHS Category | Description |
| Skin Irritation | 2 | Causes skin irritation[1][2] |
| Serious Eye Irritation | 2 | Causes serious eye irritation[1][2] |
The Cornerstone of Compliance: Hazardous Waste Determination
The U.S. Environmental Protection Agency (EPA) mandates that the generator of a waste is responsible for determining if it is a hazardous waste[3]. This is the most critical step in the disposal process and dictates the subsequent handling, storage, and disposal pathway. The determination follows a sequence of questions.
Is this compound a Listed Hazardous Waste?
The EPA designates specific wastes as "listed" hazardous wastes, which fall into four categories: F, K, P, and U lists[4].
-
F-List and K-List: These lists pertain to wastes from specific industrial and manufacturing processes[5]. As this compound in a laboratory setting is typically a pure reagent or a component in a research mixture, it is unlikely to be an F-listed or K-listed waste. K-list wastes are also source-specific, with K103 and K104 relating to aniline production waste, which is a different chemical context[6].
-
P-List and U-List: These lists include discarded, unused commercial chemical products[5]. The P-list is for acutely hazardous wastes. Based on its hazard profile, this compound is not considered acutely hazardous and therefore would not be a P-listed waste. The U-list is for toxic wastes. A review of the U-list does not show this compound as a listed chemical.
Does this compound Exhibit a Hazardous Waste Characteristic?
If a waste is not listed, it must be evaluated for the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity[3][7][8].
Ignitability (EPA Waste Code: D001) For a solid, this characteristic applies if the substance is capable of causing fire through friction, absorption of moisture, or spontaneous chemical changes and, when ignited, burns vigorously and persistently[7][9]. This compound is a stable solid under normal conditions and is not known to be spontaneously combustible. Therefore, it is unlikely to be an ignitable hazardous waste.
Corrosivity (EPA Waste Code: D002) This characteristic applies to wastes that are highly acidic or basic (pH ≤ 2 or ≥ 12.5) or that corrode steel at a high rate[7][8]. As a solid, the corrosivity of this compound would be determined by mixing it with an equivalent weight of water and measuring the pH[8]. Given its chemical structure as an amide of a weak base (p-phenylenediamine), it is not expected to be highly acidic or basic. Therefore, it is unlikely to be a corrosive hazardous waste.
Reactivity (EPA Waste Code: D003) Reactive wastes are unstable, react violently with water, or can generate toxic gases when mixed with water[3][7]. This compound is a stable compound and is not known to have these properties. Therefore, it is unlikely to be a reactive hazardous waste.
Toxicity (EPA Waste Codes: D004 - D043) A waste is considered toxic if, when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains any of 40 specific contaminants at a concentration equal to or greater than the regulatory limit[7][9]. Without specific TCLP data for this compound, a definitive determination cannot be made.
Precautionary Principle in Action: In the absence of definitive data, and given that aromatic amines as a class can have toxicological effects, it is a best practice and a demonstration of scientific integrity to manage waste this compound as a toxic hazardous waste . This conservative approach ensures the highest level of safety and compliance.
Step-by-Step Disposal Protocol for this compound
The following protocol is based on the determination that waste this compound should be managed as a hazardous waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Safety Goggles: To protect against eye irritation.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To prevent skin contact.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unadulterated solid this compound and contaminated materials (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, screw-top lid.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, dedicated liquid hazardous waste container.
-
Do not mix with other waste streams, especially incompatible materials like strong acids or oxidizing agents.
-
Step 3: Labeling of Hazardous Waste Containers
Proper labeling is a key EPA requirement[10]. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant")
-
The accumulation start date (the date the first drop of waste is added to the container)
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA)[10][11].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Containers must be kept closed except when adding waste[11].
-
Store containers in a well-ventilated area, away from sources of ignition and incompatible materials.
-
Secondary containment is recommended to prevent the spread of spills.
Step 5: Final Disposal
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Incineration: This is a common and effective method for the disposal of solid organic chemical waste. It is often recommended to dissolve or mix the material with a combustible solvent before incineration in a chemical incinerator equipped with an afterburner and scrubber[12].
-
Contact your institution's Environmental Health and Safety (EHS) department: They will have established procedures for the pickup and disposal of hazardous waste and will work with a licensed contractor.
The decision-making process for the disposal of this compound is summarized in the workflow diagram below.
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[2][13]. If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2].
-
Spill: For a small spill of solid material, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container. For a larger spill, evacuate the area and contact your institution's EHS department.
Conclusion: A Commitment to Safety and Scientific Excellence
The proper disposal of this compound is a multi-step process that requires a thorough understanding of the chemical's hazards and the applicable regulations. By following this guide, researchers can ensure that they are not only protecting themselves and the environment but also upholding the highest standards of scientific integrity. A commitment to safety in the laboratory is a commitment to the quality and reliability of your research.
References
- 1. N,N"-Diacetyl-1,4-phenylenediamine SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 2. This compound | 140-50-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. epa.gov [epa.gov]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. nyu.edu [nyu.edu]
- 7. umkc.edu [umkc.edu]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. international.skcinc.com [international.skcinc.com]
- 13. This compound | 140-50-1 | TCI Deutschland GmbH [tcichemicals.com]
Navigating the Safe Handling of N,N'-Diacetyl-1,4-phenylenediamine: A Guide for Laboratory Professionals
For researchers and chemists in the fast-paced world of drug development and chemical synthesis, N,N'-Diacetyl-1,4-phenylenediamine is a valuable intermediate. However, its utility is matched by a critical need for meticulous handling to ensure personnel safety and experimental integrity. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for the safe use of this compound, from initial risk assessment to final disposal. Here, we will explore not just what to do, but why we do it, ensuring every step is a self-validating component of a comprehensive safety protocol.
Understanding the Hazard: A Proactive Approach to Safety
This compound, a derivative of p-phenylenediamine, is a solid, often in powdered form, that presents a manageable but not insignificant risk profile. Proactive safety begins with a thorough understanding of its inherent hazards.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
| Data sourced from PubChem CID 67324[1] |
The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The powdered nature of this chemical increases the risk of aerosolization, making respiratory protection a key consideration. Furthermore, like many aromatic amines, there is a potential for skin sensitization, which can lead to allergic reactions upon repeated exposure.[2][3]
The Core of Protection: Selecting Your Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist but a dynamic process based on a risk assessment of the specific procedure being undertaken. The scale of the operation—from milligram-level weighing to multi-gram synthesis—will dictate the necessary level of protection.
Eye and Face Protection: The First Line of Defense
Minimum Requirement: For any handling of this compound, ANSI Z87.1-compliant chemical splash goggles are mandatory.[4] These provide a seal around the eyes, protecting against airborne powder and accidental splashes.
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger quantities or when handling solutions, a face shield should be worn in conjunction with chemical splash goggles.[4] A face shield alone does not provide adequate eye protection.
Hand Protection: A Critical Choice Beyond the "Nitrile Standard"
While nitrile gloves are a common default in many laboratories, they offer poor resistance to many amines and are not recommended for extended contact.[5][6] The selection of an appropriate glove material is critical to prevent skin contact and potential sensitization.
The Causality: Glove material selection is based on its ability to resist permeation and degradation by the chemical. Permeation is the process by which a chemical can pass through a glove material on a molecular level, even without visible holes.[7] Aromatic amines can be particularly challenging for common glove materials.
Recommended Glove Materials:
| Glove Material | Recommendation for Aromatic Amines | Rationale |
| Neoprene | Excellent | Studies on the parent compound, p-phenylenediamine, have shown that neoprene gloves were not permeated by the chemical after 8 hours of exposure.[8] They offer good resistance to a range of chemicals, including acids, bases, and alcohols.[9][10] |
| Polyvinyl Chloride (PVC) | Good | PVC provides good protection against many amines, acids, and bases.[11] However, breakthrough can occur more quickly than with neoprene.[8] |
| Nitrile | Poor (for extended contact) | Nitrile has poor resistance to amines and should only be considered for incidental splash protection, with immediate removal and replacement upon contact.[5][6] |
| Latex (Natural Rubber) | Poor | Latex offers little chemical protection against organic solvents and related compounds and can also be an allergen source.[9] |
Operational Imperative: For any work involving more than incidental contact with this compound, neoprene gloves are the recommended choice. Always check the manufacturer's specific chemical resistance data for the gloves you are using.[7][12] Before each use, inspect gloves for any signs of degradation, punctures, or tears.[9]
Respiratory Protection: A Risk-Based Approach
Given that this compound is a powder that can cause respiratory irritation, controlling inhalation exposure is paramount. The level of respiratory protection required is directly proportional to the risk of generating and inhaling airborne dust.
Engineering Controls First: The most effective way to control respiratory hazards is to handle the chemical within a certified chemical fume hood. This engineering control captures dust at the source, minimizing the concentration in the operator's breathing zone.
Selecting the Right Respirator: When engineering controls are insufficient or during tasks with a higher potential for aerosolization (e.g., large-scale transfers, spill cleanup), respiratory protection is necessary. The choice of respirator is based on the Assigned Protection Factor (APF), which is the level of protection a respirator is expected to provide.[13][14]
| Scenario | Minimum Respiratory Protection | Rationale |
| Small-scale handling (<1g) inside a certified chemical fume hood | None required | The fume hood provides adequate ventilation and containment, preventing significant inhalation exposure. |
| Weighing or transfers outside of a fume hood (not recommended) | Half-mask or full-facepiece air-purifying respirator with P100 (particulate) filters and Ammonia/Methylamine cartridges.[15][16][17][18][19] | P100 filters provide the highest level of protection against airborne particulates. The Ammonia/Methylamine cartridge is recommended for protection against amine vapors. |
| Large-scale handling or spill cleanup | Full-facepiece air-purifying respirator with P100 filters and Ammonia/Methylamine cartridges. A supplied-air respirator may be required for very large spills.[20] | A full-facepiece respirator provides a higher APF (50) compared to a half-mask (10) and also offers eye protection.[16] |
Body Protection: A standard flame-resistant lab coat should be worn and fully buttoned. For large-scale operations, a chemical-resistant apron or coveralls may be appropriate. Ensure that shoes fully cover the feet; open-toed shoes are never acceptable in a laboratory.
Operational Plan: From Benchtop to Disposal
A robust safety plan extends beyond PPE to include standard operating procedures for handling, storage, and waste disposal.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.
-
Donning PPE: Put on all required PPE before handling the chemical.
-
Weighing and Transfer: When weighing, use a spatula to gently transfer the powder to avoid creating dust. If possible, use a balance with a draft shield or conduct the weighing inside the fume hood.
-
Post-Handling: After handling, wipe down the work surface with an appropriate decontamination solution.[21][22] A common method involves using soap and water, with all cleaning materials treated as hazardous waste.[21]
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, turning them inside out. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing the Waste Stream
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste:
-
Solid this compound: Collect in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: All items that have come into direct contact with the chemical, including disposable gloves, weigh boats, and contaminated paper towels, must be disposed of as solid hazardous waste.[23][24] Double-bag these materials in plastic bags and place them in the designated hazardous waste container.[23][24]
Disposal Method: Never dispose of this compound or its waste down the drain.[25] All waste must be handled by a licensed hazardous waste disposal company.[25][26] Procedures may include mixing the material with a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[24][26]
Spill Management: A Calm and Collected Response
Accidents can happen, but a clear and practiced spill response plan can mitigate the consequences.
For a Minor Spill (Contained, small quantity):
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, and neoprene gloves. If there is a risk of significant dust, a respirator is required.[1]
-
Contain the Spill: Cover the spill with moist absorbent pads or gently wet the powder with a suitable solvent (like water, if compatible) to prevent dust from becoming airborne.[1] Do not sweep dry powder.
-
Clean Up: Carefully scoop the absorbed or wetted material into a hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.[1]
For a Major Spill (Large quantity, risk of exposure):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Notify: Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a major spill unless you are trained and equipped to do so.
By integrating these scientifically-backed protocols into your daily workflow, you can confidently and safely harness the utility of this compound, ensuring the protection of yourself, your colleagues, and the integrity of your research.
References
- 1. tamut.edu [tamut.edu]
- 2. restoredcdc.org [restoredcdc.org]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - p-Phenylene diamine [cdc.gov]
- 4. osha.gov [osha.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. gloves.com [gloves.com]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 12. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 13. hazmatschool.com [hazmatschool.com]
- 14. stobec.com [stobec.com]
- 15. esafetysupplies.com [esafetysupplies.com]
- 16. selectsafetysales.com [selectsafetysales.com]
- 17. 3M™ Ammonia/Methylamine Respirator Cartridges, 2/Pack, For Use With 1/2 Mask and Full Face Respirators - 6616 - Northern Safety Co., Inc. [northernsafety.com]
- 18. Ammonia/Methylamine Cartridge | Olsen Safety [olsensafety.com]
- 19. royallandtours.com [royallandtours.com]
- 20. mscdirect.com [mscdirect.com]
- 21. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 22. international.skcinc.com [international.skcinc.com]
- 23. acs.org [acs.org]
- 24. westlab.com [westlab.com]
- 25. collectandrecycle.com [collectandrecycle.com]
- 26. skcinc.com [skcinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
